molecular formula C10H20BrN3O4 B606397 Bromo-PEG4-Azide

Bromo-PEG4-Azide

Número de catálogo: B606397
Peso molecular: 326.19 g/mol
Clave InChI: YICYFFFKHLMTQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromo-PEG4-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICYFFFKHLMTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, provides researchers with a versatile platform for covalently linking a wide range of molecules. The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the two distinct reactive ends—the bromo group and the azide group—allow for sequential and orthogonal conjugation strategies. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and its applications in advanced research and development.

Core Chemical Properties

This compound is a well-defined molecule with specific physicochemical properties that are crucial for its application in sensitive biological systems. These properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 1-azido-14-bromo-3,6,9,12-tetraoxatetradecane[1]
CAS Number 1951439-37-4[1]
Molecular Formula C10H20BrN3O4[1]
Molecular Weight 326.19 g/mol [1]
Appearance Liquid or oil
Purity Typically >95% to >98%[2]
Solubility Soluble in DMSO, DCM, DMF, and water
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
SMILES Code BrCCOCCOCCOCCOCCN=[N+]=[N-]

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive functional groups, which allow for a variety of conjugation chemistries.

The Bromo Group: A Handle for Nucleophilic Substitution

The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions. This functionality is particularly useful for reacting with thiol groups, such as those found in cysteine residues of proteins and peptides, to form stable thioether bonds. It can also react with primary amines, although typically under more forcing conditions than with thiols.

The Azide Group: A Gateway to "Click" Chemistry

The azide group is a key component for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Peptide

This protocol describes the conjugation of this compound to a cysteine-containing peptide.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., GGYC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.

  • This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to maintain peptide solubility and structure.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide-PEG-azide conjugate by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity of the purified conjugate by mass spectrometry, expecting a mass increase corresponding to the addition of the this compound minus the bromine atom.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the reaction of an azide-functionalized molecule (prepared in Protocol 1) with an alkyne-containing molecule.

Materials:

  • Purified azide-functionalized peptide (from Protocol 1)

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Reactant Solutions:

    • Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 µM.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (1 M in water, freshly prepared), and THPTA or TBTA (50 mM in DMSO/water).

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized peptide and a 1.5-5 fold molar excess of the alkyne-containing molecule.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and ligand in a 1:5 molar ratio.

  • Reaction Initiation: Add the CuSO4/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM. Immediately after, add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.

  • Purification and Characterization: Purify and characterize the product as described in Protocol 1.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of an azide-functionalized molecule with a DBCO-containing molecule.

Materials:

  • Purified azide-functionalized peptide (from Protocol 1)

  • DBCO-containing molecule (e.g., DBCO-amine)

  • Reaction buffer (e.g., PBS, pH 7.4, ensure it is azide-free)

  • DMSO

Procedure:

  • Reactant Solutions:

    • Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 µM.

    • Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.

  • Conjugation Reaction: Add a 1.5-3 fold molar excess of the DBCO-containing molecule to the azide-functionalized peptide solution.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours. The progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm.

  • Purification and Characterization: Purify and characterize the product as described in Protocol 1.

Applications in Research and Drug Development

Bioconjugation

This compound is extensively used to link biomolecules such as proteins, peptides, and oligonucleotides to other molecules, including fluorescent dyes, biotin, or drug molecules. The bifunctional nature of the linker allows for a two-step conjugation process, providing greater control over the final conjugate structure.

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Peptide with Cys) AzideBiomolecule Azide-functionalized Biomolecule Biomolecule->AzideBiomolecule Nucleophilic Substitution BromoPEG4Azide This compound BromoPEG4Azide->AzideBiomolecule FinalConjugate Final Bioconjugate AzideBiomolecule->FinalConjugate Click Chemistry (CuAAC or SPAAC) AlkyneMolecule Alkyne-functionalized Molecule (e.g., Dye) AlkyneMolecule->FinalConjugate

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. This compound is an ideal linker for PROTAC synthesis, connecting a target protein ligand to an E3 ligase ligand. The modular synthesis enabled by this linker allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.

A common strategy involves first attaching the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon, or a VHL ligand) to one end of the linker, and then conjugating the target protein ligand (e.g., a kinase inhibitor like JQ1 for BRD4) to the other end.

PROTAC_MoA

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in the life sciences. Its well-defined structure, bifunctional reactivity, and the solubility-enhancing properties of its PEG spacer make it an excellent choice for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental workflows. As the fields of chemical biology and drug discovery continue to evolve, the utility of such precisely engineered linkers is expected to grow, enabling the creation of increasingly complex and effective molecular constructs.

References

An In-depth Technical Guide to Bromo-PEG4-Azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-Azide, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and physicochemical properties, and offers insights into its primary applications, complete with experimental workflow visualizations.

Core Properties of this compound

This compound is a versatile chemical tool featuring a bromo group at one end and an azide (B81097) moiety at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for sequential or orthogonal conjugation reactions, making it a valuable asset in the synthesis of complex biomolecular architectures. The PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1][2]

The bromo group serves as a reactive handle for nucleophilic substitution reactions, readily coupling with thiols or amines.[3] The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₁₀H₂₀BrN₃O₄
Molecular Weight 326.19 g/mol
Exact Mass 325.0637 u
Purity Typically ≥95% - 98%
Appearance Colorless to light yellow oil or liquidN/A
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Short-term (weeks) at 0-4 °C; Long-term (months to years) at -20°C, protected from light.
CAS Number 1951439-37-4

Key Applications and Experimental Workflows

This compound is prominently utilized in two major areas: as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the bioconjugation of proteins and other macromolecules.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for connecting the target-binding ligand and the E3 ligase ligand.

The synthesis of a PROTAC using this compound can be conceptualized in a two-step process. First, one of the ligands (either for the target protein or the E3 ligase) is conjugated to the bromo- end of the linker via a nucleophilic substitution reaction. Subsequently, the second ligand, functionalized with an alkyne group, is attached to the azide- end of the linker through a CuAAC reaction.

Below is a logical workflow for the synthesis of a generic PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: CuAAC Click Chemistry Bromo_PEG4_Azide This compound Conjugate1 Ligand 1-PEG4-Azide Bromo_PEG4_Azide->Conjugate1 Reaction with Ligand 1 Ligand1_NH2 Ligand 1 (with -NH2 or -SH) Ligand1_NH2->Conjugate1 Conjugate1_ref Ligand 1-PEG4-Azide Ligand2_Alkyne Ligand 2 (with Alkyne) Final_PROTAC Final PROTAC Molecule Ligand2_Alkyne->Final_PROTAC Conjugate1_ref->Final_PROTAC Cu(I), Ascorbate, Ligand

A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its efficient conjugation to alkyne-modified biomolecules, such as proteins, peptides, or nucleic acids, through CuAAC. This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological samples.

The workflow for protein bioconjugation typically involves first introducing an alkyne group onto the protein of interest. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or chemical modification of reactive side chains (e.g., lysines) with an alkyne-NHS ester. The alkyne-modified protein is then reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.

The following diagram illustrates the experimental workflow for a typical CuAAC bioconjugation reaction.

CuAAC_Bioconjugation_Workflow cluster_protein_prep Protein Preparation cluster_reaction CuAAC Reaction cluster_purification Purification and Analysis Protein Target Protein Alkyne_Modification Introduce Alkyne Group Protein->Alkyne_Modification Alkyne_Protein Alkyne-Modified Protein Alkyne_Modification->Alkyne_Protein Reaction_Mix Reaction Mixture: - Alkyne-Protein - this compound - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) Alkyne_Protein->Reaction_Mix Bromo_PEG4_Azide This compound Bromo_PEG4_Azide->Reaction_Mix Conjugated_Protein Bromo-PEG4-Conjugated Protein Reaction_Mix->Conjugated_Protein Incubation Purification Purification (e.g., SEC, Dialysis) Conjugated_Protein->Purification Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Experimental workflow for the bioconjugation of a protein using this compound via CuAAC.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG4-Azide, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a common synthetic pathway, detailed purification protocols, and key characterization data.

Introduction

This compound (1-azido-14-bromo-3,6,9,12-tetraoxatetradecane) is a versatile chemical tool featuring a tetraethylene glycol (PEG4) spacer. This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. The molecule is capped with two distinct reactive groups: a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and an azide (B81097) group, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. This orthogonality allows for the sequential and specific conjugation of two different molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 1-azido-14-bromo-3,6,9,12-tetraoxatetradecane
CAS Number 1951439-37-4
Molecular Formula C10H20BrN3O4
Molecular Weight 326.19 g/mol
Appearance Colorless to pale yellow oil
Purity Typically >95%
Solubility Soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from tetraethylene glycol. A common strategy involves the sequential modification of the terminal hydroxyl groups. The overall synthetic scheme is depicted below.

Synthesis_Workflow A Tetraethylene Glycol B Monobromination A->B HBr or NBS/PPh3 C Bromo-PEG4-OH B->C D Activation of Hydroxyl (e.g., Tosylation/Mesylation) C->D TsCl or MsCl, Base E Bromo-PEG4-OTs/OMs D->E F Azide Substitution E->F NaN3 G This compound F->G

Caption: Synthetic pathway for this compound from tetraethylene glycol.

Experimental Protocol: Synthesis

Step 1: Monobromination of Tetraethylene Glycol

A solution of tetraethylene glycol in an appropriate solvent (e.g., dichloromethane) is treated with a brominating agent. Common reagents for this transformation include hydrobromic acid (HBr) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4) and concentration under reduced pressure.

Step 2: Activation of the Terminal Hydroxyl Group

The resulting bromo-PEG4-alcohol is then activated for nucleophilic substitution. This is commonly achieved by converting the hydroxyl group to a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). The bromo-PEG4-alcohol is dissolved in a suitable solvent like dichloromethane or pyridine (B92270) and cooled to 0 °C. Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is added portion-wise in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and dried.

Step 3: Azide Substitution

The activated Bromo-PEG4-OTs or Bromo-PEG4-OMs is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An excess of sodium azide (NaN3) is added, and the mixture is heated (typically to 60-80 °C) to facilitate the nucleophilic substitution. The reaction is monitored by TLC until the starting material is consumed. The crude product is then subjected to an aqueous workup to remove excess sodium azide and DMF, followed by extraction with an organic solvent.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, and residual solvents. A combination of techniques may be employed.

Purification_Workflow A Crude This compound B Liquid-Liquid Extraction A->B Organic Solvent & Aqueous Wash C Partially Purified Product B->C D Column Chromatography C->D Silica (B1680970) Gel or Reverse Phase E Pure This compound D->E F Characterization E->F NMR, MS G Final Product F->G

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

Method 1: Flash Column Chromatography on Silica Gel

Due to the polar nature of the PEG chain, purification on silica gel can be challenging and may result in streaking. A gradient elution is often necessary.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate (B1210297) in hexanes. The optimal solvent system should be determined by TLC analysis.

  • Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, RP-HPLC is a more effective method for purifying heterobifunctional PEGs.

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% trifluoroacetic acid).

  • Detection: UV detection (if applicable, though PEG itself has no strong chromophore) or, more universally, by evaporative light scattering detection (ELSD) or mass spectrometry (MS).

  • Procedure: The crude sample is dissolved in a minimal amount of the mobile phase and injected onto the column. The gradient is run to separate the product from impurities. Fractions corresponding to the product peak are collected and lyophilized to yield the pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the ethylene (B1197577) glycol protons (~3.6 ppm), the methylene (B1212753) protons adjacent to the bromine (~3.8 ppm and ~3.4 ppm), and the methylene protons adjacent to the azide (~3.7 ppm and ~3.4 ppm).
¹³C NMR Resonances for the carbon atoms of the PEG backbone, and distinct signals for the carbons bonded to the bromine and azide functionalities.
Mass Spectrometry (MS) The expected molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺).
Purity (HPLC) A single major peak with purity typically exceeding 95%.

Storage and Handling

This compound should be stored in a cool, dry, and dark place, typically at -20°C for long-term stability. It is important to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, as azides can be potentially explosive, although the risk is low for this type of molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The described protocols offer a starting point for researchers to produce this valuable bifunctional linker for a wide range of applications in drug development and chemical biology. Proper purification and characterization are paramount to ensure the quality and reactivity of the final product for subsequent conjugation reactions.

A Technical Guide to Bromo-PEG4-Azide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide (B81097) group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for sequential and orthogonal conjugation to different molecules of interest. This guide provides a comprehensive overview of this compound, including its chemical properties, key applications, and detailed experimental protocols for its use.

Chemical Properties and Supplier Information

This compound, with the CAS number 1951439-37-4 , is a versatile reagent for chemical biology and drug discovery.[1][2][3][4] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 1951439-37-4
Molecular Formula C10H20BrN3O4
Molecular Weight 326.19 g/mol
Appearance Light yellow to yellow liquid
Purity Typically >95%
Solubility Soluble in polar organic solvents and aqueous media.
Storage Short term: 0 - 4 °C; Long term: -20 °C. Should be stored in a dry, dark place.

A variety of chemical suppliers offer this compound, including:

  • MedchemExpress

  • Biopharma PEG

  • MedKoo Biosciences

  • CymitQuimica

  • BOC Sciences

  • Immunomart

  • Glyco MindSynth

  • BroadPharm

Core Applications

The bifunctional nature of this compound makes it suitable for a range of applications, primarily centered around the covalent linkage of molecules.

Bioconjugation and Click Chemistry

The azide group of this compound is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. It can readily participate in:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with terminal alkynes in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), making it ideal for use in living systems.

The bromide group, being a good leaving group, can react with nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines. This dual reactivity allows for the sequential attachment of two different molecules.

PROTAC Linker

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG4 spacer in this compound provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of this compound in common applications. Optimization may be required for specific substrates and reaction conditions.

Protocol 1: Two-Step Bioconjugation via Nucleophilic Substitution and CuAAC

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with a cysteine residue) to an alkyne-functionalized molecule using this compound as a linker.

Step 1: Reaction of this compound with a Thiol-Containing Biomolecule

  • Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound (10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.

  • Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

  • Remove the excess this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.

  • Characterize the resulting azide-functionalized biomolecule using appropriate analytical techniques (e.g., mass spectrometry) to confirm the successful conjugation.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the following stock solutions:

    • Azide-functionalized biomolecule (from Step 1) in a suitable buffer.

    • Alkyne-functionalized molecule of interest in a compatible solvent.

    • Copper(II) sulfate (B86663) (CuSO4) in water (e.g., 20 mM).

    • Sodium ascorbate (B8700270) in water (e.g., 100 mM, freshly prepared).

    • A copper-chelating ligand (e.g., THPTA or TBTA) in a water-miscible solvent (optional, but recommended to protect biomolecules).

  • In a reaction tube, combine the azide-functionalized biomolecule and a 2-5 fold molar excess of the alkyne-functionalized molecule.

  • Add the copper(II) sulfate solution to a final concentration of 50-100 µM.

  • If using a ligand, add it to the reaction mixture at a 5-fold molar excess relative to the copper sulfate.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess reagents and byproducts.

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where this compound links a target protein-binding ligand (functionalized with a nucleophile) and an E3 ligase ligand (functionalized with an alkyne).

  • Reaction of this compound with the Target Protein Ligand:

    • Dissolve the target protein ligand (containing a nucleophilic group like a thiol or an amine) in a suitable aprotic solvent (e.g., DMF or DMSO).

    • Add a slight molar excess (1.1-1.2 equivalents) of this compound.

    • If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting azide-functionalized ligand by flash chromatography or preparative HPLC.

  • CuAAC Reaction with the E3 Ligase Ligand:

    • Dissolve the purified azide-functionalized ligand and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict key experimental workflows and the mechanism of PROTAC action.

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Chemistry Thiol_Biomolecule Thiol-containing Biomolecule Azide_Biomolecule Azide-functionalized Biomolecule Thiol_Biomolecule->Azide_Biomolecule + this compound Bromo_PEG4_Azide This compound Final_Conjugate Final Conjugate Azide_Biomolecule->Final_Conjugate + Alkyne-Molecule (CuAAC) Alkyne_Molecule Alkyne-functionalized Molecule

A two-step bioconjugation workflow using this compound.

protac_mechanism PROTAC PROTAC (this compound Linker) Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome Target_Protein->Proteasome targeted to E3_Ligase->Target_Protein ubiquitinates Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation leads to

The mechanism of action for a PROTAC utilizing a this compound linker.

logical_relationship cluster_reactivity Functional Groups of this compound cluster_reactions Potential Reactions Bromo Bromo Group (Good Leaving Group) Nucleophilic_Subst Nucleophilic Substitution (e.g., with Thiols, Amines) Bromo->Nucleophilic_Subst Azide Azide Group (Click Chemistry Handle) CuAAC CuAAC (with Terminal Alkynes) Azide->CuAAC SPAAC SPAAC (with Strained Alkynes) Azide->SPAAC

Logical relationship of the functional groups of this compound and their respective reactions.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG4-Azide in aqueous solutions. Designed for researchers and professionals in drug development and bioconjugation, this document synthesizes available data and outlines detailed experimental protocols to empower users to effectively utilize this versatile heterobifunctional linker.

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal bromide and an azide (B81097) group connected by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for orthogonal conjugation strategies; the bromide is susceptible to nucleophilic substitution, while the azide group is poised for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG linker is critical for enhancing the aqueous solubility and biocompatibility of the molecule and its conjugates.[1][2]

Solubility of this compound in Aqueous Solutions

Vendor information indicates that this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). One supplier notes a solubility of at least 2.5 mg/mL (7.66 mM) in a formulation containing DMSO, PEG300, Tween-80, and saline, though the saturation point in a purely aqueous system is not specified.

Table 1: Reported Solubility of this compound

Solvent/FormulationReported SolubilitySource(s)
DMSOSoluble; 100 mg/mL (306.57 mM) with sonication
DCM, DMFSoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.66 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.66 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.66 mM)

For practical applications, it is recommended that researchers determine the solubility of this compound in their specific aqueous buffer system. A detailed protocol for this determination is provided in Section 4.1.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is governed by its two functional groups: the alkyl bromide and the organic azide, as well as the ether linkages of the PEG chain.

Stability of the Bromo Group

The carbon-bromine bond is susceptible to hydrolysis in aqueous solutions, a reaction that results in the substitution of the bromide with a hydroxyl group. This nucleophilic substitution reaction is generally slow with water as the nucleophile but can be accelerated by warming the solution. The rate of hydrolysis for primary bromoalkanes is slower than for their tertiary counterparts. The presence of a more potent nucleophile, such as a hydroxide (B78521) ion, will also increase the rate of this reaction.

Stability of the Azide Group

Organic azides are generally stable in water and under most reaction conditions, which is a key advantage for their use in bioconjugation. However, certain conditions should be avoided. Mixing azides with acidic aqueous solutions can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. Contact with heavy metals should also be avoided, as this can form highly unstable and explosive metal azides. For this compound, the carbon-to-nitrogen ratio is approximately 3.3 (10 carbons to 3 nitrogens), which, according to the "Rule of Six," suggests it is a relatively safe compound to handle as it has more than six carbons per energetic functional group.

Stability of the PEG Chain

The ether linkages that form the backbone of the PEG chain are generally stable and do not undergo hydrolysis under standard aqueous conditions at room temperature.

Storage Recommendations

For long-term stability, this compound should be stored in a dry, dark environment at low temperatures.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationSource(s)
Pure (Solid/Liquid)-20°C3 years
Pure (Solid/Liquid)4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
General (Short Term)0 - 4°CDays to weeks
General (Long Term)-20°CMonths to years
General-5°CNot specified

Experimental Protocols

The following are generalized protocols that can be adapted to determine the quantitative solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given aqueous buffer.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess should be visually apparent.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the solution at a high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of a suitable analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore. A generic protocol for HPLC analysis is provided in Section 4.2.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that buffer at the specified temperature.

Protocol for a Stability-Indicating HPLC Assay

This protocol can be used to assess the stability of this compound in an aqueous solution over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.

  • Incubation: Aliquot the stock solution into several sealed vials and incubate them under the desired stress conditions (e.g., different pH values, temperatures).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and immediately quench any degradation by freezing or dilution in a cold mobile phase.

  • HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 or a more polar-endcapped column (e.g., PFP) is often suitable for PEG derivatives.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid, can be used.

    • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended due to the poor UV absorbance of PEG.

    • Method Validation: The HPLC method should be validated to be "stability-indicating," meaning it can resolve the intact this compound from its potential degradation products (e.g., the hydrolyzed product, Hydroxy-PEG4-Azide).

  • Data Analysis: Plot the concentration or peak area of the intact this compound against time. This data can be used to determine the rate of degradation and the half-life of the compound under the tested conditions. The appearance of new peaks can be monitored to identify degradation products, which can be further characterized by mass spectrometry (LC-MS).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows involving this compound.

G cluster_solubility Solubility Determination Workflow s1 Add excess this compound to aqueous buffer s2 Equilibrate at constant temperature (24-48h) s1->s2 s3 Separate solid (centrifuge/filter) s2->s3 s4 Dilute supernatant s3->s4 s5 Quantify by HPLC-CAD/ELSD s4->s5

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_stability Aqueous Stability Assessment Workflow st1 Prepare stock solution in aqueous buffer st2 Incubate at desired pH and temperature st1->st2 st3 Sample at various time points st2->st3 st4 Analyze by stability-indicating HPLC-CAD/ELSD st3->st4 st5 Determine degradation rate and half-life st4->st5 G cluster_conjugation Bioconjugation Workflow Example c1 Thiol-containing Biomolecule (e.g., Cys-peptide) r1 Nucleophilic Substitution (Thiol-Bromo reaction) c1->r1 c2 This compound c2->r1 c3 Azide-functionalized Biomolecule r2 Click Chemistry (e.g., CuAAC or SPAAC) c3->r2 c4 Alkyne-containing Payload c4->r2 c5 Final Bioconjugate r1->c3 r2->c5

References

An In-Depth Technical Guide to the Mechanism of Action of Bromo-PEG4-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG4-azide is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, enabling the covalent linkage of molecules to biological entities such as proteins, antibodies, and peptides. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the distinct roles of its three key components: the bromo group, the polyethylene (B3416737) glycol (PEG) spacer, and the azide (B81097) moiety. We will explore the primary reaction pathways for each functional group, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will feature visualizations of these mechanisms and workflows to facilitate a deeper understanding of their application in drug development and life sciences research.

Core Components and Their Functions

The versatility of this compound as a linker stems from the unique properties of its constituent parts:

  • Bromo Group: The terminal bromine atom serves as a reactive site for nucleophilic substitution reactions.[1][2][3] It is a good leaving group, making it susceptible to attack by nucleophiles commonly found on the surface of biomolecules, most notably the thiol groups of cysteine residues.[4][5] This allows for the stable covalent attachment of the linker to a target protein.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic and flexible chain that confers several advantageous properties to the linker and the resulting bioconjugate. Its primary roles include:

    • Enhanced Solubility: The PEG4 chain increases the aqueous solubility of the linker and any hydrophobic molecules attached to it.

    • Reduced Steric Hindrance: The length and flexibility of the spacer create physical distance between the conjugated molecules, minimizing steric clashes that could otherwise impair the biological activity of the protein or the function of the attached molecule.

    • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.

  • Azide Group: The azide moiety is a key player in bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. The azide group is virtually absent in biological systems, making it an ideal chemical handle for highly specific conjugation reactions. It can participate in several powerful ligation chemistries, including:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage with a terminal alkyne.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that utilizes strained cyclooctynes (e.g., DBCO, BCN) for conjugation, which is particularly useful for in vivo applications where copper toxicity is a concern.

    • Staudinger Ligation: A reaction between the azide and a phosphine-based reagent to form a stable amide bond.

Reaction Mechanisms and Pathways

The dual functionality of this compound allows for a two-step sequential or a one-step convergent approach to bioconjugation.

Bromo Group Reactivity: Nucleophilic Substitution

The primary mechanism of action for the bromo group is an SN2 nucleophilic substitution reaction. The thiol group of a cysteine residue, being a potent nucleophile in its deprotonated thiolate form, attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.

G cluster_0 Biomolecule cluster_1 This compound cluster_2 Conjugate Protein-SH Protein-SH Br-PEG4-N3 Br-PEG4-N3 Protein-SH->Br-PEG4-N3 SN2 Reaction Protein-S-PEG4-N3 Protein-S-PEG4-N3 Br-PEG4-N3->Protein-S-PEG4-N3 Thioether Bond Formation

Nucleophilic substitution reaction of the bromo group.
Azide Group Reactivity: Bioorthogonal Chemistries

Once the this compound linker is attached to the first molecule via its bromo group, the terminal azide is available for a variety of highly specific bioorthogonal reactions.

In the presence of a copper(I) catalyst, the azide group undergoes a [3+2] cycloaddition with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is known for its high efficiency and specificity.

G cluster_0 Azide-Functionalized Molecule cluster_1 Alkyne-Functionalized Molecule cluster_2 Triazole Conjugate R1-N3 R1-N3 R2-Alkyne R2-Alkyne R1-N3->R2-Alkyne Cu(I) Catalyst R1-Triazole-R2 R1-Triazole-R2 R2-Alkyne->R1-Triazole-R2 Triazole Formation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To circumvent the potential cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN). The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly without a catalyst.

G cluster_0 Azide-Functionalized Molecule cluster_1 Strained Alkyne (DBCO/BCN) cluster_2 Triazole Conjugate R1-N3 R1-N3 R2-DBCO R2-DBCO/BCN R1-N3->R2-DBCO No Catalyst R1-Triazole-R2 R1-Triazole-R2 R2-DBCO->R1-Triazole-R2 Triazole Formation G cluster_0 Azide-Functionalized Molecule cluster_1 Phosphine Reagent cluster_2 Amide Conjugate R1-N3 R1-N3 R2-Phosphine R2-Phosphine R1-N3->R2-Phosphine Aza-ylide Intermediate R1-Amide-R2 R1-NH-CO-R2 R2-Phosphine->R1-Amide-R2 Amide Bond Formation G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) cluster_2 Analysis A Protein with Cysteine C Protein-S-PEG4-N3 A->C Nucleophilic Substitution B This compound B->C E Final Bioconjugate C->E CuAAC or SPAAC D Alkyne/DBCO-labeled Molecule D->E F Purification (SEC) E->F G Characterization (SDS-PAGE, MS) F->G

References

The Azide Group in Click Chemistry: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group is a cornerstone of "click chemistry," a concept that has revolutionized chemical biology, drug discovery, and materials science by offering a set of highly efficient, selective, and biocompatible reactions.[1][2][3] Introduced by K.B. Sharpless in 2001, the click chemistry paradigm prioritizes reactions that are high-yielding, create minimal byproducts, and proceed reliably under benign, often aqueous, conditions.[4][5] The azide's unique combination of stability and controlled reactivity makes it an ideal functional group for these applications.

This technical guide provides an in-depth exploration of the azide group's reactivity, focusing on the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their mechanisms, kinetics, and practical applications, providing detailed protocols and quantitative data to inform experimental design.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the quintessential click reaction, responsible for an enormous rate acceleration—up to 10⁸-fold compared to the uncatalyzed thermal reaction—and it proceeds with near-perfect regioselectivity to form the 1,4-disubstituted 1,2,3-triazole product. This reaction is remarkably robust, tolerating a wide pH range (4-12) and a vast array of functional groups, making it exceptionally suitable for complex molecular environments.

Mechanism of Action

While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper mechanism as the kinetically favored pathway. This mechanism better explains the reaction's high efficiency. The catalytic cycle involves several key steps:

  • Copper-Alkyne Coordination: A copper(I) center coordinates with the terminal alkyne. This coordination increases the acidity of the alkyne's terminal proton.

  • Acetylide Formation: A second copper(I) center facilitates the deprotonation of the alkyne, forming a dinuclear copper acetylide intermediate.

  • Azide Coordination & Cycloaddition: The azide coordinates to one of the copper centers, bringing it into proximity with the activated alkyne. This is followed by a concerted cycloaddition to form a six-membered copper-containing metallacycle.

  • Ring Contraction & Product Release: The metallacycle undergoes ring contraction to form the copper-triazolide product. Subsequent protonolysis releases the 1,4-disubstituted triazole and regenerates the active copper catalyst, completing the cycle.

The formation of the initial azide/copper(I) acetylide complex is often the rate-determining step of the reaction.

CuAAC_Mechanism R_Alkyne R¹-C≡CH Cu_Acetylide Dinuclear Cu(I) Acetylide R_Alkyne->Cu_Acetylide Cu_I_A Cu(I) Catalyst Cu_I_A->Cu_Acetylide Ternary_Complex Ternary Complex [Cu₂(Alkyne)(Azide)] Cu_Acetylide->Ternary_Complex R_Azide R²-N₃ R_Azide->Ternary_Complex Metallacycle Six-Membered Cu-Metallacycle Ternary_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Triazole Product Cu_Triazolide->Product Protonolysis Cu_I_B Cu(I) Catalyst Cu_Triazolide->Cu_I_B

CuAAC Dinuclear Catalytic Cycle
Quantitative Data: CuAAC Kinetics

The rate of the CuAAC reaction is significantly influenced by the choice of ligand and the copper salt's counter-ion. Ligands serve to stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction.

Catalyst System ComponentTypeEffect on KineticsSecond-Order Rate Constant (k₂)
Ligand Tris(triazolylmethyl)amines (e.g., THPTA, BTTAA)Strong acceleration, protects catalyst from oxidation1 - 100 M⁻¹s⁻¹ (Typical Range)
Ligand Polydentate Aliphatic Amines (e.g., PMDTA, HMTETA)Effective acceleration, especially in photo-initiated CuAACVaries significantly with conditions
Ligand N-Heterocyclic Carbenes (NHCs)Very active, often used in organic solvents or neat conditionsHigh, system-dependent
Anion Halides (Br⁻, Cl⁻)Fastest kinetics, smallest induction period in photo-CuAACSystem-dependent
Anion Organic (Triflate, Acetate)Slower kinetics compared to halidesSystem-dependent

Note: Rate constants are highly dependent on specific substrates, solvent, and temperature. The values provided are for general comparison.

Experimental Protocol: CuAAC Protein Labeling

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein (e.g., 50 µM solution in PBS, pH 7.4)

  • Azide-functionalized dye (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)

  • THPTA ligand (e.g., 100 mM stock in water)

  • Sodium Ascorbate (B8700270) (e.g., 300 mM stock in water, freshly prepared)

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Solution: In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 50 µM in buffer.

  • Add Azide Reagent: Add the azide-functionalized dye to the protein solution. A 5 to 10-fold molar excess is common (e.g., final concentration of 250-500 µM). Vortex briefly.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. It is crucial to add the ligand to the copper solution before adding the reducing agent to prevent copper precipitation and degradation of biomolecules.

    • Add 10 µL of 100 mM THPTA solution.

    • Add 10 µL of 20 mM CuSO₄ solution.

    • Vortex briefly. The final ratio of ligand to copper is typically 5:1.

  • Add Catalyst Premix: Add the 20 µL of catalyst premix to the protein/azide solution.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

  • Incubation: Protect the reaction from light (if using a fluorescent dye) and incubate at room temperature for 1-2 hours. Gentle mixing on a rotator can be beneficial.

  • Purification: Upon completion, remove unreacted reagents, catalyst, and ligand using appropriate methods such as size exclusion chromatography, dialysis, or spin filtration. This step is critical, especially for in vivo applications, due to the cytotoxicity of copper.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, catalyst-free click reaction that has become the gold standard for bioorthogonal chemistry in living systems. The reaction's driving force is the high ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.

Mechanism of Action

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) through a single transition state to form a stable triazole linkage. Unlike CuAAC, which yields a single 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers, although this is often inconsequential for bioconjugation applications. The rate of the reaction is primarily dictated by the structure of the cyclooctyne; greater ring strain leads to a faster reaction.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) TS Concerted Transition State Cyclooctyne->TS [3+2] Cycloaddition Azide Azide Azide->TS Triazole Stable Triazole Linkage (Regioisomeric Mixture) TS->Triazole

General Mechanism of SPAAC
Quantitative Data: SPAAC Kinetics

The reactivity of different cyclooctynes varies significantly. The choice of reagent is a trade-off between reaction rate and stability. Highly reactive cyclooctynes can be less stable, limiting their practical use.

Cyclooctyne ReagentAbbreviationKey FeaturesSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyneBCNHighly reactive and stable; widely used.~0.1 - 0.3
DibenzocyclooctyneDBCO / ADIBOVery stable and widely used, though sterically bulkier than BCN.~0.03 - 0.1
BiarylazacyclooctynoneBARACAmong the fastest reacting cyclooctynes due to optimized strain and electronics.~0.9
DibenzoazacyclooctyneDIBACHigh reactivity due to ring strain.~0.3

Note: Rate constants are typically measured in aqueous solutions or mixtures like CH₃CN/H₂O. SPAAC reactions are generally slower than CuAAC.

Experimental Protocol: SPAAC Cell Surface Labeling

This protocol describes a general method for labeling cell surface glycans, which have been metabolically engineered to display azide groups, with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells with azide-labeled surface glycans (cultured in appropriate medium).

  • DBCO-functionalized fluorescent dye (e.g., 1 mM stock in DMSO).

  • Cell culture medium or buffer (e.g., PBS with 1% BSA).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If using adherent cells, they can be labeled directly in the plate. Suspension cells can be pelleted and resuspended.

  • Prepare Labeling Solution: Dilute the DBCO-dye stock solution into pre-warmed cell culture medium or buffer to the desired final concentration (typically 10-50 µM).

  • Labeling: Remove the culture medium from the cells. For adherent cells, wash once with warm PBS. Add the DBCO-dye labeling solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal time and temperature may vary depending on the specific cyclooctyne, cell type, and desired labeling intensity.

  • Washing: After incubation, remove the labeling solution and wash the cells 2-3 times with fresh medium or buffer to remove any unreacted dye.

  • Analysis: The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Comparison and Workflow

CuAAC vs. SPAAC: A Comparative Summary

The choice between CuAAC and SPAAC depends entirely on the application. For in vitro conjugation, materials science, or situations where speed is paramount, CuAAC is often superior. For applications in living cells or whole organisms, the biocompatibility of SPAAC is indispensable.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition driven by the ring strain of a cyclooctyne.
Reaction Rate Very fast (k₂ ≈ 1-100 M⁻¹s⁻¹).Slower than CuAAC (k₂ ≈ 0.01-1.0 M⁻¹s⁻¹); highly dependent on cyclooctyne structure.
Biocompatibility Limited for in vivo use due to the cytotoxicity of the copper catalyst.Excellent biocompatibility, ideal for live-cell and in vivo applications.
Reagents Terminal Alkyne, Azide, Cu(I) source, Reducing Agent, Ligand.Strained Cyclooctyne, Azide.
Regioselectivity Exclusively 1,4-disubstituted triazole.Mixture of regioisomers.
Common Uses Bioconjugation (ex vivo), materials synthesis, drug discovery.Live-cell imaging, in vivo labeling, surface modification.
General Bioconjugation Workflow

The following workflow illustrates the key steps in a typical bioconjugation experiment using either CuAAC or SPAAC.

Bioconjugation_Workflow Start Start: Define Target & Label Func_Target Step 1: Functionalize Target Molecule (e.g., Protein with Azide) Start->Func_Target Click_Reaction Step 3: Perform Click Reaction (CuAAC or SPAAC) Func_Target->Click_Reaction Func_Label Step 2: Functionalize Label Molecule (e.g., Dye with Alkyne/DBCO) Func_Label->Click_Reaction Purification Step 4: Purify Conjugate (e.g., Chromatography, Dialysis) Click_Reaction->Purification Analysis Step 5: Analyze Conjugate (e.g., MS, SDS-PAGE, Spectroscopy) Purification->Analysis End End: Purified & Characterized Bioconjugate Analysis->End

Workflow for a Bioconjugation Experiment

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional linker designed for the site-specific modification of proteins and other biomolecules. This reagent features a bromo group at one end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group at the other. The bromo group serves as a reactive handle for covalent attachment to nucleophilic amino acid residues, most notably the thiol group of cysteine, through an S-alkylation reaction. The azide moiety enables the subsequent attachment of a wide array of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

The inclusion of a PEG4 spacer enhances the solubility and biocompatibility of the labeled protein, potentially reducing aggregation and immunogenicity. This two-step labeling strategy offers a high degree of specificity and versatility, making this compound a valuable tool in proteomics, drug development, and various bioconjugation applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C10H20BrN3O4
Molecular Weight 326.19 g/mol
Appearance Varies (typically a liquid or solid)
Solubility Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Store at -20°C, protected from light and moisture.

Reaction Mechanism

The protein labeling process using this compound is a two-stage process. The first stage involves the alkylation of a cysteine residue by the bromo group of the reagent. The second stage is the click chemistry reaction of the azide group with an alkyne-containing molecule.

Stage 1: Cysteine Alkylation

The labeling of a protein with this compound is achieved through the specific reaction of the bromo group with the thiol side chain of a cysteine residue. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.

Protein_Cys Protein-Cysteine-SH Labeled_Protein Protein-Cysteine-S-PEG4-N3 Protein_Cys->Labeled_Protein Alkylation BromoPEG Br-PEG4-N3 BromoPEG->Labeled_Protein HBr HBr Labeled_Protein->HBr Byproduct

Caption: Cysteine Alkylation Reaction.

Stage 2: Click Chemistry

Following the successful labeling of the protein with the this compound linker, the terminal azide group can be used for "click" chemistry. This allows for the attachment of a variety of alkyne-functionalized molecules, such as fluorescent dyes, biotin, or other probes for detection and analysis. The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Labeled_Protein Protein-S-PEG4-N3 Final_Conjugate Protein-S-PEG4-Triazole-Probe Labeled_Protein->Final_Conjugate Alkyne_Probe Alkyne-Probe Alkyne_Probe->Final_Conjugate Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Final_Conjugate Click Reaction

Caption: Copper-Catalyzed Click Chemistry.

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with this compound, followed by a click chemistry reaction to attach a fluorescent probe.

Materials
  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.5

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Alkyne-functionalized fluorescent probe

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns (e.g., PD-10)

  • DMSO or DMF

Protocol 1: Cysteine-Specific Labeling with this compound

This protocol outlines the steps for the initial labeling of the protein with the this compound linker.

1. Protein Preparation and Reduction: a. Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. To reduce any existing disulfide bonds and ensure the cysteine thiol groups are available for reaction, add a 10-20 fold molar excess of TCEP to the protein solution. c. Incubate the mixture for 1 hour at room temperature. d. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. It is crucial to remove the reducing agent as it will compete with the protein's cysteine residues for the this compound.

2. Labeling Reaction: a. Immediately after removing the TCEP, add a 10-50 fold molar excess of this compound to the protein solution. The this compound should be first dissolved in a minimal amount of DMSO or DMF before adding to the aqueous protein solution. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The optimal reaction time may need to be determined empirically for each specific protein.

3. Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-c

Application Notes and Protocols for Bromo-PEG4-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bromo-PEG4-Azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This bifunctional linker is a valuable tool for conjugation, enabling the straightforward linkage of two different molecules.

The this compound molecule contains two distinct reactive groups: a bromo group and an azide (B81097) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The bromo group can react with nucleophiles such as thiols (e.g., cysteine residues in proteins) or amines, allowing for the initial attachment of the linker to a molecule of interest. The terminal azide group is then available to react with a terminal alkyne-functionalized molecule via the highly efficient and specific CuAAC click reaction. This process forms a stable triazole linkage.

Key Features and Applications:
  • Bifunctional Linking: Allows for the sequential and orthogonal conjugation of two different molecules.

  • Hydrophilic Spacer: The PEG4 spacer increases the solubility of the conjugate in aqueous media, reduces aggregation, and minimizes steric hindrance.

  • High Efficiency: The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

  • Bioconjugation: Widely used in bioconjugation to link biomolecules such as proteins, peptides, and nucleic acids to reporter molecules (dyes, biotin), solid supports, or other biomolecules.

  • Drug Development: Employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

  • Materials Science: Used to functionalize surfaces and nanoparticles.

Experimental Protocols

This section details the general procedure for a two-step conjugation process: 1) Attachment of the this compound linker to a thiol-containing molecule (e.g., a protein), and 2) The subsequent click chemistry reaction with an alkyne-containing molecule.

Part 1: Alkylation of a Thiol-Containing Protein with this compound

This protocol describes the attachment of the azide linker to a protein via reaction with a cysteine residue.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP-HCl) if protein disulfides are present

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMF or DMSO.

  • Alkylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if working with light-sensitive molecules.

  • Purification: Remove the excess unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the newly formed azide-functionalized protein and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Part 1)

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS or similar, pH 7-7.5

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-functionalized protein (to a final concentration of 1-5 mg/mL).

    • Alkyne-containing molecule (add a 5- to 10-fold molar excess over the protein).

    • THPTA (add to a final concentration of 1-2 mM).

    • CuSO₄ (add to a final concentration of 0.5-1 mM).

  • Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. Gently vortex to mix. The final concentration of copper(I) in the reaction will be determined by the concentration of the reducing agent, sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE (if conjugating to a protein) or LC-MS.

  • Purification: Purify the final conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents, copper, and unreacted molecules.

Quantitative Data Summary

The efficiency of the CuAAC reaction depends on several factors. The table below summarizes typical conditions and expected outcomes.

ParameterTypical Range/ValueNotes
Reactant Molar Ratio 5-20 fold excess of alkyne over azideHigher excess can drive the reaction to completion but may require more rigorous purification.
Copper(I) Catalyst 0.1 - 1 mMTypically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Ligand Concentration 1-5 mM (e.g., THPTA)Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and prevent protein precipitation. A 2:1 to 5:1 ligand-to-copper ratio is common.
Reducing Agent 5-10 mM (Sodium Ascorbate)A significant excess relative to copper is used to maintain a reducing environment.
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C if reactants are sensitive.
pH 7.0 - 8.5The reaction is generally robust within this pH range.
Temperature 4°C - 37°CRoom temperature is sufficient for most applications.
Typical Yield > 90%The CuAAC reaction is known for its high efficiency and conversion rates.

Visualizations

CuAAC Reaction Mechanism

The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which proceeds through the formation of a copper-acetylide intermediate followed by reaction with the azide to form the stable triazole ring.

CuAAC_Mechanism R1_Alkyne R1-Alkyne Cu_Acetylide Copper-Acetylide Intermediate R1_Alkyne->Cu_Acetylide Coordination R2_Azide R2-Azide Cycloaddition Cycloaddition R2_Azide->Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition Triazole_Product R1-Triazole-R2 Cycloaddition->Triazole_Product Forms Product Triazole_Product->Cu_I Releases Catalyst

Caption: Catalytic cycle of the CuAAC click chemistry reaction.

Experimental Workflow

This diagram outlines the typical two-stage workflow for using this compound to conjugate a protein with a molecule of interest.

Experimental_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Click Reaction Protein Thiol-Protein Reaction1 Alkylation Reaction Protein->Reaction1 Bromo_Linker This compound Bromo_Linker->Reaction1 Azide_Protein Azide-PEG4-Protein Reaction1->Azide_Protein Purify1 Purification (e.g., Desalting Column) Azide_Protein->Purify1 Reaction2 CuAAC Click Reaction (+ Cu(I), Ligand) Purify1->Reaction2 Purified Azide-Protein Alkyne_Molecule Alkyne-Molecule (e.g., Dye, Biotin) Alkyne_Molecule->Reaction2 Final_Product Final Conjugate Reaction2->Final_Product Purify2 Final Purification Final_Product->Purify2

Caption: Workflow for protein conjugation using this compound.

Application Notes and Protocols: Bromo-PEG4-Azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Bromo-PEG4-Azide is a bifunctional, hydrophilic linker that offers several advantages in ADC development.

The polyethylene (B3416737) glycol (PEG) spacer, specifically a short PEG4 chain, enhances the hydrophilicity of the ADC.[1][2][3] This is particularly beneficial when working with hydrophobic payloads, as it helps to mitigate aggregation and improve solubility.[1][2] By reducing aggregation, PEG linkers can lead to improved pharmacokinetic (PK) profiles, including a longer plasma half-life and increased tumor exposure. The bifunctional nature of this compound, featuring a bromide group for nucleophilic substitution and an azide (B81097) group for "click chemistry," provides a versatile platform for drug conjugation. The azide group can react with alkyne-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

These application notes provide an overview of the utility of this compound in ADC development, including detailed experimental protocols and the expected impact on ADC properties.

Impact of PEG4 Linker on ADC Properties

The incorporation of a hydrophilic PEG4 linker can significantly enhance the physicochemical and biological properties of an ADC. The following table summarizes the general quantitative effects observed with the inclusion of short PEG linkers.

PropertyImpact of PEGylationQuantitative Insights (General)
Aggregation DecreasedPEGylated linkers can significantly reduce the formation of high molecular weight species (aggregates), particularly at higher Drug-to-Antibody Ratios (DARs).
Solubility IncreasedThe enhanced hydrophilicity allows for the use of more hydrophobic payloads and facilitates conjugation in aqueous buffers.
Drug-to-Antibody Ratio (DAR) Enables Higher DARsPEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation. Optimal DARs are typically in the range of 2-4.
Pharmacokinetics ImprovedShort PEG linkers can provide a moderate increase in plasma half-life, balancing improved stability with efficient tumor penetration.
Immunogenicity ReducedBy preventing protein aggregation and shielding payload epitopes, PEG linkers can lower the risk of an immune response.

Experimental Protocols

The following protocols outline a two-stage process for the synthesis of an ADC using this compound. This involves the initial modification of the payload with the linker, followed by conjugation to a pre-modified antibody.

Stage 1: Payload-Linker Synthesis (Payload-PEG4-Azide)

This protocol describes the reaction of a payload containing a suitable nucleophile (e.g., a hydroxyl or thiol group) with this compound.

Materials:

  • Cytotoxic Payload with a nucleophilic handle

  • This compound

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF.

  • Add 1.5 equivalents of DIPEA to the solution.

  • In a separate vessel, dissolve 1.2 equivalents of this compound in anhydrous DMF.

  • Add the this compound solution dropwise to the payload solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Purify the resulting Payload-PEG4-Azide conjugate using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stage 2: ADC Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of the azido-modified payload to an alkyne-modified antibody. The antibody must first be functionalized with an alkyne group using an appropriate reagent (e.g., an NHS-alkyne).

Materials:

  • Alkyne-modified monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Payload-PEG4-Azide (from Stage 1) dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Ligand stock solution (e.g., 200 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • To the alkyne-modified antibody solution, add the Payload-PEG4-Azide solution to achieve a 5-10 fold molar excess of the payload-linker.

  • In a separate tube, prepare the copper catalyst by mixing the CuSO4 and THPTA ligand solutions in a 1:2 ratio and incubating for a few minutes.

  • Add the copper catalyst to the antibody-payload mixture. A typical final concentration is 0.5-1 mM copper.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

  • Purify the resulting ADC from excess payload-linker and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Concentrate the purified ADC using an appropriate centrifugal filter device.

  • Characterize the final ADC to determine the DAR (e.g., by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography - HIC), percentage of aggregation (by Size Exclusion Chromatography - SEC), and purity (by SDS-PAGE).

Visualized Workflows and Pathways

ADC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing an ADC using this compound and click chemistry.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Conjugation Payload Cytotoxic Payload (with Nucleophile) Reaction1 Nucleophilic Substitution (DMF, DIPEA) Payload->Reaction1 BromoPEG4Azide This compound BromoPEG4Azide->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 PayloadLinker Payload-PEG4-Azide Reaction2 Click Chemistry (CuAAC) (CuSO4, Ligand, Ascorbate) PayloadLinker->Reaction2 Purification1->PayloadLinker Antibody Alkyne-Modified Antibody Antibody->Reaction2 ADC_unpurified Crude ADC Reaction2->ADC_unpurified Purification2 Size-Exclusion Chromatography ADC_unpurified->Purification2 FinalADC Purified ADC Purification2->FinalADC

Caption: Workflow for ADC synthesis using this compound.

Payload-Induced Apoptosis Signaling Pathway

Once the ADC is internalized by a target cancer cell and the payload is released, it can induce cell death. The diagram below illustrates the intrinsic apoptosis pathway, which is a common mechanism of action for cytotoxic payloads like auristatins.

Apoptosis_Pathway Payload Released Cytotoxic Payload (e.g., MMAE) Stress Cellular Stress (e.g., Microtubule Disruption) Payload->Stress Bcl2 Bcl-2 Family (Bax, Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by a cytotoxic ADC payload.

References

Application Notes: Synthesis of PROTACs Using Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5]

Bromo-PEG4-Azide is a versatile, bifunctional linker widely employed in PROTAC synthesis. It features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and can improve the pharmacokinetic profile of the final PROTAC. The two ends of the linker offer distinct reactive handles:

  • A bromide group , which serves as an excellent leaving group for nucleophilic substitution reactions, typically with amine or hydroxyl groups on a ligand.

  • An azide group , which is ideal for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

These application notes provide detailed protocols for the modular synthesis of PROTACs utilizing the this compound linker, along with methods for their characterization and biological evaluation.

PROTAC Mechanism of Action

The primary function of a PROTAC is to act as a molecular scaffold, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein's surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to catalyze further rounds of degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Physicochemical Properties of this compound

A summary of the key properties of the this compound linker is provided below.

PropertyValueReference(s)
Chemical Formula C₁₀H₂₀BrN₃O₄
Molecular Weight 326.2 g/mol
CAS Number 1951439-37-4
Appearance Varies (typically liquid or solid)N/A
Purity ≥98%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, protected from light

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. Typically, one ligand (either the warhead or the E3 ligase ligand) is first conjugated to the bromo- end of the linker. The resulting azide-functionalized intermediate is then "clicked" to the second ligand, which has been pre-functionalized with a terminal alkyne.

Synthesis_Workflow start Start Materials ligand1 Ligand 1 (e.g., Warhead-NH2) start->ligand1 linker This compound start->linker ligand2 Ligand 2 (e.g., E3 Ligand-Alkyne) start->ligand2 step1 Protocol 1: Nucleophilic Substitution ligand1->step1 linker->step1 step2 Protocol 2: CuAAC Click Chemistry ligand2->step2 intermediate Intermediate: Ligand 1-PEG4-Azide step1->intermediate purify1 Purification (e.g., Chromatography) intermediate->purify1 purify1->step2 protac Final PROTAC step2->protac purify2 Purification (e.g., Prep-HPLC) protac->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize

Figure 2: General PROTAC Synthesis Workflow.
Protocol 1: Synthesis of Ligand-PEG4-Azide Intermediate via Nucleophilic Substitution

This protocol describes the conjugation of a ligand containing a nucleophilic group (e.g., a primary amine) to the bromo- end of the this compound linker.

Reagents and Materials:

  • Ligand 1 with a primary amine or hydroxyl group (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (3.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve Ligand 1 in the anhydrous solvent.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80°C) and stir overnight. The optimal temperature may require empirical determination.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure Ligand 1-PEG4-Azide intermediate.

  • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Final PROTAC Assembly via CuAAC Click Chemistry

This protocol details the final copper-catalyzed cycloaddition to link the azide-functionalized intermediate with an alkyne-functionalized ligand.

Reagents and Materials:

  • Ligand 1-PEG4-Azide (from Protocol 1) (1.0 eq)

  • Ligand 2 with a terminal alkyne group (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 - 0.3 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the Ligand 1-PEG4-Azide intermediate and the alkyne-functionalized Ligand 2 in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative reverse-phase HPLC to obtain the product with high purity.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

PROTAC Structural and Functional Characterization

A multi-faceted analytical approach is required to fully characterize the synthesized PROTAC and its biological activity.

TechniqueInformation ProvidedResolutionSensitivityThroughput
Mass Spectrometry (MS) Molecular weight confirmation, purity assessment, identification of intermediates and byproducts.LowHighHigh
NMR Spectroscopy Detailed 3D structure in solution, confirmation of covalent linkages, conformational dynamics.AtomicModerateLow
Surface Plasmon Resonance (SPR) Measures binary (PROTAC-POI, PROTAC-E3) and ternary complex binding affinities (KD) and kinetics (ka, kd).N/AHighMedium
Isothermal Titration Calorimetry (ITC) Determines thermodynamic parameters of binding (KD, ΔH, ΔS), stoichiometry (n), and cooperativity.N/AModerateLow
TR-FRET / AlphaLISA Proximity-based assays to confirm and quantify ternary complex formation in solution.N/AHighHigh
Western Blot Quantifies the reduction in target protein levels in cells following PROTAC treatment.LowModerateMedium

Biological Evaluation of PROTAC Activity

The definitive test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Bio_Workflow culture 1. Cell Culture (Plate cells) treat 2. PROTAC Treatment (Dose-response & time-course) culture->treat lyse 3. Cell Lysis (Extract proteins) treat->lyse quant 4. Protein Quantification (e.g., BCA Assay) lyse->quant sds 5. SDS-PAGE (Separate proteins by size) quant->sds transfer 6. Western Blot (Transfer to membrane) sds->transfer probe 7. Antibody Probing (Primary & Secondary Abs) transfer->probe detect 8. Detection (Chemiluminescence) probe->detect analyze 9. Data Analysis (Quantify band intensity, calculate DC50) detect->analyze

Figure 3: Workflow for Cellular Protein Degradation Assay.
Protocol 3: Cellular Protein Degradation Assay by Western Blot

This protocol provides a general method to determine the efficacy of a PROTAC in degrading its target protein in a relevant cell line.

Materials and Equipment:

  • Cell line expressing the protein of interest

  • Complete cell culture media

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and subsequently transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).

References

Surface Modification of Nanoparticles with Bromo-PEG4-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation time of nanoparticles. Bromo-PEG4-Azide is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle functionalization. One end features a bromo group, which can react with nucleophiles for covalent attachment to the nanoparticle surface, while the other end presents an azide (B81097) group, readily available for "click chemistry" reactions. This allows for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules in a highly specific and efficient manner.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound, including methods for characterization, quantification, and subsequent bioconjugation.

Principle of this compound Functionalization

The functionalization process involves a two-step approach. First, the this compound linker is covalently attached to the nanoparticle surface via the bromo group. This is typically achieved through nucleophilic substitution reactions with functional groups present on the nanoparticle surface, such as amines or thiols. The second step involves the utilization of the terminal azide group for click chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a molecule of interest containing an alkyne group.

Applications

Nanoparticles functionalized with this compound are instrumental in a variety of research and therapeutic applications:

  • Targeted Drug Delivery: The azide group serves as a handle to attach targeting moieties like antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, thereby enhancing drug accumulation at the target site and minimizing off-target effects.[1][2][3]

  • Bioimaging: Fluorescent dyes or contrast agents can be "clicked" onto the azide-functionalized nanoparticles, enabling their use in various imaging modalities for diagnostics and tracking of biological processes.[1]

  • Theranostics: Combining therapeutic agents and imaging probes on the same nanoparticle allows for simultaneous diagnosis and treatment.

  • Advanced Bioconjugation: The high efficiency and orthogonality of click chemistry enable the precise construction of complex nanostructures with controlled surface properties.[1]

Experimental Protocols

Protocol for Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface amine groups (e.g., amine-functionalized silica (B1680970) or iron oxide nanoparticles). The reaction proceeds via nucleophilic substitution, where the amine groups on the nanoparticle surface displace the bromide on the PEG linker.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent at a concentration of 10-50 mg/mL.

  • Reaction Setup: In the reaction vessel, add the nanoparticle suspension. To this, add DIPEA to a final concentration of 2-5 molar equivalents relative to the estimated surface amine groups.

  • Linker Addition: Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to surface amine groups should be optimized, but a starting point of 10-20 molar excess of the linker is recommended.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh anhydrous solvent and repeat the centrifugation and resuspension steps two more times.

    • For the final wash, resuspend the nanoparticles in PBS or another aqueous buffer suitable for your downstream application.

  • Storage: Store the azide-functionalized nanoparticles at 4°C.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Functionalized Nanoparticles

This protocol details the "clicking" of an alkyne-containing molecule (e.g., a targeting ligand or a fluorescent dye) onto the surface of the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles in an aqueous buffer

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)

  • Deionized water or aqueous buffer

  • Reaction vessel

  • Centrifuge or other purification system (e.g., dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 300 mM in water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized nanoparticles.

    • Add the alkyne-containing molecule. A 5-10 molar excess relative to the estimated surface azide groups is a good starting point.

    • If using THPTA, add it to the mixture. A 2:1 molar ratio of THPTA to CuSO4 is recommended.

    • Add the CuSO4 solution. A final concentration in the low millimolar range is typically sufficient.

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Longer reaction times may be necessary depending on the reactants.

  • Purification:

    • Purify the functionalized nanoparticles to remove unreacted alkyne molecule, copper catalyst, and other reagents. This can be achieved through repeated centrifugation and resuspension, dialysis, or size exclusion chromatography.

  • Storage: Store the final conjugated nanoparticles at 4°C.

Characterization and Quantitative Analysis

Thorough characterization is crucial to confirm successful surface modification and to determine the properties of the functionalized nanoparticles.

Table 1: Characterization Techniques for this compound Functionalized Nanoparticles

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.An increase in hydrodynamic diameter after PEGylation.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.A change in zeta potential towards neutral after PEGylation of charged nanoparticles.
Transmission Electron Microscopy (TEM) To visualize the size, shape, and morphology of the nanoparticles.No significant change in the core nanoparticle morphology.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of the azide functional group.A characteristic azide peak appears around 2100 cm⁻¹.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Presence of nitrogen signals confirming azide functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the PEG linker on the nanoparticle surface.Characteristic PEG proton signals around 3.6 ppm.

Table 2: Quantitative Analysis of Surface Modification

MethodPrincipleProcedure
UV-Vis Spectroscopy Quantification of azide groups by reacting them with an alkyne-DBCO probe and measuring the decrease in the DBCO absorbance at ~309 nm.1. React azide-functionalized nanoparticles with a known excess of a DBCO-containing molecule. 2. After the reaction, pellet the nanoparticles. 3. Measure the absorbance of the supernatant at ~309 nm to determine the concentration of unreacted DBCO. 4. Calculate the amount of reacted DBCO, which corresponds to the amount of surface azide groups.
Fluorescence Spectroscopy Reaction of surface azides with a fluorogenic alkyne probe that becomes fluorescent upon clicking.1. React azide-functionalized nanoparticles with a non-fluorescent alkyne probe that becomes fluorescent after the click reaction. 2. Measure the fluorescence intensity of the nanoparticle suspension. 3. Correlate the fluorescence intensity to the number of surface azide groups using a calibration curve.
Thermogravimetric Analysis (TGA) To determine the amount of PEG grafted onto the nanoparticle surface by measuring weight loss upon heating.1. Measure the weight of the nanoparticles before and after PEGylation. 2. Heat the samples under a controlled atmosphere. 3. The weight loss corresponding to the decomposition of the PEG linker is used to calculate the grafting density.

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound and subsequent conjugation for targeted drug delivery.

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Bioconjugation (Click Chemistry) cluster_2 Step 3: Application NP Amine-Functionalized Nanoparticle React1 Nucleophilic Substitution NP->React1 PEG This compound PEG->React1 AzideNP Azide-Functionalized Nanoparticle React1->AzideNP Ligand Alkyne-Targeting Ligand React2 CuAAC Click Reaction Ligand->React2 TargetedNP Targeted Nanoparticle React2->TargetedNP Drug Drug Loading Delivery Targeted Drug Delivery Drug->Delivery G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Internalization and Drug Release NP Drug-Loaded Targeted Nanoparticle BloodVessel Blood Vessel NP->BloodVessel Circulation Binding Ligand-Receptor Binding EPR EPR Effect (Extravasation) BloodVessel->EPR TumorCell Tumor Cell with Specific Receptors EPR->TumorCell Accumulation Endocytosis Endocytosis Binding->Endocytosis DrugRelease Drug Release (e.g., pH-triggered) Endocytosis->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

Bioconjugation of Bromo-PEG4-Azide with Alkyne-Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of nucleic acid-based drugs. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotides by increasing their solubility, stability against nuclease degradation, and in vivo circulation half-life, while reducing immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of Bromo-PEG4-Azide with alkyne-modified oligonucleotides via "click chemistry," a set of highly efficient and specific reactions.

Two primary methods of click chemistry are highlighted: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is a robust and widely used method, the copper catalyst can be toxic to cells, limiting its in vivo applications.[1] SPAAC, a copper-free alternative, circumvents this issue by using a strained alkyne, making it ideal for applications in biological systems.[2]

These protocols are designed to guide researchers, scientists, and drug development professionals through the successful conjugation, purification, and characterization of PEGylated oligonucleotides.

I. Quantitative Data Summary

The efficiency and yield of the bioconjugation reaction are critical parameters. The following table summarizes typical quantitative data for both CuAAC and SPAAC reactions for the conjugation of this compound to alkyne-modified oligonucleotides.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Time 30 minutes - 12 hours2 - 12 hours
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Molar Excess of this compound 2 - 50 fold2 - 10 fold
Conjugation Efficiency/Yield >90%[3]>95%[4]
Purity (post-HPLC) >95%>95%

II. Experimental Protocols

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol details the conjugation of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand[5]

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (optional, as a co-solvent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of the alkyne-modified oligonucleotide in nuclease-free water or PBS.

    • Prepare a 10-50 mM stock solution of this compound in DMSO or nuclease-free water.

    • Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in nuclease-free water or DMSO/water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide solution (to a final concentration of 50-100 µM).

      • This compound stock solution (4-50 fold molar excess over the oligonucleotide).

      • Premixed solution of CuSO4 and THPTA/TBTA (typically a 1:2 to 1:5 molar ratio of Cu:ligand, with a final copper concentration of 50-500 µM).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration of 2.5-5 mM).

    • Vortex the reaction mixture gently.

    • Incubate at room temperature (20-25°C) for 30-60 minutes. Longer incubation times (up to 12 hours) may be required depending on the specific reactants.

  • Purification:

    • Proceed to the purification protocol outlined in Section II.C.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the copper-free conjugation of an alkyne-modified oligonucleotide (specifically, one containing a strained alkyne like BCN or DBCO) with this compound.

Materials:

  • Strained alkyne-modified oligonucleotide (e.g., BCN- or DBCO-modified)

  • This compound

  • Nuclease-free water

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 1-5 mM.

    • Prepare a 10-50 mM stock solution of the strained alkyne (e.g., BCN-PEG4-alkyne) in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2 to 10-fold molar excess of the strained alkyne stock solution.

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 20% to maintain oligonucleotide solubility and stability.

    • Gently vortex the mixture to ensure it is homogeneous.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient for high yields.

  • Purification:

    • Proceed to the purification protocol outlined in Section II.C.

C. Purification of the Oligonucleotide-PEG Conjugate

Purification is essential to remove unreacted reagents and byproducts. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining a highly pure conjugate.

Materials:

  • Crude conjugation reaction mixture

  • HPLC system with a reverse-phase column (e.g., C8 or C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Desalting columns (optional, for initial cleanup)

Procedure:

  • Initial Cleanup (Optional):

    • To remove a significant portion of the excess unconjugated this compound, the reaction mixture can be passed through a desalting spin column according to the manufacturer's protocol.

  • HPLC Purification:

    • Dissolve the crude reaction mixture (or the desalted product) in 0.1 M TEAA.

    • Load the sample onto the reverse-phase HPLC column.

    • Elute the conjugate using a linear gradient of acetonitrile (e.g., 5-95% over 30 minutes). The hydrophobicity of the PEGylated oligonucleotide will result in a longer retention time compared to the unconjugated oligonucleotide.

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and, if applicable, at the absorbance maximum of any fluorescent tag.

    • Collect the fractions corresponding to the purified conjugate.

  • Post-Purification Processing:

    • Lyophilize the collected fractions to remove the solvents.

    • Re-dissolve the purified conjugate in nuclease-free water for storage and downstream applications.

D. Characterization of the Oligonucleotide-PEG Conjugate

Confirmation of successful conjugation and assessment of purity are critical final steps.

1. HPLC Analysis:

  • Inject a small aliquot of the purified conjugate onto an analytical HPLC system.

  • A single, sharp peak with a longer retention time than the starting oligonucleotide is indicative of a pure conjugate.

2. Mass Spectrometry:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides high mass accuracy and resolution, allowing for the identification of the conjugate and any minor impurities.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A robust method for determining the molecular weight of the conjugate, though it may be less sensitive to impurities compared to ESI-MS. The observed molecular weight should correspond to the sum of the molecular weights of the oligonucleotide and the this compound, minus the mass of the leaving group in the reaction.

III. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_characterization Characterization prep_oligo Alkyne-Modified Oligonucleotide cuaac CuAAC Reaction (CuSO4, Ligand, Ascorbate) prep_oligo->cuaac spaac SPAAC Reaction (Copper-Free) prep_oligo->spaac prep_peg This compound prep_peg->cuaac prep_peg->spaac purify HPLC Purification cuaac->purify spaac->purify char_hplc HPLC Analysis purify->char_hplc char_ms Mass Spectrometry (ESI-MS / MALDI-TOF) purify->char_ms reaction_pathway cluster_reactants Reactants cluster_products Product oligo Alkyne-Modified Oligonucleotide catalyst Click Chemistry (CuAAC or SPAAC) oligo->catalyst peg This compound peg->catalyst product PEGylated Oligonucleotide (Triazole Linkage) catalyst->product

References

Application Notes and Protocols: A Comparative Analysis of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition with Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool in bioconjugation and drug development, offering rapid, efficient, and bioorthogonal reactions. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies for reactions involving Bromo-PEG4-Azide, a versatile bifunctional linker used to introduce a PEGylated azide (B81097) moiety. The choice between CuAAC and SPAAC is critical and depends on factors such as the sensitivity of the biomolecule to copper, desired reaction kinetics, and the nature of the alkyne-containing substrate.[1][2]

This compound is a valuable reagent that combines a reactive bromo group for initial conjugation and an azide group for subsequent click chemistry.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, making it suitable for a wide range of bioconjugation applications.[4]

Reaction Principles

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] The reaction proceeds rapidly and with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and prevent oxidative side reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed without a catalyst. This makes SPAAC highly biocompatible and ideal for applications in living systems where the cytotoxicity of copper is a concern. However, SPAAC reactions are generally slower than CuAAC and are sensitive to the steric and electronic properties of both the azide and the cyclooctyne.

Data Presentation: CuAAC vs. SPAAC with PEGylated Azides

The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving PEGylated azides like this compound. The data is compiled from literature values for similar reactants to provide a comparative overview.

Table 1: Reaction Kinetics

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹
Reaction Time Minutes to a few hoursSeveral hours to overnight
Temperature Room TemperatureRoom Temperature or 37°C

Table 2: Reaction Conditions and Outcomes

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited in vivo due to copper cytotoxicityExcellent, suitable for live-cell applications
Typical Yield High to quantitative (>90%)Generally high, but can be substrate-dependent
Regioselectivity Highly regioselective (1,4-isomer)Mixture of regioisomers
Side Reactions Potential for oxidative homocoupling of alkynes and protein degradationCan have side reactions with thiols
Reagent Cost Terminal alkynes and copper salts are relatively inexpensive.Strained cyclooctynes are typically more expensive.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne-Modified Biomolecule

This protocol describes a general procedure for the CuAAC reaction between this compound and a biomolecule containing a terminal alkyne.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-modified biomolecule in an amine-free buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

    • Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the alkyne-modified biomolecule.

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the biomolecule and azide. The final concentration of CuSO₄ should be between 100 µM and 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Strained Alkyne-Modified Biomolecule

This protocol outlines a general procedure for the SPAAC reaction between this compound and a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Strained alkyne-modified biomolecule (e.g., DBCO- or BCN-modified)

  • This compound

  • Biocompatible buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the strained alkyne-modified biomolecule in a biocompatible buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-modified biomolecule solution.

    • Add the this compound stock solution to achieve a 2- to 5-fold molar excess over the strained alkyne-modified biomolecule.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. Reaction progress can be monitored by mass spectrometry or SDS-PAGE.

  • Purification:

    • Upon completion, purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted this compound.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mixture Reaction Mixture Alkyne-Biomolecule->Reaction_Mixture This compound This compound This compound->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture THPTA_Ligand THPTA Ligand THPTA_Ligand->Reaction_Mixture Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Reaction_Mixture Incubation Incubation (RT, 1-4h) Reaction_Mixture->Incubation Purification Purification (e.g., SEC) Incubation->Purification Final_Conjugate PEGylated Bioconjugate Purification->Final_Conjugate

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation Strained_Alkyne_Biomolecule Strained Alkyne- Biomolecule Reaction_Mixture Reaction Mixture Strained_Alkyne_Biomolecule->Reaction_Mixture This compound This compound This compound->Reaction_Mixture Incubation Incubation (RT or 37°C, 4-24h) Reaction_Mixture->Incubation Purification Purification (e.g., SEC) Incubation->Purification Final_Conjugate PEGylated Bioconjugate Purification->Final_Conjugate

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Tree Start Start: Need to conjugate This compound Biocompatibility Is the reaction in a living system or with a copper-sensitive biomolecule? Start->Biocompatibility Reaction_Speed Is rapid reaction kinetics critical? Biocompatibility->Reaction_Speed No SPAAC_Choice Choose SPAAC Biocompatibility->SPAAC_Choice Yes CuAAC_Choice Choose CuAAC Reaction_Speed->CuAAC_Choice Yes Reaction_Speed->SPAAC_Choice No

References

Bromo-PEG4-Azide: A Versatile Linker for Advanced PEGylation of Peptides and Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to comprehensive application notes and detailed protocols for the use of Bromo-PEG4-Azide in the PEGylation of peptides and small molecules. This bifunctional linker is a powerful tool for creating advanced bioconjugates with improved pharmacokinetic properties, finding significant application in areas such as targeted drug delivery and the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a heterobifunctional molecule featuring a bromo group at one end of a polyethylene (B3416737) glycol (PEG) chain and an azide (B81097) group at the other. This unique structure allows for a two-step, orthogonal conjugation strategy. The bromo group serves as a reactive site for nucleophilic substitution, readily coupling with moieties such as thiols (e.g., from cysteine residues in peptides) or amines. The azide group enables highly specific and efficient "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect with an alkyne-functionalized molecule. This modular approach provides precise control over the synthesis of complex bioconjugates.

One of the most promising applications of this compound is in the construction of PROTACs. These novel therapeutic agents function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The this compound linker plays a crucial role in connecting the target-binding "warhead" and the E3 ligase-binding ligand, with the PEG component enhancing solubility and optimizing the spatial orientation of the two binding elements.

Experimental Protocols

I. Two-Step Conjugation Workflow for Peptide Modification

This protocol outlines the general procedure for the PEGylation of a cysteine-containing peptide with this compound, followed by a subsequent click chemistry reaction to attach a second molecule.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_2 Purification and Analysis peptide Cysteine-Containing Peptide reaction1 Reaction in buffer (e.g., PBS, pH 7.4) with a reducing agent (e.g., TCEP) peptide->reaction1 bromo_peg This compound bromo_peg->reaction1 peg_peptide Azide-PEG4-Peptide reaction1->peg_peptide reaction2 Reaction with CuSO4, Sodium Ascorbate (B8700270), and a ligand (e.g., THPTA) in aqueous buffer peg_peptide->reaction2 alkyne_molecule Alkyne-Modified Molecule alkyne_molecule->reaction2 final_conjugate Final Peptide Conjugate reaction2->final_conjugate purification Purification by HPLC (e.g., SEC or RP-HPLC) final_conjugate->purification analysis Characterization by Mass Spectrometry (e.g., LC-MS) purification->analysis

General workflow for peptide conjugation using this compound.

A. Materials and Reagents:

  • Cysteine-containing peptide

  • This compound

  • Alkyne-modified molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA)

B. Protocol for Nucleophilic Substitution (Thiol-Bromo Reaction):

  • Dissolve the cysteine-containing peptide in PBS buffer.

  • Add TCEP to the peptide solution to ensure the cysteine thiol is in its reduced state.

  • Add a molar excess of this compound to the peptide solution. The optimal molar ratio should be determined empirically.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by LC-MS to confirm the formation of the Azide-PEG4-Peptide conjugate.

  • Purify the Azide-PEG4-Peptide intermediate using reverse-phase HPLC (RP-HPLC) to remove unreacted peptide and excess this compound.

C. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand in water.

  • Dissolve the purified Azide-PEG4-Peptide and the alkyne-modified molecule in an appropriate buffer (e.g., PBS or a mixture of water and a co-solvent like DMSO).

  • In a reaction tube, combine the Azide-PEG4-Peptide and the alkyne-modified molecule.

  • Add the THPTA ligand and CuSO₄ solution to the reaction mixture.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the formation of the final conjugate by LC-MS.

  • Purify the final product by RP-HPLC or size-exclusion chromatography (SEC) to remove catalysts and unreacted starting materials.

  • Characterize the final conjugate by high-resolution mass spectrometry to confirm its identity and purity.

II. Application in PROTAC Synthesis: Hijacking the Ubiquitin-Proteasome System

The bifunctional nature of this compound is ideally suited for the modular synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, where the this compound would serve as the linker.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination UbTargetProtein Ubiquitinated Target Protein Ubiquitination->UbTargetProtein Degradation Degradation UbTargetProtein->Degradation Proteasome Proteasome Proteasome->Degradation DegradedPeptides Degraded Peptides Degradation->DegradedPeptides

Mechanism of action of a PROTAC.

Data Presentation

The following table provides representative data for the synthesis of a model peptide conjugate using the two-step protocol described above.

StepProductStarting MaterialReagentYield (%)Purity (%)Expected Mass (Da)Observed Mass (Da)
1. Nucleophilic Substitution Azide-PEG4-PeptideCys-PeptideThis compound85>951826.11826.3
2. CuAAC Click Reaction Final ConjugateAzide-PEG4-PeptideAlkyne-Fluorophore92>982254.42254.6

Note: The data presented are for illustrative purposes and actual results may vary depending on the specific peptide and reaction conditions.

These detailed application notes and protocols are intended to facilitate the adoption of this compound in a wide range of research and development applications, from fundamental bioconjugation studies to the creation of next-generation therapeutics.

Experimental conditions for conjugating Bromo-PEG4-Azide to thiol groups

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Conditions for Conjugating Bromo-PEG4-Azide to Thiol Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. This compound is a heterobifunctional linker that allows for the conjugation of a PEG spacer to a thiol-containing molecule via a stable thioether bond, while the azide (B81097) group remains available for subsequent "click chemistry" reactions.[1] This application note provides detailed protocols and experimental conditions for the conjugation of this compound to thiol groups, such as those found in cysteine residues of proteins and peptides.

The reaction between the bromo group of the PEG linker and a thiol group proceeds via a nucleophilic substitution (SN2) reaction. The thiol group, particularly in its deprotonated thiolate form, acts as a potent nucleophile that attacks the carbon atom bearing the bromine atom, which is a good leaving group. This results in the formation of a highly stable thioether linkage.[2][3] The efficiency of this reaction is highly dependent on the pH of the reaction medium, as the concentration of the reactive thiolate species increases with pH.[4][5]

Key Reaction Parameters

Successful conjugation of this compound to thiol-containing molecules hinges on the careful optimization of several experimental parameters. The following table summarizes the key conditions derived from established protocols for similar bromo- and iodoacetamide-based conjugations.

ParameterRecommended ConditionsNotes
pH 7.5 - 9.0The reaction rate increases significantly with pH due to the deprotonation of the thiol group (pKa ~8.5-9.5) to the more nucleophilic thiolate anion. A pH of 8.0-8.5 is often a good starting point. At pH values above 9.0, the risk of side reactions with other nucleophilic groups, such as amines, increases.
Buffer Phosphate, Borate, or HEPES bufferUse non-nucleophilic buffers. Avoid buffers containing primary amines, such as Tris, as they can compete with the thiol for reaction with the bromo group. Buffers should be deoxygenated to prevent thiol oxidation.
Molar Ratio 5- to 20-fold molar excess of this compoundA molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein or molecule.
Thiol-Containing Molecule Concentration 1 - 10 mg/mLThe concentration can be adjusted based on the solubility and stability of the molecule.
Temperature Room Temperature (20-25 °C)The reaction typically proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed at 4 °C, which will require a longer reaction time.
Reaction Time 2 - 24 hoursThe reaction time depends on the pH, temperature, and the specific reactants. The progress of the reaction should be monitored chromatographically (e.g., RP-HPLC, SEC) or by mass spectrometry.
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)If the thiol groups are present as disulfides, a reducing agent is required to generate free thiols prior to conjugation. TCEP is often preferred over DTT as it does not need to be removed before the addition of haloacetyl-based reagents.

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to a thiol-containing protein.

Caption: General workflow for the conjugation of this compound to a thiol-containing protein.

Detailed Protocol

This protocol provides a general procedure for the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein or peptide

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0. (Deoxygenate by bubbling with nitrogen or argon gas for at least 30 minutes).

  • (Optional) TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Quenching Reagent: 1 M L-cysteine or 1 M 2-mercaptoethanol (B42355)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, RP-HPLC, Mass Spectrometer)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the thiol-containing protein in the deoxygenated conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP-HCl. Incubate at room temperature for 1 hour.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the conjugation buffer to the desired concentration.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix the reaction solution and incubate at room temperature (20-25 °C) for 2 to 24 hours. The reaction can be performed at 4 °C for longer incubation times if the protein is sensitive to room temperature incubation.

    • Protect the reaction mixture from light, especially if any of the components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove the excess PEG reagent and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • If necessary, further purify the PEGylated protein from the unreacted protein using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).

  • Analysis and Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight upon PEGylation.

    • Determine the degree of PEGylation (average number of PEG molecules per protein) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or RP-HPLC.

    • Confirm the retention of the azide group for subsequent click chemistry reactions if applicable.

Signaling Pathway and Logical Relationship

The following diagram illustrates the chemical reaction between the bromo group of the PEG linker and the thiol group of a cysteine residue.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BromoPEG R-PEG-CH2-Br (this compound) Conjugate R-PEG-CH2-S-Protein (Thioether Conjugate) BromoPEG->Conjugate Thiol Protein-SH (Cysteine Residue) pH pH 8.0-8.5 Thiol->pH Deprotonation to Thiolate (Protein-S⁻) Thiol->Conjugate Nucleophilic Attack Byproducts HBr

Caption: Reaction mechanism of thiol-bromo conjugation.

Conclusion

The conjugation of this compound to thiol groups is a robust and efficient method for the PEGylation of proteins, peptides, and other biomolecules. The formation of a stable thioether bond ensures the integrity of the conjugate under physiological conditions. Careful control of the reaction pH is the most critical parameter for achieving high conjugation efficiency and selectivity. The provided protocols and guidelines offer a solid foundation for researchers to develop and optimize their specific PEGylation processes.

References

Application Notes and Protocols for Bromo-PEG4-Azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromo-PEG4-Azide, a heterobifunctional linker, in the development of targeted drug delivery systems. This document outlines its key applications, detailed experimental protocols, and the underlying principles of its utility in constructing sophisticated therapeutic and diagnostic agents.

Introduction

This compound is a versatile chemical tool designed for bioconjugation and the construction of complex drug delivery platforms. Its structure comprises a bromo group at one terminus and an azide (B81097) group at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for a two-pronged approach to conjugation:

  • Nucleophilic Substitution: The bromo group serves as a reactive site for nucleophilic substitution, readily reacting with thiol or amine functionalities on targeting ligands, proteins, or nanoparticle surfaces.[1][2]

  • Click Chemistry: The azide group is a bioorthogonal handle for highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the covalent attachment of drug molecules, imaging agents, or other functionalities that have been modified with a corresponding alkyne group.

The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the drug delivery system.[5]

Key Applications

The dual reactivity of this compound makes it a valuable linker in several areas of targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The bromo group can react with reduced cysteine residues on the antibody, while the azide group can be "clicked" to an alkyne-modified drug. This strategy allows for the precise delivery of the therapeutic payload to cancer cells expressing the target antigen.

  • Nanoparticle Functionalization: This linker is ideal for modifying the surface of various nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) to create targeted drug carriers. The bromo group can attach to the nanoparticle surface, and the azide group provides a point of attachment for targeting ligands or drug molecules.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is a suitable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common drug delivery system development workflows. Researchers should optimize these protocols for their specific applications.

Protocol 1: Functionalization of a Thiol-Containing Targeting Ligand with this compound

This protocol describes the reaction of the bromo group of this compound with a thiol-containing molecule, such as a cysteine-containing peptide or a thiolated antibody fragment.

Materials:

  • Thiol-containing targeting ligand

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0, degassed

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (SEC) or dialysis system

Procedure:

  • Dissolve the Targeting Ligand: Dissolve the thiol-containing targeting ligand in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of organic solvent (DMF or DMSO) to create a stock solution (e.g., 10-20 mM).

  • Reaction: Add a 5-10 fold molar excess of the this compound solution to the targeting ligand solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours or overnight at 4°C. The reaction should be protected from light.

  • Purification: Remove the excess unreacted this compound and any byproducts by SEC or dialysis against an appropriate buffer.

  • Characterization: Confirm the successful conjugation and purity of the azide-functionalized targeting ligand using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the linker) and HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol outlines the "clicking" of an alkyne-modified drug to the azide-functionalized targeting ligand prepared in Protocol 1.

Materials:

  • Azide-functionalized targeting ligand

  • Alkyne-modified drug

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: SEC or dialysis system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized targeting ligand and a 1.5-3 fold molar excess of the alkyne-modified drug in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. Allow this to stand for a few minutes to form the copper-ligand complex.

  • Initiate Reaction: Add the copper-ligand premix to the reaction mixture containing the azide and alkyne.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using SEC or dialysis to remove the copper catalyst, excess drug, and other small molecules.

  • Characterization: Analyze the final conjugate to determine the drug-to-ligand ratio, purity, and integrity using techniques like UV-Vis spectroscopy, HPLC, and mass spectrometry.

Data Presentation

The following tables provide examples of how quantitative data from the synthesis and characterization of targeted drug delivery systems using this compound can be presented.

Table 1: Characterization of Nanoparticle Functionalization

Nanoparticle TypeModification StepAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Gold NanoparticlesUnmodified50.2 ± 1.50.15-35.8 ± 2.1N/A
After this compound Functionalization65.8 ± 2.10.18-15.3 ± 1.8N/A
After Drug Conjugation (via Click)72.5 ± 2.50.21-12.1 ± 2.085.3
LiposomesUnmodified110.6 ± 3.20.12-25.4 ± 1.5N/A
After this compound Functionalization125.1 ± 3.80.14-10.7 ± 1.2N/A
After Drug Conjugation (via Click)132.8 ± 4.10.16-8.5 ± 1.478.9

Table 2: Analysis of Antibody-Drug Conjugate (ADC) Synthesis

AntibodyLinkerDrugMolar Ratio (Linker:Ab)Average Drug-to-Antibody Ratio (DAR)Percentage of Unconjugated Antibody
TrastuzumabThis compoundMMAE10:13.8< 5%
CetuximabThis compoundDM110:13.5< 7%

Visualizations

Experimental Workflows

G cluster_0 Step 1: Functionalization of Targeting Ligand cluster_1 Step 2: Drug Conjugation Thiol-Ligand Thiol-Ligand Reaction1 Nucleophilic Substitution Thiol-Ligand->Reaction1 This compound This compound This compound->Reaction1 Purification1 Purification (SEC/Dialysis) Reaction1->Purification1 Azide-PEG4-Ligand Azide-PEG4-Ligand Azide-PEG4-Ligand_ref Azide-PEG4-Ligand Purification1->Azide-PEG4-Ligand Alkyne-Drug Alkyne-Drug Reaction2 CuAAC Click Chemistry Alkyne-Drug->Reaction2 Purification2 Purification (SEC/Dialysis) Reaction2->Purification2 Targeted_Drug_Conjugate Targeted_Drug_Conjugate Purification2->Targeted_Drug_Conjugate Azide-PEG4-Ligand_ref->Reaction2

Caption: Workflow for two-step conjugation using this compound.

Signaling Pathways for Targeted Drug Delivery

The following diagrams illustrate key signaling pathways often targeted in cancer therapy, for which drug delivery systems constructed with this compound could be designed.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Promotes

Caption: Simplified EGFR signaling pathway in cancer.

HER2_Signaling HER2/HER3 Dimer HER2/HER3 Dimer PI3K PI3K HER2/HER3 Dimer->PI3K Activates Ras/Raf/MEK/ERK Ras-Raf-MEK-ERK Pathway HER2/HER3 Dimer->Ras/Raf/MEK/ERK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Proliferation Proliferation Ras/Raf/MEK/ERK->Proliferation Promotes

Caption: Key downstream pathways of HER2 signaling.

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K/Akt PI3K-Akt VEGFR2->PI3K/Akt Activates Vascular_Permeability Vascular_Permeability VEGFR2->Vascular_Permeability Increases PKC PKC PLCg->PKC Ras/Raf/MEK/ERK Ras-Raf-MEK-ERK PKC->Ras/Raf/MEK/ERK Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation Ras/Raf/MEK/ERK->Endothelial_Cell_Proliferation Cell_Survival Cell_Survival PI3K/Akt->Cell_Survival

References

Troubleshooting & Optimization

How to improve low yield in Bromo-PEG4-Azide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve low yields in Bromo-PEG4-Azide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive ends?

This compound is a heterobifunctional linker molecule. It contains two different reactive groups at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5]

  • Bromo group (-Br): This end reacts with nucleophiles, most commonly the thiol group (-SH) of a cysteine residue on a protein or peptide, through a nucleophilic substitution reaction to form a stable thioether bond.

  • Azide (B81097) group (-N3): This end is used in "click chemistry" reactions. It can react with an alkyne-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) (like DBCO or BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring.

Q2: I am observing very low or no conjugation to my thiol-containing protein. What are the possible causes?

Low yield in the thiol conjugation step can be due to several factors:

  • Suboptimal Reaction pH: The thiol group on a cysteine residue needs to be in its deprotonated thiolate form (-S⁻) to be sufficiently nucleophilic. The pKa of a typical cysteine thiol is around 8. It is crucial to perform the reaction at a pH slighly below to well above this pKa to ensure a sufficient concentration of the reactive thiolate. However, very high pH can lead to side reactions.

  • Inefficient Disulfide Bond Reduction: If your protein has cysteine residues forming disulfide bonds, they must be reduced to free thiols before the conjugation reaction. Incomplete reduction will result in fewer available sites for conjugation.

  • Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. This will reduce the number of available thiols for conjugation.

  • Degraded this compound: The bromo-PEG linker can degrade, particularly if not stored correctly. Always use fresh or properly stored reagents.

  • Steric Hindrance: The cysteine residue you are targeting may be in a sterically hindered environment within the protein, making it inaccessible to the this compound linker.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry, dark environment. Before use, allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis.

Q4: I see multiple products on my gel/chromatogram after the conjugation reaction. What could be the reason?

The presence of multiple products can indicate several issues:

  • Reaction with other Nucleophiles: Besides thiols, the bromo group can potentially react with other nucleophilic amino acid side chains, such as the imidazole (B134444) ring of histidine or the amino group of lysine, especially at higher pH values.

  • Multiple Cysteine Conjugation: If your protein has more than one accessible cysteine residue, the this compound can react at multiple sites, leading to a heterogeneous mixture of products.

  • Hydrolysis of the Linker: Although generally stable, the bromo-PEG linker can undergo hydrolysis under certain conditions, leading to byproducts.

  • Incomplete Reaction: The presence of unreacted starting materials alongside the desired product will result in multiple species in your analysis.

Q5: How can I improve the yield of the azide "click chemistry" step?

For the second step of the conjugation involving the azide group:

  • For CuAAC: Ensure you are using a sufficient concentration of a Cu(I) catalyst. This is often generated in situ from a Cu(II) salt (like copper sulfate) and a reducing agent (like sodium ascorbate). The use of a copper-stabilizing ligand, such as TBTA or THPTA, is highly recommended to improve reaction efficiency and reduce protein damage. A study has shown that CuAAC can lead to high ligation yields, with one example reporting a 74% yield for a similar linker system.

  • For SPAAC: The reaction rate is dependent on the type of strained cyclooctyne used. DBCO and BCN are common choices. Ensure that your cyclooctyne-containing reagent is of high quality and used in an appropriate molar excess. While generally very efficient, reaction times may need to be optimized.

  • Purity of the Azide-Functionalized Protein: It is crucial to purify the protein after the initial conjugation with this compound to remove any unreacted linker before proceeding to the click chemistry step.

Troubleshooting Guides

Problem 1: Low Yield of Thiol Conjugation
Symptom Possible Cause Suggested Solution
No or very faint product band/peakIneffective Nucleophilic Attack: The pH of the reaction buffer may be too low, resulting in a protonated and unreactive thiol group.Increase the pH of the reaction buffer to a range of 7.5-8.5. Perform a small-scale pH optimization experiment to find the optimal condition for your specific protein.
Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's structure.Consider using a denaturing agent (e.g., guanidinium (B1211019) chloride, urea) if your protein can be refolded. Alternatively, re-engineer the protein to introduce a more accessible cysteine residue.
Degraded this compound Reagent: The reagent may have lost its reactivity due to improper storage or handling.Use a fresh vial of this compound. Ensure proper storage at -20°C and minimize exposure to moisture.
Product band/peak is present but weakIncomplete Disulfide Reduction: If your protein contains disulfide bonds, they may not be fully reduced to free thiols.Increase the concentration of the reducing agent (e.g., TCEP, DTT) and/or the incubation time. Ensure the reducing agent is active. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the bromo-PEG reagent.
Re-oxidation of Thiols: Free thiols can re-form disulfide bonds during the reaction.Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
Insufficient Molar Excess of this compound: The concentration of the linker may be too low to drive the reaction to completion.Increase the molar excess of this compound to protein. A 5- to 20-fold molar excess is a common starting point.
Problem 2: Low Yield of Azide "Click Chemistry" Reaction
Symptom Possible Cause Suggested Solution
No or very faint product band/peak in CuAACInactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Include a Cu(I)-stabilizing ligand like TBTA or THPTA in the reaction mixture.
Copper-Mediated Protein Damage: High concentrations of copper can lead to protein aggregation and precipitation.Optimize the copper concentration. Use a copper-chelating ligand to minimize free copper. Ensure all reagents are of high purity.
No or very faint product band/peak in SPAACLow Reactivity of Strained Alkyne: The specific strained alkyne used may have slow reaction kinetics.Consider using a more reactive cyclooctyne derivative. Increase the reaction temperature (e.g., from room temperature to 37°C) and/or extend the reaction time.
Product band/peak is present but weak in both CuAAC and SPAACIncomplete Initial Conjugation: The concentration of the azide-functionalized protein may be lower than assumed due to low yield in the first step.Confirm the efficiency of the initial thiol conjugation step using analytical methods like mass spectrometry before proceeding to the click reaction.
Impure Azide-Functionalized Protein: Residual unreacted this compound from the first step can compete in the click reaction if your alkyne- or cyclooctyne-containing molecule also has a nucleophilic group.Thoroughly purify the azide-functionalized protein after the first conjugation step using methods like size-exclusion chromatography (SEC) or dialysis.

Data Presentation

Table 1: Factors Influencing Thiol-Bromo Conjugation Yield

ParameterConditionExpected YieldNotes
pH 6.5 - 7.5ModerateFavors thiol selectivity over other nucleophiles like amines.
7.5 - 8.5HighOptimal range for deprotonation of cysteine thiols to the more reactive thiolate form.
> 8.5Moderate to HighIncreased risk of side reactions with other nucleophilic amino acid residues.
Temperature 4°CLow to ModerateSlower reaction rate, but may be necessary for sensitive proteins. Requires longer reaction times.
Room Temp (20-25°C)Moderate to HighGood balance between reaction rate and protein stability for many proteins.
37°CHighFaster reaction rate, but may increase the risk of protein denaturation or side reactions.
Molar Excess of this compound 1-5 foldLow to ModerateMay result in incomplete conjugation, especially for less reactive cysteines.
5-20 foldHighGenerally recommended to drive the reaction to completion.
>20 foldHighMay increase the likelihood of non-specific reactions and complicates purification.

Table 2: Comparison of CuAAC and SPAAC for Azide Conjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Cu(I) catalystNo catalyst required
Toxicity Copper can be toxic to cells and damage proteins.Bioorthogonal and generally non-toxic.
Reaction Rate Generally very fast with the use of ligands.Dependent on the ring strain of the cyclooctyne.
Yield Can be very high (e.g., >70% reported for similar systems).Generally high, but can be lower than CuAAC in some cases.
Side Reactions Potential for oxidative damage to proteins by copper.Some strained alkynes can react with thiols.
Best For In vitro conjugations where high yield is critical and copper can be removed.In vivo and live-cell labeling, and for sensitive proteins where copper toxicity is a concern.

Experimental Protocols

Protocol 1: Thiol-Alkylation of a Cysteine-Containing Protein with this compound

This protocol describes a general method for conjugating this compound to a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reducing agent (e.g., TCEP-HCl)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0, degassed

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

  • Anhydrous DMSO

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP-HCl and incubate at room temperature for 1 hour to reduce the disulfides to free thiols.

  • This compound Preparation:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically for your specific protein.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of labeling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction of the azide-functionalized protein with an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4, degassed

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein to the desired final concentration in the reaction buffer.

    • Add the alkyne-containing molecule to a final concentration of 2-10 fold molar excess over the protein.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

  • Incubation:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final conjugate using SEC or another suitable chromatography method to remove the copper catalyst and excess reagents.

Mandatory Visualizations

G cluster_thiol_conjugation Part 1: Thiol-Bromo Conjugation cluster_click_chemistry Part 2: Azide-Alkyne Click Chemistry Protein_SH Protein with Thiol (-SH) Conjugate_1 Azide-Functionalized Protein (Protein-S-PEG-N3) Protein_SH->Conjugate_1 Nucleophilic Substitution Bromo_PEG_Azide This compound (Br-PEG-N3) Bromo_PEG_Azide->Conjugate_1 Final_Conjugate Final Conjugate Conjugate_1->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Final_Conjugate

Caption: Experimental workflow for a two-step this compound conjugation.

G Start Low Conjugation Yield Check_Thiol Is the target a thiol group? Start->Check_Thiol Check_Azide Is the target an azide group? Start->Check_Azide Thiol_pH Optimize pH (7.5-8.5) Check_Thiol->Thiol_pH Yes Azide_CuAAC For CuAAC: Use fresh catalyst, add ligand (THPTA) Check_Azide->Azide_CuAAC Yes Thiol_Reduction Ensure complete disulfide reduction (use excess TCEP) Thiol_pH->Thiol_Reduction Thiol_Reagent Check Bromo-PEG-Azide quality and use sufficient molar excess Thiol_Reduction->Thiol_Reagent Azide_SPAAC For SPAAC: Use reactive cyclooctyne, optimize time/temp Azide_CuAAC->Azide_SPAAC Azide_Purification Ensure purity of azide-functionalized intermediate Azide_SPAAC->Azide_Purification

Caption: Troubleshooting workflow for low yield in this compound conjugations.

G Yield High Conjugation Yield pH Optimal pH (7.5 - 8.5 for thiols) pH->Yield Temp Appropriate Temperature (RT or 37°C) Temp->Yield Molar_Ratio Sufficient Molar Excess of PEG Linker Molar_Ratio->Yield Purity High Purity of Reactants Purity->Yield Reaction_Time Optimized Reaction Time Reaction_Time->Yield Catalyst Active Catalyst/Ligand (for CuAAC) Catalyst->Yield

Caption: Key factors influencing the yield of this compound conjugation reactions.

References

Troubleshooting guide for Bromo-PEG4-Azide click chemistry failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bromo-PEG4-Azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My click chemistry reaction with this compound is showing low to no product formation. What are the common causes?

Answer:

Failure of a click chemistry reaction can be attributed to several factors, primarily related to the catalyst, reactants, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Issues with Reactants: The purity, stability, and accessibility of your this compound and alkyne-containing molecule are critical. Degradation or steric hindrance of the reactive groups can prevent the reaction.[3][4]

  • Suboptimal Reaction Conditions: Factors such as solvent, pH, temperature, and the presence of chelating agents in your sample can significantly impact the reaction efficiency.[4]

  • Copper Sequestration: Components in your reaction mixture, such as thiols or other metal-chelating species, can bind to the copper catalyst, rendering it unavailable for the reaction.

Question 2: How can I ensure my copper catalyst is active?

Answer:

Maintaining the catalytically active Cu(I) state is crucial for a successful reaction. Here are key strategies:

  • Use a Reducing Agent: A reducing agent, most commonly sodium ascorbate, is essential to reduce Cu(II) to Cu(I) in situ and regenerate the active catalyst throughout the reaction. Always use a freshly prepared solution of sodium ascorbate.

  • Protect from Oxygen: Minimize the exposure of your reaction to oxygen. This can be achieved by degassing your solvents and capping the reaction vessel.

  • Utilize a Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) oxidation state and increase reaction efficiency. THPTA is particularly suitable for aqueous reactions.

Question 3: I suspect an issue with my this compound reagent. How should I handle and store it?

Answer:

Proper handling and storage of this compound are vital for its stability and reactivity.

  • Storage: It is recommended to store this compound at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Some suppliers recommend storing at -80°C for up to 6 months. It should be kept in a dry, dark environment.

  • Stability: While stable for several weeks at ambient temperature during shipping, prolonged exposure to ambient conditions should be avoided. The azide (B81097) group is generally stable under most conditions.

  • Solubility: this compound is soluble in DMSO. The hydrophilic PEG spacer enhances its solubility in aqueous media.

Question 4: My biomolecule is large and complex. Could this be inhibiting the click reaction?

Answer:

Yes, for large molecules like proteins or oligonucleotides, the azide or alkyne groups may be sterically hindered or buried within the molecule's structure, making them inaccessible to the catalytic complex.

  • Solution: Consider performing the reaction in the presence of denaturing or solvating agents, such as DMSO, to improve the accessibility of the reactive sites.

Quantitative Data Summary

For successful click chemistry, optimizing the concentration of each reactant is key. The following table provides a general guide for reactant concentrations.

ComponentRecommended Concentration RangePurpose
Alkyne-containing Molecule 10 µM - 10 mMReactant
This compound 1 - 10 equivalents (relative to alkyne)Reactant
Copper (II) Sulfate (CuSO₄) 50 µM - 1 mMCatalyst Precursor
Sodium Ascorbate 3 - 10 fold excess (relative to CuSO₄)Reducing Agent
Cu(I) Stabilizing Ligand (e.g., THPTA) 1 - 5 equivalents (relative to CuSO₄)Catalyst Stabilization

Note: These are starting recommendations. The optimal concentrations may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol for a Typical CuAAC Reaction with this compound

This protocol provides a starting point for the copper-catalyzed click reaction. Optimization may be necessary for your specific application.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in an appropriate solvent (e.g., DMSO, water).

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of Copper (II) Sulfate (CuSO₄) in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh for each experiment.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-containing molecule to the desired final concentration.

    • Add the this compound stock solution to achieve the desired final concentration (typically 1-10 equivalents relative to the alkyne).

    • Add the THPTA ligand stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2-10 mM to initiate the reaction.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC, or gel electrophoresis).

  • Quenching and Purification (Optional):

    • If necessary, the reaction can be quenched by adding a chelating agent like EDTA.

    • Purify the product using a suitable method (e.g., chromatography, precipitation).

Visualizations

A systematic approach to troubleshooting can help identify the root cause of a failed click chemistry reaction.

TroubleshootingWorkflow Start Reaction Failure: Low/No Product CheckCatalyst Step 1: Verify Catalyst Activity Start->CheckCatalyst TroubleshootCatalyst Is Cu(I) being generated and stabilized? CheckCatalyst->TroubleshootCatalyst CheckReactants Step 2: Assess Reactant Integrity TroubleshootReactants Are reactants pure and accessible? CheckReactants->TroubleshootReactants CheckConditions Step 3: Evaluate Reaction Conditions TroubleshootConditions Are conditions optimal? CheckConditions->TroubleshootConditions TroubleshootCatalyst->CheckReactants Yes SolutionCatalyst Solutions: - Use fresh sodium ascorbate - Degas solvents - Add/increase ligand (THPTA) TroubleshootCatalyst->SolutionCatalyst No TroubleshootReactants->CheckConditions Yes SolutionReactants Solutions: - Confirm reactant purity (NMR, MS) - Use denaturing agents (e.g., DMSO) for large molecules TroubleshootReactants->SolutionReactants No SolutionConditions Solutions: - Optimize solvent system - Adjust pH - Test different temperatures TroubleshootConditions->SolutionConditions No Success Successful Reaction TroubleshootConditions->Success Yes SolutionCatalyst->CheckReactants SolutionReactants->CheckConditions SolutionConditions->Success

Caption: Troubleshooting workflow for this compound click chemistry failure.

This diagram outlines a logical progression for diagnosing and resolving common issues in CuAAC reactions. By systematically evaluating the catalyst, reactants, and reaction conditions, researchers can efficiently identify and address the root cause of a failed experiment.

References

Common side reactions with Bromo-PEG4-Azide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG4-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a bromo group on one end and an azide (B81097) group on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The bromo group serves as a reactive site for nucleophilic substitution, making it suitable for conjugation to molecules containing nucleophiles like thiols or amines.[2][4] The azide group is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific ligation to alkyne-containing molecules. Its PEG spacer enhances solubility in aqueous media. This reagent is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C for long-term stability, in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. The reagent is typically shipped at ambient temperature and is stable for a few weeks under these conditions. It is soluble in common organic solvents like DMSO, DMF, and DCM.

Q3: What are the main reactive functionalities of this compound and their corresponding reactions?

A3: this compound has two primary reactive functionalities:

  • Bromo Group: This group acts as a good leaving group in nucleophilic substitution reactions, readily reacting with nucleophiles such as thiols (to form thioether bonds) and amines (to form secondary amines).

  • Azide Group: This group is primarily used in click chemistry. It reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) without a catalyst (SPAAC) to form a stable triazole linkage.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction at the Bromo End (Nucleophilic Substitution)

Problem: You are experiencing low or no yield when trying to conjugate a thiol or amine-containing molecule to the bromo end of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Nucleophilicity of the Substrate For thiol-based reactions, ensure the pH is appropriate to deprotonate the thiol to the more nucleophilic thiolate. A pH range of 7.5-8.5 is generally effective. For amine alkylation, primary amines are more reactive than secondary amines. Steric hindrance around the nucleophilic group can also significantly reduce reactivity.
Competition from Elimination Reaction The reaction of the bromo group can proceed via substitution (desired) or elimination (side reaction), which forms an alkene. To favor substitution, use a less hindered, non-basic nucleophile, a polar aprotic solvent (e.g., DMF, DMSO), and a lower reaction temperature.
Hydrolysis of the Bromo Group In aqueous buffers, especially at higher pH and temperature, the bromo group can be hydrolyzed to a hydroxyl group, rendering the reagent inactive for the desired conjugation. It is advisable to perform the reaction in an organic solvent or a mixed aqueous-organic solvent system if possible.
Inappropriate Solvent The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile, increasing its reactivity.
Steric Hindrance The accessibility of the nucleophile to the bromo group is crucial. If your target molecule is large and sterically hindered near the nucleophilic site, the reaction rate may be significantly reduced. Consider using a longer PEG linker to increase the distance between the reactive group and the bulk of the molecule.

Troubleshooting Workflow for Low Yield in Nucleophilic Substitution

start Low Yield in Nucleophilic Substitution check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_conditions Are reaction conditions optimized to favor substitution? check_nucleophile->check_conditions Yes solution_nucleophile Increase pH for thiols. Use a more reactive amine. check_nucleophile->solution_nucleophile No check_hydrolysis Could hydrolysis of the bromo group be an issue? check_conditions->check_hydrolysis Yes solution_conditions Use a polar aprotic solvent (DMF, DMSO). Lower the reaction temperature. check_conditions->solution_conditions No check_sterics Is steric hindrance a potential problem? check_hydrolysis->check_sterics No solution_hydrolysis Use anhydrous solvents if possible. Minimize reaction time in aqueous buffers. check_hydrolysis->solution_hydrolysis Yes solution_sterics Consider a longer PEG linker. Modify the substrate to reduce steric bulk. check_sterics->solution_sterics Yes

Caption: Troubleshooting logic for low yield in nucleophilic substitution reactions.

Issue 2: Formation of Side Products in Nucleophilic Substitution Reactions

Problem: You are observing the formation of unexpected side products in your reaction with the bromo group.

Possible Causes and Solutions:

Side Product Cause How to Avoid
Elimination Product (Alkene) The nucleophile is acting as a base, leading to the elimination of HBr. This is more likely with strong, bulky bases, in alcoholic solvents, and at higher temperatures.Use a weaker, less sterically hindered base. Employ a polar aprotic solvent like DMF or DMSO. Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.
Over-alkylation of Amines Primary amines, after reacting once with the bromo group, can react again to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.Use a large excess of the primary amine to statistically favor mono-alkylation. Alternatively, use a protection strategy if other amines are present on the molecule.
Disulfide Bond Formation When working with thiol-containing molecules, oxidation can lead to the formation of disulfide bonds, reducing the amount of free thiol available for reaction.Work under an inert atmosphere (e.g., argon or nitrogen). Degas all buffers and solvents. Consider adding a small amount of a non-thiol-based reducing agent like TCEP, but be aware of potential side reactions with the azide group.

Reaction Pathways: Substitution vs. Elimination

reagents This compound + Nucleophile/Base (Nu⁻/B⁻) sub_product Substitution Product (Nu-PEG4-Azide) reagents->sub_product Nucleophilic Attack (SN2) Favored by: - Good Nucleophile, Weak Base - Polar Aprotic Solvent - Lower Temperature elim_product Elimination Product (Alkene-PEG4-Azide) reagents->elim_product Proton Abstraction (E2) Favored by: - Strong, Bulky Base - Alcoholic Solvent - Higher Temperature

Caption: Competing substitution and elimination pathways for this compound.

Issue 3: Low Yield or Side Reactions at the Azide End (Click Chemistry)

Problem: You are experiencing issues with the click chemistry reaction involving the azide group.

Possible Causes and Solutions:

Problem Possible Cause Recommended Solution
Low CuAAC Reaction Yield Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.Perform the reaction under an inert atmosphere. Use a Cu(I)-stabilizing ligand such as TBTA or THPTA. Ensure fresh reducing agent (e.g., sodium ascorbate) is used.
Insufficient Catalyst: The amount of copper catalyst may be too low for the reaction to proceed efficiently.Optimize the concentration of the copper source and the reducing agent. A typical starting point is 0.1-1 mol% of the copper catalyst.
Staudinger Reduction of Azide Presence of Phosphines: If your reaction mixture contains phosphine-based reducing agents, such as TCEP used to reduce disulfide bonds, the azide group can be reduced to an amine via the Staudinger reaction.If disulfide reduction is necessary, consider using a non-phosphine-based reducing agent. Alternatively, perform the click chemistry step before any steps that require the use of phosphines.
Low SPAAC Reaction Yield Low Reactivity of Alkyne: The strain-promoted reaction rate is highly dependent on the structure of the cyclooctyne.Ensure you are using a sufficiently reactive strained alkyne (e.g., DBCO, BCN). The reaction can also be sensitive to pH and buffer components.
Steric Hindrance: Similar to the bromo end, steric bulk near the azide or alkyne can hinder the reaction.Consider a longer PEG linker if steric hindrance is suspected.

Click Chemistry and a Key Side Reaction

cluster_main Desired Click Chemistry Pathways cluster_side Potential Side Reaction This compound This compound Triazole_Cu Triazole Product (CuAAC) This compound->Triazole_Cu Cu(I), Ascorbate (B8700270) Triazole_SPAAC Triazole Product (SPAAC) This compound->Triazole_SPAAC Staudinger_Product Amine Product (Staudinger Reduction) This compound->Staudinger_Product Alkyne Alkyne Substrate Alkyne->Triazole_Cu Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_SPAAC Catalyst-free Phosphine Phosphine (e.g., TCEP) Phosphine->Staudinger_Product

Caption: Overview of click chemistry pathways and the Staudinger reduction side reaction.

Experimental Protocols

General Protocol for Thiol Alkylation with this compound

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolve the Thiol-Containing Substrate: Dissolve your thiol-containing molecule (1 equivalent) in a suitable buffer, such as phosphate (B84403) buffer (pH 7.5-8.0), optionally containing an organic co-solvent like DMF or DMSO to aid solubility. Degas the buffer thoroughly to remove oxygen.

  • (Optional) Disulfide Reduction: If your protein or peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 5-10 fold molar excess of a non-phosphine-based reducing agent and incubate according to the manufacturer's protocol.

  • Prepare this compound Solution: Dissolve this compound (1.5-5 equivalents) in DMF or DMSO.

  • Reaction: Add the this compound solution to the solution of your thiol-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring, protected from light. Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS).

  • Quenching (Optional): To quench any unreacted this compound, a small molecule thiol like β-mercaptoethanol or N-acetylcysteine can be added.

  • Purification: Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and byproducts.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for reacting the azide moiety of your this compound conjugate.

  • Prepare Reactants: Dissolve your this compound conjugate (1 equivalent) and your alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Prepare Catalyst and Reducing Agent: Prepare fresh stock solutions of a copper(II) sulfate (B86663) (e.g., 50 mM in water) and a reducing agent like sodium ascorbate (e.g., 1 M in water). If using a ligand, pre-mix the copper sulfate with the ligand (e.g., THPTA).

  • Reaction Initiation: Add the copper/ligand solution to the reaction mixture to a final concentration of approximately 1 mM. Then, add the sodium ascorbate solution to a final concentration of about 5 mM.

  • Incubation: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor the progress by TLC or HPLC-MS.

  • Purification: Once the reaction is complete, the product can be purified. This may involve extraction, precipitation, or chromatography to remove the copper catalyst and other reagents.

Data Summary Tables

Table 1: Factors Influencing Nucleophilic Substitution vs. Elimination

Factor Favors Substitution (SN2) Favors Elimination (E2)
Nucleophile/Base Good nucleophile, weak base (e.g., R-S⁻, I⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuO⁻)
Solvent Polar aprotic (e.g., DMSO, DMF, acetone)Polar protic (e.g., ethanol, water)
Temperature Lower temperatureHigher temperature
Substrate Primary alkyl halide (like the bromo-end of this compound)Tertiary > Secondary > Primary alkyl halide

Table 2: Common Click Chemistry Conditions

Reaction Type Catalyst Typical Ligand Reducing Agent Solvent Temperature
CuAAC Copper(II) salt (e.g., CuSO₄)THPTA, TBTASodium AscorbateAqueous/Organic mixturesRoom Temperature
SPAAC NoneNot ApplicableNot ApplicableAqueous/Organic mixturesRoom Temperature to 37°C

References

Optimizing reaction buffer and pH for Bromo-PEG4-Azide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction buffer and pH for successful Bromo-PEG4-Azide labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains two reactive groups: a bromo group and an azide (B81097) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The bromo group allows for covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine (B10760008).[2][3] The azide group is used for subsequent "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest.[1] This reagent is commonly used in bioconjugation, drug delivery, and the development of diagnostic agents.

Q2: Which functional groups on a protein does the bromo group of this compound react with?

The bromo group is a good leaving group and reacts with nucleophilic functional groups on a protein through nucleophilic substitution. The primary targets are the thiol groups of cysteine residues, which are strong nucleophiles. It can also react with the primary amines of lysine residues and the N-terminal alpha-amine, although this typically requires more basic conditions.

Q3: What is the role of the PEG4 spacer?

The polyethylene glycol (PEG) spacer is hydrophilic and increases the water solubility of the labeled molecule. This can be particularly beneficial when working with hydrophobic molecules or to improve the pharmacokinetic properties of protein therapeutics by increasing their hydrodynamic radius.

Q4: What is the optimal pH for the labeling reaction?

The optimal pH depends on the target amino acid residue.

  • For targeting cysteine residues (thiol groups): A pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently deprotonated (in its more nucleophilic thiolate form) while minimizing side reactions with amines.

  • For targeting lysine residues (amine groups): A more basic pH of 8.5-9.5 is optimal to deprotonate the amine groups and increase their nucleophilicity.

  • For selective N-terminal labeling: A near-neutral pH (around 7.0-7.4) can favor modification of the N-terminal alpha-amine over lysine residues due to the lower pKa of the N-terminal amine.

Q5: Which buffers should I use for the labeling reaction?

Phosphate-buffered saline (PBS) at a concentration of 50-100 mM is a good starting point for the reaction. Borate (B1201080) buffer can also be used, especially for reactions at a more basic pH. It is critical to avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target protein for reaction with the bromo group, leading to low labeling efficiency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Labeling Incorrect pH for the target residue.Optimize the pH of the reaction buffer based on the target amino acid (see FAQ Q4).
Buffer contains competing nucleophiles.Ensure your buffer is free of primary amines (e.g., Tris, glycine). Use PBS or borate buffer.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to the protein. A starting point is a 10-20 fold molar excess.
Low protein concentration.The labeling reaction is concentration-dependent. Aim for a protein concentration of 2-10 mg/mL.
Hydrolysis of the reagent.Prepare the this compound solution immediately before use. Do not store it in aqueous solutions.
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of this compound or decrease the reaction time.
Change in protein pI and solubility.The addition of PEG chains can alter the protein's properties. Ensure the final conjugate is in a suitable buffer.
Non-specific Labeling Reaction pH is too high, leading to labeling of both thiols and amines.If targeting thiols, maintain the pH between 7.0 and 8.5.
Reaction time is too long.Reduce the incubation time to minimize side reactions.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general starting point. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for each specific protein.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 50-100 mM PBS or Borate buffer at the desired pH

  • Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Prepare the Protein: Dissolve the protein in the chosen reaction buffer to a final concentration of 2-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Labeling Reaction:

    • While gently stirring, add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined experimentally.

  • Quenching the Reaction (Optional): To stop the reaction, a quenching reagent with a primary amine (like Tris) can be added to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 30 minutes.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Characterization: The success of the labeling can be confirmed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry (to confirm the mass addition of the PEG-azide moiety), and subsequent click chemistry reaction with a fluorescent alkyne probe.

Data Presentation

Table 1: Recommended Reaction Buffer and pH for Targeting Specific Amino Acid Residues

Target ResidueFunctional GroupRecommended pH RangeRecommended Buffer
CysteineThiol (-SH)7.0 - 8.550-100 mM PBS
LysineAmine (-NH2)8.5 - 9.550-100 mM Borate
N-terminusAlpha-amine (-NH2)7.0 - 7.450-100 mM PBS

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and This compound protein->mix reagent Dissolve this compound in DMSO/DMF reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify via Desalting or Dialysis quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze signaling_pathway cluster_reactants Reactants cluster_product Product cluster_subsequent Click Chemistry protein Protein-SH (Cysteine) conjugate Protein-S-PEG4-N3 protein->conjugate Nucleophilic Substitution peg_br Br-PEG4-N3 peg_br->conjugate final_product Labeled Protein conjugate->final_product CuAAC or SPAAC alkyne Alkyne Probe alkyne->final_product

References

Technical Support Center: Purification of Bromo-PEG4-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bromo-PEG4-Azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its common applications?

A this compound is a heterobifunctional linker molecule. It contains a bromo group at one end, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group at the other end.[1][2][3][4][5] The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The azide group is commonly used in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to link the molecule to other molecules of interest. The bromo group can react with nucleophiles, such as thiols, making it useful for bioconjugation and the synthesis of molecules like PROteolysis TArgeting Chimeras (PROTACs).

Q2: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying these conjugates often stem from the reaction mixture's heterogeneity. Key hurdles include:

  • Separating the desired product from unreacted starting materials: This involves removing excess this compound linker and the molecule it was conjugated to.

  • Removing reaction byproducts and reagents: Catalysts (like copper in CuAAC), ligands, and solvents must be completely removed.

  • Resolving structurally similar impurities: Side-products from the reaction can be difficult to separate from the final conjugate.

  • Managing the physical properties of PEGylated compounds: The PEG chain can lead to broad peaks and poor separation in chromatography.

  • Potential reactivity of the bromo group: The bromo group's reactivity might require specific pH and buffer conditions to prevent degradation or side reactions during purification.

Q3: Which analytical techniques are recommended for assessing the purity of the final conjugate?

A combination of analytical methods is crucial for accurately determining purity. High-performance liquid chromatography (HPLC) is a primary tool.

  • Analytical Reversed-Phase HPLC (RP-HPLC): Useful for assessing purity and identifying components based on hydrophobicity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the desired conjugate and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of your this compound conjugate.

Problem Potential Cause Solution
Low Yield of Purified Conjugate Incomplete conjugation reaction.Optimize reaction conditions (temperature, time, catalyst concentration). Monitor reaction progress by TLC or LC-MS.
Product loss during extraction/work-up.Minimize the number of extraction steps. Ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer if it is ionizable.
Non-specific binding to the purification matrix.For chromatography, use a column with a matrix known for low protein binding. Consider adding mobile phase modifiers to reduce non-specific interactions.
Product degradation.If the conjugate is unstable, perform purification at lower temperatures and use buffers at a pH where the molecule is most stable.
Co-elution with Unreacted Starting Material Similar polarity of product and starting material.Modify the HPLC gradient to improve resolution. A shallower gradient can enhance separation.
Inappropriate chromatography technique.If using RP-HPLC, consider an orthogonal method like Size Exclusion Chromatography (SEC) if there is a significant size difference, or Hydrophilic Interaction Liquid Chromatography (HILIC) if the compounds are very polar.
Presence of Unexpected Peaks in Final Product Reaction byproducts.Use LC-MS to identify these impurities and optimize reaction conditions to minimize their formation.
Degradation of the conjugate.Analyze the stability of the conjugate under the experimental conditions. The bromo group might be susceptible to hydrolysis at certain pH values.
Contaminants from reagents or solvents.Ensure the use of high-purity reagents and solvents.
Broad Peaks in Chromatography Polydispersity of the PEG chain.While this compound is a discrete PEG, broader peaks can still occur. Optimize chromatographic conditions like flow rate and temperature.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or ionic strength. Adding a small amount of a competing agent might help.

Experimental Protocols

1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is a powerful technique for purifying PEGylated compounds.

  • Column: A C18 or C8 column is typically used. The choice depends on the hydrophobicity of the conjugate.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the more hydrophobic compounds. The gradient should be optimized for the specific conjugate.

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule. If the molecule lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

Workflow for RP-HPLC Purification

Caption: RP-HPLC purification workflow for this compound conjugates.

2. Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is effective for removing small molecule impurities like unreacted this compound from a larger conjugated biomolecule.

  • Column: Choose a column with a fractionation range appropriate for the size of the conjugate and the impurities.

  • Mobile Phase: A buffer compatible with the stability of the conjugate, such as phosphate-buffered saline (PBS).

  • Flow Rate: A constant, slow flow rate is typically used to ensure good resolution.

  • Detection: UV detection is common for protein or peptide conjugates.

Logical Decision Tree for Choosing a Purification Strategy

Purification_Decision_Tree Start Start with crude reaction mixture Size_Diff Is there a significant size difference between product and impurities? Start->Size_Diff Polarity_Diff Is there a significant polarity difference? Size_Diff->Polarity_Diff No SEC Use Size Exclusion Chromatography (SEC) Size_Diff->SEC Yes Charge_Diff Is there a significant charge difference? Polarity_Diff->Charge_Diff No RP_HPLC Use Reversed-Phase HPLC (RP-HPLC) Polarity_Diff->RP_HPLC Yes HILIC Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds Polarity_Diff->HILIC If very polar IEX Use Ion Exchange Chromatography (IEX) Charge_Diff->IEX Yes Orthogonal Consider orthogonal purification steps (e.g., SEC then RP-HPLC) Charge_Diff->Orthogonal No

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary

While specific quantitative data for this compound conjugate purification is highly dependent on the specific conjugate, the following table provides a general comparison of common chromatography techniques.

Technique Principle of Separation Typical Throughput Resolution Best For Separating
RP-HPLC HydrophobicityLow to MediumHighIsomers, products from starting materials with different polarities.
SEC Hydrodynamic Radius (Size)HighLow to MediumLarge conjugates from small unreacted linkers.
IEX Net ChargeMediumHighMolecules with different charge states.
HILIC Hydrophilicity/PolarityLow to MediumHighVery polar molecules that are not well-retained by RP-HPLC.

This technical support guide provides a starting point for developing a robust purification strategy for your this compound conjugates. Remember that optimization of the chosen method is crucial for achieving high purity and yield.

References

Technical Support Center: Assessing the In Vivo Stability of Bromo-PEG4-Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for assessing the in vivo stability of Bromo-PEG4-Azide linkers. These linkers are critical components in the construction of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Ensuring their stability in a biological environment is paramount for therapeutic efficacy and safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its functional components?

A this compound linker is a heterobifunctional chemical tool used to connect two different molecules, such as an antibody and a cytotoxic drug.[1][2] Its structure consists of three key parts:

  • Bromo Group (-Br): An alkyl bromide that serves as a reactive site for nucleophilic substitution, allowing for covalent attachment to moieties like thiols.[3]

  • PEG4 Spacer (-[CH₂CH₂O]₄-): A short polyethylene (B3416737) glycol chain composed of four ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[4][5]

  • Azide (B81097) Group (-N₃): A terminal azide that is highly selective for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, enabling stable and specific conjugation to a second molecule.

G cluster_linker This compound Linker Structure node_bromo Bromo Group (Br-) node_peg PEG4 Spacer (-O-CH₂-CH₂-)₄ node_bromo->node_peg Covalent Bond node_azide Azide Group (-N₃) node_peg->node_azide Covalent Bond

Caption: Functional components of a this compound linker.
Q2: Why is assessing the in vivo stability of this linker crucial?

Assessing the in vivo stability of an ADC or PROTAC linker is critical for determining its therapeutic index—the balance between efficacy and toxicity.

  • Efficacy: A stable linker ensures that the bioconjugate remains intact in systemic circulation long enough to reach its target tissue or cells.

  • Safety: Premature cleavage of the linker can lead to the systemic release of the payload (e.g., a cytotoxic drug), causing off-target toxicity to healthy tissues and reducing the amount of active agent delivered to the target.

  • Pharmacokinetics (PK): The stability of the linker directly influences the pharmacokinetic properties of the entire conjugate, including its circulation half-life and clearance mechanisms.

Q3: What are the potential metabolic pathways for a PEG-based linker in vivo?

While generally considered biocompatible, polyethylene glycol (PEG) linkers are not completely inert and can undergo metabolism. The primary degradation pathways involve oxidative processes:

  • Enzymatic Oxidation: Enzymes such as alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and cytochrome P450-dependent oxidases can metabolize PEG chains. This process typically involves the oxidation of terminal hydroxyl groups (which may form from hydrolysis) into aldehydes and then carboxylic acids.

  • Reactive Oxygen Species (ROS): In vivo, ROS can abstract hydrogen atoms from the ethylene glycol backbone, initiating a cascade that leads to chain fragmentation.

The molecular weight of the PEG chain influences its clearance. Short linkers like PEG4 result in conjugates that are primarily cleared through the kidneys.

G node_intact Intact this compound Linker (in conjugate) node_cleavage Linker Cleavage & Payload Release node_intact->node_cleavage Instability node_fragments PEG Fragments & Metabolites node_intact->node_fragments Metabolism node_ros Reactive Oxygen Species (ROS) node_ros->node_fragments Causes node_enzymes Oxidative Enzymes (e.g., ADH, ALDH) node_enzymes->node_fragments Causes

Caption: Potential in vivo degradation pathways for PEG-based linkers.
Q4: What are the primary methods to assess the in vivo stability of conjugates using this linker?

The gold-standard approach involves pharmacokinetic (PK) studies in animal models (e.g., mice or rats). Within these studies, two main analytical techniques are used:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is used to quantify the concentration of the intact bioconjugate in plasma samples collected over time. For an ADC, this typically involves a sandwich ELISA format that captures the antibody and uses a detection antibody that recognizes the payload, thereby measuring only the fully assembled ADC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used to quantify the concentration of the free, unconjugated payload that has been prematurely released into circulation. This provides a direct measure of linker cleavage.

By combining data from both methods, researchers can build a comprehensive profile of linker stability, conjugate clearance, and payload release.

Q5: How does the PEG component influence the stability and pharmacokinetics of the conjugate?

The PEG component, even a short one like PEG4, plays a significant role in the overall properties of the bioconjugate.

  • Solubility: PEGylation increases the hydrophilicity of the conjugate, which is particularly important when dealing with hydrophobic payloads that might otherwise cause aggregation.

  • Pharmacokinetics: The attachment of PEG chains increases the hydrodynamic radius of the molecule, which can prolong its circulation half-life by reducing renal clearance. It can also shield the molecule from proteolytic degradation and reduce immunogenicity.

  • Binding Affinity: A potential downside of PEGylation is that it can cause steric hindrance, which may lead to a loss in binding affinity of the targeting moiety (e.g., antibody) to its receptor. This potential loss in potency must be balanced against the benefit of a longer half-life.

Section 2: Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution / Troubleshooting Step
Low or no target degradation/efficacy in animal models. 1. Rapid Clearance: The conjugate may be clearing from circulation too quickly due to linker instability or other factors.1. Conduct a PK Study: Use ELISA and LC-MS/MS to determine the half-life of the intact conjugate and quantify any premature payload release.
2. Insufficient Dose/Exposure: The dose or dosing frequency may not be high enough to achieve a therapeutic concentration at the target site.2. Perform a Dose-Escalation Study: Evaluate multiple dose levels to find the optimal concentration, being mindful of potential toxicity at higher doses.
3. Poor Permeability: The conjugate may have difficulty crossing cell membranes to reach its intracellular target.3. Modify Linker/Payload: Consider linker designs that improve cell permeability or payloads with better physicochemical properties.
High off-target toxicity observed in vivo. 1. Premature Linker Cleavage: The this compound linker may be unstable in circulation, leading to systemic release of the payload.1. Quantify Free Payload: Use a sensitive LC-MS/MS assay to measure the concentration of free payload in plasma at multiple time points. High levels indicate linker instability.
2. Formulation Toxicity: The vehicle used to formulate the conjugate for injection may be causing adverse effects.2. Include Vehicle Control Group: Always run a control group that receives only the formulation vehicle to isolate its effects.
High variability in PK data between animals. 1. Inconsistent Dosing: Inaccurate administration (e.g., subcutaneous instead of intravenous injection) can lead to variable absorption.1. Refine Dosing Technique: Ensure proper training and technique for the chosen route of administration. Use appropriate tools for accurate volume delivery.
2. Sample Handling Issues: Degradation of the analyte in blood samples post-collection due to improper processing or storage.2. Standardize Sample Processing: Immediately process blood to plasma using a consistent protocol (e.g., centrifugation conditions, protease inhibitors) and store samples at -80°C.
LC-MS/MS assay is not sensitive enough to detect free payload. 1. Insufficient Sample Cleanup: Matrix effects from complex plasma components can suppress the analyte signal.1. Optimize Sample Preparation: Use solid-phase extraction (SPE) or immunoaffinity capture to remove interfering proteins and concentrate the analyte before LC-MS/MS analysis.
2. Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the specific payload molecule.2. Method Development: Develop a multiple reaction monitoring (MRM) method for your specific payload to maximize sensitivity and specificity.

Section 3: Quantitative Data Summary

The length and presence of a PEG linker significantly impact the pharmacokinetic properties of a bioconjugate. The following tables summarize data from studies on various PEGylated molecules, illustrating these effects.

Table 1: Impact of PEGylation on Circulation Half-Life

Molecule Type PEG Modification Elimination Half-Life (t½) Fold Increase vs. Non-PEGylated Reference(s)
rhTIMP-1 None 1.1 hours -
rhTIMP-1 20 kDa PEG 28 hours ~25x
IFN-α-2a None 2.3 hours -
IFN-α-2a PEGylated 50 hours ~22x
F(ab')₂ Antibody Fragment None 8.5 hours -

| F(ab')₂ Antibody Fragment | PEGylated | 48 hours | ~5.6x | |

Table 2: General Relationship Between PEG Molecular Weight and Pharmacokinetics

PEG Molecular Weight Effect on Circulation Half-Life Primary Clearance Pathway Reference(s)
< 20 kDa Shorter half-life Renal (Kidney)
> 20 kDa Longer half-life Hepatic (Liver)

| 6 kDa to 50 kDa | t½ increases from ~18 min to ~16.5 hr | Shift from Renal to Hepatic | |

Section 4: Key Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study for Linker Stability Assessment

Objective: To determine the in vivo stability and pharmacokinetic profile of a bioconjugate using a this compound linker.

Animal Model: Typically mice (e.g., BALB/c or immunodeficient) or rats.

Methodology:

  • Animal Dosing: Administer the bioconjugate to a cohort of animals (n=3-5 per time point) via intravenous (IV) injection at a predetermined dose.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at designated time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Plasma Processing: Immediately process the blood to obtain plasma. Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuge at 1,500 x g for 15 minutes at 4°C.

  • Sample Storage: Aliquot the resulting plasma and store at -80°C until analysis to prevent degradation.

  • Bioanalysis:

    • Use an aliquot of plasma for ELISA analysis to determine the concentration of the intact conjugate (See Protocol 2).

    • Use another aliquot for LC-MS/MS analysis to determine the concentration of the free, released payload (See Protocol 3).

  • Data Analysis: Plot the concentration of intact conjugate and free payload versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol 2: ELISA-Based Quantification of Intact Conjugate

Objective: To measure the concentration of the intact bioconjugate (e.g., ADC) in plasma samples. This protocol describes a typical antigen-capture sandwich ELISA.

Materials:

  • 96-well microtiter plates

  • Recombinant antigen (target of the antibody portion of the ADC)

  • Plasma samples from PK study, standard curve samples, and quality control (QC) samples

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody: An enzyme-conjugated antibody that specifically binds to the payload molecule (e.g., anti-payload HRP-conjugate).

  • Substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

Methodology:

  • Plate Coating: Coat a 96-well plate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3-4 times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add diluted plasma samples, standards, and QCs to the wells. Incubate for 2 hours at room temperature. The intact ADC in the sample will bind to the coated antigen.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the enzyme-conjugated anti-payload detection antibody. Incubate for 1 hour at room temperature. This antibody will only bind to ADCs that have retained their payload.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the chromogenic substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB/HRP) using a microplate reader.

  • Data Analysis: Generate a standard curve and use it to calculate the concentration of intact ADC in the unknown plasma samples.

Protocol 3: LC-MS/MS-Based Quantification of Prematurely Released Payload

Objective: To measure the concentration of free payload that has been cleaved from the conjugate in plasma.

Materials:

  • Plasma samples from PK study

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid and an internal standard)

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Appropriate chromatography column (e.g., C18)

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add 3-4 volumes of cold protein precipitation solvent containing a known concentration of an appropriate internal standard (a molecule structurally similar to the payload).

    • Vortex vigorously to mix and precipitate plasma proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecule payload and internal standard.

  • Liquid Chromatography (LC) Separation:

    • Inject the supernatant into the LC system.

    • Separate the payload from other small molecules using a reverse-phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS/MS) Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use an optimized MRM or high-resolution MS method to specifically detect and quantify the precursor and product ions of your payload and the internal standard.

  • Data Analysis:

    • Generate a standard curve by spiking known amounts of the payload into control plasma and processing it alongside the study samples.

    • Calculate the concentration of the free payload in the PK samples by comparing its peak area ratio relative to the internal standard against the standard curve.

Section 5: Visualizations

G cluster_analysis Bioanalytical Assays workflow_start Administer Conjugate to Animal Model (e.g., IV Injection) workflow_sample Collect Blood Samples at Predetermined Time Points workflow_start->workflow_sample workflow_process Process Blood to Obtain Plasma workflow_sample->workflow_process analysis_elisa ELISA Assay Quantifies Intact Conjugate workflow_process->analysis_elisa analysis_lcms LC-MS/MS Assay Quantifies Free Payload workflow_process->analysis_lcms workflow_pk Calculate PK Parameters (Half-life, AUC, Clearance) analysis_elisa->workflow_pk analysis_lcms->workflow_pk workflow_stability Assess Overall In Vivo Linker Stability workflow_pk->workflow_stability

Caption: Experimental workflow for assessing the in vivo stability of a bioconjugate linker.

References

Overcoming solubility issues with Bromo-PEG4-Azide in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG4-Azide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a bifunctional linker molecule commonly used in bioconjugation, "click chemistry," and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][] It contains a bromo group for nucleophilic substitution and an azide (B81097) group for cycloaddition reactions.[1][2] The polyethylene (B3416737) glycol (PEG) spacer is designed to enhance hydrophilicity and solubility in aqueous media. However, despite the PEG spacer, achieving high concentrations directly in biological buffers like PBS or Tris can be challenging, often leading to precipitation.

Q2: I am observing a precipitate after adding this compound to my biological buffer. What should I do?

Precipitation upon addition to a biological buffer is a common issue. The recommended approach is to first dissolve the this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. This stock solution can then be slowly added to the aqueous buffer with vigorous stirring to reach the desired final concentration.

Q3: What is the recommended solvent for creating a stock solution of this compound?

DMSO is the recommended solvent for preparing a high-concentration stock solution. Other organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) can also be used.

Q4: Are there any specific tips for dissolving this compound in DMSO?

Yes. For high concentrations, such as 100 mg/mL, ultrasonic treatment may be necessary to fully dissolve the compound. It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.

Q5: My experimental protocol is sensitive to organic solvents like DMSO. What are my options?

If your experiment cannot tolerate even small amounts of DMSO, you can try a co-solvent system. A protocol involving PEG300 and a small amount of a surfactant like Tween-80 in saline has been shown to be effective. Alternatively, you can try to dissolve the compound directly in the biological buffer at a very low concentration and gradually increase it to determine the solubility limit in your specific buffer system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition of DMSO stock to biological buffer The final concentration of this compound in the aqueous buffer is too high. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, if your experiment allows. 3. Add the DMSO stock solution to the buffer very slowly while vortexing or stirring vigorously.
Cloudiness or opalescence in the final solution Formation of micelles or fine, suspended particles.1. Briefly sonicate the final solution. 2. Warm the solution gently (e.g., to 37°C) to aid dissolution, but be mindful of the stability of other components in your experiment. 3. Filter the solution through a 0.22 µm filter if the cloudiness is due to particulates.
Incomplete dissolution in DMSO The concentration is too high, or the DMSO has absorbed water.1. Use ultrasonic treatment to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Gently warm the solution.
Variability in solubility between experiments Differences in buffer pH, temperature, or preparation.1. Ensure consistent pH and temperature of your biological buffer for all experiments. 2. Prepare fresh buffer for each experiment to avoid changes in composition over time.

Quantitative Data Summary

The following tables provide solubility data for this compound in various solvent systems.

Table 1: Solubility in Organic Solvents

SolventConcentrationNotes
DMSO100 mg/mL (306.57 mM)Requires ultrasonic treatment. Use of fresh, anhydrous DMSO is critical.
DMSO10 mM

Table 2: Solubility in Co-Solvent Systems

Co-Solvent SystemAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.66 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.66 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.66 mM)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound in a suitable vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

    • Place the vial in an ultrasonic bath and sonicate until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

  • Objective: To prepare a 2.5 mg/mL working solution of this compound.

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in ddH₂O)

  • Procedure (for 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly until the solution is homogeneous.

    • Add 50 µL of Tween-80 and mix again until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix until the solution is clear.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound (Solid) ultrasonic Ultrasonic Bath start->ultrasonic dmso Anhydrous DMSO dmso->ultrasonic stock Concentrated Stock (e.g., 100 mg/mL in DMSO) ultrasonic->stock stock_in Stock Solution stock->stock_in vortex Slow Addition with Vortexing stock_in->vortex buffer Biological Buffer buffer->vortex final Final Working Solution vortex->final

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Add this compound (or DMSO stock) to biological buffer precipitate Precipitate Forms? start->precipitate sol_1 Decrease final concentration precipitate->sol_1 Yes success Clear Solution: Proceed with Experiment precipitate->success No sol_2 Add stock slowly with vigorous mixing sol_1->sol_2 sol_3 Use co-solvent system (e.g., PEG300/Tween-80) sol_2->sol_3 sol_4 Check buffer pH and temperature sol_3->sol_4 sol_4->start Retry

Caption: Troubleshooting logic for solubility issues.

References

Best practices for storing and handling Bromo-PEG4-Azide to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and utilization of Bromo-PEG4-Azide to ensure the preservation of its reactivity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains two different reactive ends connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] One end features a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues in proteins).[3][4] The other end has an azide (B81097) group, which is used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties.[5] The PEG spacer enhances solubility in aqueous solutions and provides flexibility, which can help to reduce steric hindrance during conjugation. This versatile linker is commonly used in bioconjugation, drug delivery research, and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Q2: How should I store this compound to maintain its stability and reactivity?

A2: To ensure the long-term stability and reactivity of this compound, proper storage is crucial. For the solid (powder) form, long-term storage at -20°C for up to 3 years is recommended. For short-term storage of the solid, 4°C for up to 2 years is also acceptable. Once in solution, storage conditions are more stringent. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in a variety of common organic solvents. These include Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The hydrophilic PEG spacer also contributes to its solubility in aqueous media.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms to maintain its reactivity.

FormStorage TemperatureDurationReference
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound and provides guidance on how to resolve them.

Problem 1: Low or No Reactivity of the Bromo Group in Nucleophilic Substitution.

  • Potential Cause 1: Inactive Thiol Groups on the Biomolecule.

    • Troubleshooting: Thiol groups on cysteine residues can form disulfide bonds, rendering them unavailable for reaction. Before conjugation, consider treating your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds. It is critical to remove the reducing agent before adding the bromo-functionalized linker.

  • Potential Cause 2: Suboptimal Reaction pH.

    • Troubleshooting: The nucleophilic substitution reaction with thiols is pH-dependent. The reaction is most efficient at a pH range of 7.0-7.5. Ensure your reaction buffer is within this range.

  • Potential Cause 3: Hydrolysis of the Bromo Group.

    • Troubleshooting: Although generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis of the bromo group. Prepare and use the reagent in a timely manner.

Problem 2: Poor Yield in Click Chemistry Reactions (Azide End).

  • Potential Cause 1: Inactive or Degraded Reagents.

    • Troubleshooting: Ensure that the alkyne, BCN, or DBCO-containing molecule is of high purity and has been stored correctly. For CuAAC reactions, the copper(I) catalyst is prone to oxidation. Use a freshly prepared solution of a copper(I) source or reduce a copper(II) source in situ with a reducing agent like sodium ascorbate (B8700270). The use of a copper-chelating ligand such as THPTA can improve catalyst stability and reaction efficiency.

  • Potential Cause 2: Steric Hindrance.

    • Troubleshooting: The reactive ends of the linker or the substrate may be sterically hindered, preventing an efficient reaction. The PEG4 spacer is designed to mitigate this, but if the issue persists, consider a linker with a longer PEG chain.

  • Potential Cause 3: Copper Catalyst Toxicity (for cell-based assays).

    • Troubleshooting: The copper catalyst used in CuAAC can be toxic to cells. For live-cell imaging or other applications involving living systems, it is highly recommended to use strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO or BCN-functionalized molecule, which does not require a copper catalyst.

Problem 3: Product Instability or Aggregation.

  • Potential Cause: Hydrophobicity of the Conjugated Molecule.

    • Troubleshooting: While the PEG linker enhances water solubility, conjugating a highly hydrophobic molecule can still lead to aggregation. The PEG4 linker provides a good balance, but if aggregation is observed, a longer PEG linker might be necessary to further improve the solubility of the final conjugate.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate, Tris, or HEPES buffer). If necessary, reduce any disulfide bonds using a 10-fold molar excess of TCEP and proceed without its removal, or with DTT followed by its removal via dialysis or a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Conjugation Reaction: Add a 10-20 molar excess of the this compound stock solution to the protein solution. Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared using Protocol 1) in a suitable solvent.

    • Prepare a fresh stock solution of a copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper-chelating ligand, such as THPTA.

  • Reaction Setup: In a reaction vessel, combine the alkyne and azide-containing molecules.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Initiation of Reaction: Add the CuSO₄/THPTA mixture to the reaction vessel, followed by the addition of the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Purification: Purify the final conjugate using a suitable chromatography method to remove the catalyst and unreacted starting materials.

Visualizations

experimental_workflow_thiol_conjugation cluster_start Preparation cluster_reaction Conjugation cluster_purification Purification cluster_end Product start Thiol-containing Protein reaction Nucleophilic Substitution (pH 7.0-7.5) start->reaction reagent This compound in DMSO reagent->reaction purify Size-Exclusion Chromatography reaction->purify end Azide-PEG4-Protein Conjugate purify->end

Caption: Workflow for the conjugation of this compound to a thiol-containing protein.

experimental_workflow_cuaac cluster_start Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_end Product azide_mol Azide-PEG4-Molecule cu_aac CuAAC Reaction azide_mol->cu_aac alkyne_mol Alkyne-containing Molecule alkyne_mol->cu_aac cuso4 CuSO4 cuso4->cu_aac thpta THPTA Ligand thpta->cu_aac ascorbate Sodium Ascorbate ascorbate->cu_aac product Triazole-linked Conjugate cu_aac->product logical_relationship compound This compound bromo_group Bromo Group (for Nucleophilic Substitution) compound->bromo_group has azide_group Azide Group (for Click Chemistry) compound->azide_group has peg_spacer PEG4 Spacer compound->peg_spacer has thiol_target Target: Thiols (e.g., Cysteine) bromo_group->thiol_target reacts with alkyne_target Target: Alkynes, BCN, DBCO azide_group->alkyne_target reacts with solubility Function: Enhances Solubility & Reduces Steric Hindrance peg_spacer->solubility provides

References

Validation & Comparative

Mastering the Molecular Blueprint: A Comparative Guide to the Characterization of Bromo-PEG4-Azide Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the precise characterization of linker molecules is paramount. Bromo-PEG4-Azide, a heterobifunctional linker, offers a versatile platform for connecting molecules of interest. Verifying the structural integrity and purity of its conjugates is a critical step in any research and development pipeline. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental data and protocols, and benchmarked against alternative analytical methods.

Mass spectrometry stands as the gold standard for the definitive structural elucidation of this compound and its conjugates, offering unparalleled accuracy in molecular weight determination. This guide will delve into the nuances of Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, while also considering the complementary roles of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, the nature of the conjugate, and the available instrumentation. Here is a summary of the key performance indicators for the most common methods:

FeatureESI-LC/MSMALDI-TOF MSHPLC-UVNMR Spectroscopy
Primary Information Molecular Weight, Purity, FragmentationMolecular WeightPurity, Retention TimeChemical Structure, Purity
Resolution HighModerate to HighModerateHigh
Sensitivity High (picomole to femtomole)High (femtomole to attomole)Moderate (nanomole)Low (micromole to millimole)
Sample Throughput ModerateHighHighLow
Key Advantage Coupled with separationRapid analysis of intact moleculesQuantitative purity assessmentDetailed structural information
Limitation Complex spectra for mixturesPotential for fragmentationIndirect structural informationLower sensitivity, complex spectra for large molecules

Deep Dive into Mass Spectrometry

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise determination of molecular weight. For this compound (Molecular Formula: C₁₀H₂₀BrN₃O₄), the expected monoisotopic mass is approximately 325.06 g/mol .

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)

ESI-LC/MS is a powerful technique that couples the separation capabilities of HPLC with the sensitive detection of mass spectrometry. This is particularly useful for analyzing complex reaction mixtures, allowing for the separation of the this compound conjugate from unreacted starting materials and byproducts before mass analysis.

Illustrative ESI-MS Data for this compound:

  • Expected Ion: [M+H]⁺, [M+Na]⁺, [M+K]⁺

  • Observed m/z (Simulated): 326.07 (protonated), 348.05 (sodiated), 364.02 (potassiated)

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. Expected fragment ions would arise from the cleavage of the PEG backbone, loss of the bromo group, and loss of the azide (B81097) group.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique that is well-suited for the analysis of intact molecules, including small molecules like this compound and its larger conjugates. It is a rapid technique that provides a clear indication of the molecular weight of the species present in a sample.

Illustrative MALDI-TOF Data for a this compound Conjugate (e.g., with a small peptide):

  • Expected Ion: [M+H]⁺, [M+Na]⁺

  • Observed m/z (Simulated): Will be the sum of the peptide mass and the this compound mass (325.06 Da), plus the mass of the ionizing agent.

Alternative Characterization Methods

While mass spectrometry is indispensable for definitive molecular weight determination, other techniques provide valuable complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for assessing the purity of this compound and its conjugates. Since the azide and bromide moieties do not have strong UV chromophores, detection might be challenging at standard wavelengths. However, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. A typical reversed-phase HPLC method would show a distinct peak for the pure compound, with the retention time being dependent on the column and mobile phase used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H and ¹³C NMR would confirm the presence of the polyethylene (B3416737) glycol chain, the bromoethyl group, and the azidoethyl group through their characteristic chemical shifts and coupling patterns.

Expected ¹H NMR Chemical Shifts (Simulated, in CDCl₃):

  • -CH₂-Br: ~3.4 ppm (triplet)

  • -CH₂-N₃: ~3.3 ppm (triplet)

  • PEG backbone (-O-CH₂-CH₂-O-): 3.6-3.7 ppm (multiplet)

Experimental Workflows and Protocols

To ensure reproducible and accurate characterization, detailed experimental protocols are essential.

Mass Spectrometry Characterization Workflow

Mass Spectrometry Workflow for this compound Conjugates cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample This compound Conjugate Dissolution Dissolve in appropriate solvent (e.g., ACN/H₂O) Sample->Dissolution Dilution Dilute to final concentration (e.g., 1-10 µM) Dissolution->Dilution ESI_LC_MS ESI-LC/MS Dilution->ESI_LC_MS Inject MALDI_TOF MALDI-TOF MS Dilution->MALDI_TOF Spot on plate Deconvolution Deconvolution of Spectra ESI_LC_MS->Deconvolution Fragmentation_Analysis Fragmentation Analysis (MS/MS) ESI_LC_MS->Fragmentation_Analysis MW_Determination Molecular Weight Determination MALDI_TOF->MW_Determination Deconvolution->MW_Determination Purity_Assessment Purity Assessment MW_Determination->Purity_Assessment

Caption: Workflow for Mass Spectrometry Analysis.

Logical Comparison of Characterization Techniques

Comparison of Characterization Techniques cluster_MS Provides cluster_HPLC Provides cluster_NMR Provides MassSpec Mass Spectrometry HPLC HPLC MassSpec->HPLC Confirms Purity NMR NMR MassSpec->NMR Confirms Structure MW Molecular Weight MassSpec->MW Fragmentation Fragmentation Pattern MassSpec->Fragmentation HPLC->MassSpec Provides separated samples for MS Purity Purity HPLC->Purity RetentionTime Retention Time HPLC->RetentionTime NMR->MassSpec Validates structural assignments from MS/MS Structure Detailed Structure NMR->Structure Connectivity Atom Connectivity NMR->Connectivity

Caption: Interplay of Analytical Techniques.

Detailed Experimental Protocols

ESI-LC/MS Protocol for this compound
  • Sample Preparation:

    • Dissolve the this compound sample in a mixture of acetonitrile (B52724) and water (1:1 v/v) to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode. For fragmentation analysis, use tandem MS (MS/MS) with collision-induced dissociation (CID) at varying collision energies.

MALDI-TOF MS Protocol for this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.

    • Prepare a saturated solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Spotting:

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry:

    • Ionization Mode: Positive ion reflector mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Optimize for best signal-to-noise ratio while minimizing fragmentation.

    • Mass Range: m/z 100-1500.

    • Calibration: Use a standard peptide mixture for external calibration.

HPLC-UV Protocol for Purity Assessment
  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to aid in the assignment of carbon signals.

By employing a multi-faceted analytical approach centered around mass spectrometry, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications.

A Head-to-Head Comparison: Bromo-PEG4-Azide vs. Alternative PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final molecule. This guide provides an objective comparison of Bromo-PEG4-Azide with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your application.

This compound is a heterobifunctional linker featuring a bromo group and an azide (B81097) moiety, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The bromo group allows for covalent attachment to nucleophiles, most notably the thiol group of cysteine residues, via a nucleophilic substitution reaction. The azide group provides a versatile handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation of a second molecule.

This guide will compare the efficiency of the thiol-reactive bromo moiety of this compound with other thiol-reactive functionalities, particularly maleimide (B117702) groups. Additionally, the utility of the azide group will be contextualized by comparing it with other bioorthogonal chemistries.

Quantitative Comparison of Thiol-Reactive PEG Linkers

The efficiency of a linker can be assessed by its conjugation efficiency (yield and reaction kinetics) and the stability of the resulting covalent bond. Below is a summary of the performance of bromo- and maleimide-functionalized PEG linkers in their reaction with thiols.

FeatureBromo-PEG LinkerMaleimide-PEG LinkerAlternative: Mono-Sulfone-PEG
Reaction Chemistry Nucleophilic Substitution (SN2)Michael AdditionMichael Addition followed by reduction
Reaction Partner Thiol (Cysteine)Thiol (Cysteine)Thiol (Cysteine)
Reaction pH 7.5 - 9.06.5 - 7.5[1]6.5 - 7.5
Reaction Speed Generally slower than maleimide-thiol reaction.Very fast, often complete in minutes.[2]Slower than maleimide-thiol reaction.
Bond Formed ThioetherThioether (within a succinimide (B58015) ring)Thioether
Bond Stability Highly stable thioether bond.Susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione), leading to deconjugation.[3][4]Highly stable thioether bond, resistant to retro-Michael reaction.[5]
Conjugate Stability HighModerate. A study showed ~70% of a maleimide-PEG conjugate remained intact after 7 days in the presence of 1 mM glutathione.High. A study showed >90% of a mono-sulfone-PEG conjugate remained intact after 7 days in the presence of 1 mM glutathione.
Side Reactions Minimal with thiols.Can react with amines at pH > 7.5. The succinimide ring can undergo hydrolysis.Minimal with thiols.

The Versatility of the Azide Moiety for "Click Chemistry"

The azide group on this compound allows for highly efficient and bioorthogonal ligation to molecules containing an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN). This "click chemistry" approach is widely used for the modular assembly of complex bioconjugates.

FeatureAzide-Alkyne (CuAAC)Azide-Cyclooctyne (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Reaction Partner Terminal AlkyneDibenzocyclooctyne (DBCO), Bicyclononyne (BCN)
Catalyst Required Yes (Copper (I))No
Biocompatibility Copper catalyst can be cytotoxic, limiting in vivo applications.Highly biocompatible, suitable for in vivo applications.
Reaction Speed Fast.Very fast.
Efficiency High yields.High yields.
Stoichiometry Controllable stoichiometry.Controllable stoichiometry. Click chemistry has been shown to produce more defined conjugates compared to maleimide-thiol conjugation.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linker efficiencies. Below are protocols for a comparative analysis of conjugation efficiency and a stability assay.

Protocol 1: Comparative Analysis of Thiol Conjugation Efficiency

Objective: To quantitatively compare the conjugation efficiency of this compound and Maleimide-PEG4-Azide with a thiol-containing model protein (e.g., a cysteine-engineered antibody fragment).

Materials:

  • Cysteine-engineered antibody fragment (Fab)

  • This compound

  • Maleimide-PEG4-Azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.2 and pH 8.0

  • Size-exclusion chromatography (SEC) HPLC system

  • Hydrophobic interaction chromatography (HIC) HPLC system

  • LC-MS system

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the Fab in PBS, pH 7.2.

    • Add a 10-fold molar excess of TCEP to reduce the engineered cysteine.

    • Incubate at 37°C for 1 hour.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the appropriate reaction buffer (PBS, pH 7.2 for maleimide reaction; PBS, pH 8.0 for bromo reaction).

  • Conjugation Reactions:

    • Divide the reduced Fab solution into two equal aliquots.

    • To one aliquot, add a 5-fold molar excess of Maleimide-PEG4-Azide. Incubate at room temperature for 1 hour.

    • To the second aliquot, add a 10-fold molar excess of this compound. Incubate at 37°C for 4 hours.

    • Quench both reactions by adding a 20-fold molar excess of N-acetylcysteine.

  • Purification:

    • Purify the resulting conjugates using an SEC column to remove unreacted linker and quenching agent.

  • Analysis:

    • Determine the conjugation yield and drug-to-antibody ratio (DAR) using HIC-HPLC. The retention time will shift depending on the number of PEG linkers conjugated.

    • Confirm the identity and purity of the conjugates by LC-MS.

    • Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated Fab in the HIC chromatogram.

Protocol 2: Comparative Stability Assay of Thioether Bonds

Objective: To compare the stability of the thioether bond formed from Bromo-PEG and Maleimide-PEG conjugation in the presence of a competing thiol.

Materials:

  • Purified Bromo-PEG-Fab and Maleimide-PEG-Fab conjugates from Protocol 1.

  • Glutathione (GSH)

  • PBS, pH 7.4

  • Reverse-phase (RP) HPLC system

  • LC-MS system

Procedure:

  • Incubation:

    • Prepare solutions of each conjugate at a concentration of 1 mg/mL in PBS, pH 7.4.

    • To half of each conjugate solution, add GSH to a final concentration of 5 mM. The other half will serve as a control without GSH.

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), take an aliquot from each sample.

    • Analyze the aliquots by RP-HPLC to separate the intact conjugate from any deconjugated Fab.

    • Quantify the peak area of the intact conjugate at each time point.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time for each condition.

    • Calculate the half-life of each conjugate in the presence and absence of GSH.

    • Confirm the identity of the deconjugation products by LC-MS.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can help to visualize the experimental workflows and the relationships between different linker properties.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_evaluation Comparative Evaluation biomolecule Thiol-containing Biomolecule (e.g., Protein) bromo_peg This compound biomolecule->bromo_peg Nucleophilic Substitution maleimide_peg Maleimide-PEG-Azide biomolecule->maleimide_peg Michael Addition conjugate_bromo Bromo-PEG Conjugate bromo_peg->conjugate_bromo conjugate_maleimide Maleimide-PEG Conjugate maleimide_peg->conjugate_maleimide efficiency Conjugation Efficiency (Yield, Kinetics) conjugate_bromo->efficiency stability Conjugate Stability (vs. Thiol Exchange) conjugate_bromo->stability conjugate_maleimide->efficiency conjugate_maleimide->stability

Caption: Comparative workflow for synthesizing and evaluating bioconjugates using Bromo-PEG and Maleimide-PEG linkers.

protac_synthesis poi_ligand Protein of Interest (POI) Ligand linker This compound poi_ligand->linker Step 1: Thiol Conjugation e3_ligand E3 Ligase Ligand e3_ligand->linker Step 2: Click Chemistry protac PROTAC linker->protac Final PROTAC Assembly

Caption: Assembly of a PROTAC using a this compound linker, showcasing the sequential conjugation steps.

stability_assay start Start with Purified Conjugates (Bromo-PEG vs. Maleimide-PEG) incubation Incubate at 37°C with and without Glutathione (GSH) start->incubation sampling Take Samples at Multiple Time Points incubation->sampling analysis Analyze by RP-HPLC and LC-MS sampling->analysis quantification Quantify Intact Conjugate analysis->quantification comparison Compare Half-life and Deconjugation Products quantification->comparison

Caption: Experimental workflow for the comparative stability assay of PEG-linked bioconjugates.

Conclusion

The choice between this compound and other PEG linkers is application-dependent.

  • This compound is an excellent choice when a highly stable thioether bond is paramount and the reaction conditions can be optimized for nucleophilic substitution. The presence of the azide group offers the significant advantage of bioorthogonal click chemistry for the subsequent, highly efficient and specific attachment of a second molecule.

  • Maleimide-PEG linkers are ideal for applications requiring rapid and highly efficient conjugation to thiols under mild conditions. However, the potential for the retro-Michael reaction and subsequent deconjugation must be considered, particularly for therapeutics intended for in vivo use where they will be exposed to endogenous thiols.

  • Next-generation linkers , such as mono-sulfone-PEGs, offer a compelling alternative by providing a highly stable thioether linkage with good reaction efficiency, addressing the primary drawback of maleimide-based linkers.

Ultimately, the selection of the optimal linker requires careful consideration of the desired balance between reaction efficiency, conjugate stability, and the synthetic strategy for the final bioconjugate. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision.

References

A Head-to-Head Comparison: Bromo-PEG4-Azide vs. NHS-ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, homogeneity, and ultimately, the efficacy of the final product. This guide provides an in-depth comparison of two prevalent classes of PEG linkers: Bromo-PEG4-Azide and N-Hydroxysuccinimide (NHS)-ester PEG linkers, offering a clear perspective on their respective advantages and applications.

At the heart of this comparison lies a fundamental difference in their reactivity and targeting strategy. NHS-ester PEG linkers are widely used for their ability to react with primary amines, such as the abundant lysine (B10760008) residues on the surface of proteins. This approach, while straightforward, often results in a heterogeneous mixture of conjugates with varying degrees of labeling and attachment sites. In contrast, this compound offers a more targeted approach by reacting with the thiol groups of cysteine residues. The lower natural abundance of cysteine allows for site-specific conjugation, leading to more homogeneous and well-defined bioconjugates. Furthermore, the presence of the azide (B81097) group on the this compound linker opens the door to subsequent bioorthogonal "click chemistry" reactions, enabling the straightforward attachment of a second molecule of interest.

Chemical Reactivity and Selectivity: A Tale of Two Functional Groups

The distinct advantages of this compound stem from its bifunctional nature. The bromo group is a good leaving group for nucleophilic substitution, making it reactive towards the thiol groups of cysteine residues.[1][2][3] This thiol-alkylation reaction forms a stable thioether bond.[4] In contrast, NHS-ester PEG linkers react with the primary amines of lysine residues via nucleophilic acyl substitution to form a highly stable amide bond.[5]

The key difference lies in the prevalence and accessibility of these target amino acids. Proteins typically have numerous lysine residues distributed across their surface, leading to multiple potential conjugation sites for NHS-esters. This can result in a heterogeneous product with a varied drug-to-antibody ratio (DAR), which can impact the therapeutic window and pharmacokinetic properties of a biotherapeutic.

Cysteine residues, on the other hand, are much less abundant. This scarcity allows for more precise control over the conjugation site, especially when cysteine residues are introduced at specific locations through protein engineering. This site-specific conjugation is a significant advantage in the development of antibody-drug conjugates (ADCs), where a uniform DAR is crucial for consistent efficacy and safety.

Quantitative Performance: A Comparative Overview

While direct head-to-head quantitative data for this compound versus NHS-ester PEG linkers is not extensively published in a single comparative study, we can infer performance based on the characteristics of their respective conjugation chemistries.

FeatureThis compound (via Bromo group)NHS-ester PEG
Target Residue Cysteine (Thiol group)Lysine (Primary amine)
Resulting Linkage Thioether bondAmide bond
Reaction pH Typically 6.5 - 7.5 for thiol-alkylationTypically 7.0 - 9.0 for amine acylation
Specificity High (targets less abundant cysteines)Moderate to Low (targets abundant lysines)
Control over DAR High, enabling homogeneous conjugatesModerate, often resulting in heterogeneous mixtures
Linkage Stability Generally stable, but can be susceptible to retro-Michael reactions (less so than maleimides) and thioether exchange under certain conditions.Highly stable under physiological conditions.
Side Reactions Potential for reaction with other nucleophiles at higher pH.Hydrolysis of the NHS-ester is a competing reaction, especially at higher pH.
Additional Functionality Yes (Azide for click chemistry)No

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Cysteine-Specific Protein Conjugation using Bromoacetamide-PEG (as a proxy for Bromo-PEG)

This protocol outlines the general steps for conjugating a bromoacetamide-PEG linker to a cysteine residue on a protein. Bromoacetamide chemistry is analogous to the reaction of the bromo- group on the this compound linker.

Materials:

  • Protein containing one or more accessible cysteine residues

  • Bromoacetamide-PEG reagent

  • Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, if cysteines are in a disulfide bond)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds to expose free cysteine thiols by incubating the protein with a 10-fold molar excess of TCEP in conjugation buffer for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Reagent Preparation: Dissolve the bromoacetamide-PEG reagent in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the bromoacetamide-PEG reagent to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted bromoacetamide-PEG. Incubate for 30 minutes.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Amine-Reactive Protein Conjugation using NHS-ester PEG

Materials:

  • Protein with accessible primary amines (lysine residues)

  • NHS-ester PEG reagent

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris or glycine)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation: Exchange the protein into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG reagent in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 20-fold molar excess of the NHS-ester PEG solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10%. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted NHS-ester and byproducts using a desalting column or dialysis.

  • Characterization: Assess the degree of PEGylation using SDS-PAGE and/or mass spectrometry.

Visualizing the Pathways: Reaction Mechanisms and Workflows

G cluster_0 This compound Conjugation cluster_1 NHS-ester PEG Conjugation A Protein-SH (Cysteine) C Protein-S-PEG4-Azide (Thioether Linkage) A->C Thiol Alkylation pH 6.5-7.5 B This compound B->C E Protein-S-PEG4-Triazole-Molecule (Click Chemistry Product) C->E CuAAC or SPAAC D Alkyne-Molecule D->E F Protein-NH2 (Lysine) H Protein-NHCO-PEG (Amide Linkage) F->H Amine Acylation pH 7.0-9.0 G NHS-ester PEG G->H

Caption: Reaction pathways for this compound and NHS-ester PEG linkers.

G cluster_0 This compound Workflow cluster_1 NHS-ester PEG Workflow start1 Start: Protein with Cysteine step1_1 Optional: Reduce Disulfide Bonds (TCEP) start1->step1_1 step1_2 React with this compound step1_1->step1_2 step1_3 Purify Azide-Functionalized Protein step1_2->step1_3 step1_4 React with Alkyne-Molecule (Click Chemistry) step1_3->step1_4 step1_5 Purify Final Conjugate step1_4->step1_5 end1 End: Homogeneous Dual-Labeled Conjugate step1_5->end1 start2 Start: Protein with Lysines step2_1 React with NHS-ester PEG start2->step2_1 step2_2 Quench Reaction step2_1->step2_2 step2_3 Purify Conjugate step2_2->step2_3 end2 End: Heterogeneous PEGylated Protein step2_3->end2

Caption: Comparative experimental workflows.

Conclusion: Making the Right Choice for Your Application

The selection between this compound and NHS-ester PEG linkers is contingent on the specific goals of the bioconjugation.

Choose this compound when:

  • Site-specific conjugation is paramount: Targeting cysteine residues allows for the creation of homogeneous bioconjugates with a well-defined structure and DAR.

  • Dual functionality is required: The azide handle provides a versatile platform for subsequent "click" chemistry modifications, enabling the construction of more complex bioconjugates.

  • Preservation of active sites is critical: By avoiding the modification of potentially crucial lysine residues, the biological activity of the protein is more likely to be retained.

Choose NHS-ester PEG linkers when:

  • A simple and rapid conjugation method is needed: The reaction with abundant lysine residues is generally efficient and straightforward.

  • A high degree of PEGylation is the primary objective: The numerous available amine groups can lead to a higher overall PEG loading.

  • Product heterogeneity is acceptable or can be managed through purification: For some applications, a mixture of PEGylated species may be sufficient.

References

A Head-to-Head Comparison: Bromo-PEG4-Azide vs. DBCO-PEG4-Azide for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical decision that dictates the efficiency, specificity, and biocompatibility of their molecular constructs. In the realm of copper-free click chemistry, two prominent reagents, Bromo-PEG4-Azide and DBCO-PEG4-Azide, offer distinct advantages and functionalities. This guide provides an objective comparison of their performance, supported by available data, to facilitate an informed selection for your specific research needs.

At the forefront of bioorthogonal chemistry, copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the way biomolecules are labeled, tracked, and conjugated. This is due to its ability to proceed efficiently within complex biological systems without the need for cytotoxic copper catalysts.[1][2] Both this compound and DBCO-PEG4-Azide are bifunctional linkers that leverage the versatility of polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[3][4] However, their reactive moieties and, consequently, their applications in copper-free click chemistry, differ significantly.

DBCO-PEG4-Azide is a quintessential SPAAC reagent, featuring a dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly and specifically with azides.[5] In a typical copper-free click chemistry workflow, a biomolecule is first functionalized with an azide (B81097), and then the DBCO-PEG4-Azide is used to attach a payload or another biomolecule.

Conversely, this compound offers a dual-pronged reactive strategy. It possesses a bromide group, a good leaving group for nucleophilic substitution reactions, and a terminal azide group. This allows for two distinct conjugation approaches. The bromo group can react with nucleophiles like thiols (e.g., on cysteine residues), while the azide group can participate in SPAAC with a DBCO-functionalized molecule.

Performance Comparison: A Quantitative Look

The efficacy of these linkers in bioconjugation is best understood through a quantitative comparison of their reaction kinetics and stability.

FeatureThis compoundDBCO-PEG4-Azide
Primary Copper-Free Reaction Nucleophilic Substitution (Bromo group) / SPAAC (Azide group)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner Nucleophiles (e.g., thiols) / DBCO-functionalized moleculesAzide-functionalized molecules
Second-Order Rate Constant (SPAAC) Data not readily available for the azide with DBCO~0.1 - 2.0 M⁻¹s⁻¹
Second-Order Rate Constant (Nucleophilic Substitution) Highly variable, can be >100 M⁻¹s⁻¹ with thiolsNot Applicable
Resulting Linkage Thioether or other C-N/C-S bondStable Triazole
Linkage Stability Generally stableHighly stable
Biocompatibility Good, though potential for off-target reactions with nucleophilesExcellent, highly bioorthogonal
Reagent Stability GoodGood, but can be sensitive to oxidation and light

Reaction Kinetics: The Need for Speed

The speed of a bioconjugation reaction is a critical factor, particularly when working with sensitive biomolecules or in dynamic biological systems.

DBCO-PEG4-Azide is renowned for its rapid and efficient SPAAC reaction with azides. The reaction typically follows second-order kinetics, with rate constants in the range of 0.1 to 2.0 M⁻¹s⁻¹. This swift and specific reaction allows for efficient labeling at low concentrations.

For This compound , the kinetic profile is twofold. The nucleophilic substitution of the bromo group, particularly with thiols, can be very rapid, with second-order rate constants that can exceed those of SPAAC under certain conditions. However, this reaction is less specific than SPAAC and can be influenced by the pH and the presence of other nucleophiles.

The kinetics of the azide group of this compound participating in a SPAAC reaction with a DBCO-functionalized molecule are not extensively reported in the literature. However, it is expected to be in a similar range to other alkyl azides reacting with DBCO.

Experimental Protocols

To provide a practical framework for comparing these two linkers, we present generalized experimental protocols for a typical bioconjugation workflow.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound via Nucleophilic Substitution

Objective: To conjugate this compound to a protein via its cysteine residues.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfide bonds)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds using a suitable reducing agent like TCEP to expose free thiol groups. Purify the protein to remove the reducing agent.

  • Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess this compound.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted reagents.

  • Characterization: Analyze the conjugate using SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: Labeling of an Azide-Modified Protein with DBCO-PEG4-Azide via SPAAC

Objective: To conjugate DBCO-PEG4-Azide to a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein

  • DBCO-PEG4-Azide

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in a suitable buffer, free of any interfering substances.

  • Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Prepare a stock solution of DBCO-PEG4-Azide in an organic solvent like DMSO.

  • Conjugation: Add a 3-10 fold molar excess of the DBCO-PEG4-Azide stock solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted reagents.

  • Characterization: Analyze the conjugate using SDS-PAGE and UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~309 nm) to confirm conjugation and determine the degree of labeling.

Visualizing the Workflows

To further clarify the distinct applications of these linkers, the following diagrams illustrate their respective reaction pathways and a comparative experimental workflow.

cluster_bromo This compound Workflow This compound This compound Conjugate_Thiol Conjugate_Thiol This compound->Conjugate_Thiol Nucleophilic Substitution Conjugate_DBCO Conjugate_DBCO This compound->Conjugate_DBCO SPAAC Thiol-Molecule Thiol-Molecule Thiol-Molecule->Conjugate_Thiol DBCO-Molecule DBCO-Molecule DBCO-Molecule->Conjugate_DBCO

Dual reactivity of this compound.

cluster_dbco DBCO-PEG4-Azide Workflow DBCO-PEG4-Azide DBCO-PEG4-Azide Conjugate_SPAAC Conjugate_SPAAC DBCO-PEG4-Azide->Conjugate_SPAAC SPAAC Azide-Molecule Azide-Molecule Azide-Molecule->Conjugate_SPAAC

Dedicated SPAAC reactivity of DBCO-PEG4-Azide.

G cluster_0 Comparative Experimental Workflow cluster_1 This compound Arm cluster_2 DBCO-PEG4-Azide Arm cluster_3 Final Conjugation (Copper-Free Click) start Target Protein protein_thiol Protein with Thiol start->protein_thiol Introduce/Expose Thiol Groups protein_azide Azide-Functionalized Protein (via NHS ester) start->protein_azide Introduce Azide (e.g., Azide-NHS ester) conjugation_bromo React with This compound protein_thiol->conjugation_bromo product_bromo Azide-Functionalized Protein conjugation_bromo->product_bromo final_product_1 Final Conjugate 1 product_bromo->final_product_1 SPAAC conjugation_dbco React with DBCO-PEG4-Azide protein_azide->conjugation_dbco product_dbco DBCO-Functionalized Protein conjugation_dbco->product_dbco final_product_2 Final Conjugate 2 product_dbco->final_product_2 SPAAC payload_dbco DBCO-Payload payload_dbco->final_product_1 payload_azide Azide-Payload payload_azide->final_product_2 analysis Comparative Analysis (Yield, Purity, Activity) final_product_1->analysis final_product_2->analysis

Workflow for comparing conjugation strategies.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-PEG4-Azide is fundamentally dependent on the desired bioconjugation strategy.

Choose this compound when:

  • Your target biomolecule possesses a readily available nucleophile, such as a thiol on a cysteine residue, and you wish to introduce an azide handle for subsequent copper-free click chemistry.

  • You require a dual-functional linker for sequential or orthogonal conjugation strategies.

Choose DBCO-PEG4-Azide when:

  • Your primary goal is to perform a highly efficient and specific copper-free click reaction with an azide-functionalized biomolecule.

  • Biocompatibility and bioorthogonality are of utmost importance, especially for in vivo applications.

While DBCO-PEG4-Azide is the more direct and well-characterized reagent for SPAAC, this compound offers a versatile alternative for introducing azide functionality through a stable thioether linkage. By understanding the distinct reactivity profiles and considering the specific requirements of your experimental design, you can confidently select the optimal linker to advance your research in drug development and chemical biology.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of polyethylene (B3416737) glycol (PEG)-based linkers is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and peptides. The linker's ability to remain intact in circulation and release its payload at the desired site of action is paramount. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG-based linkers, focusing on the impact of linker chemistry and PEG chain length. Experimental data is presented to support the comparisons, along with detailed protocols for key stability assays.

Data Presentation: Quantitative Comparison of Linker Stability

The stability of a PEG linker is significantly influenced by its chemical structure, particularly the type of covalent bond used to conjugate the PEG to the molecule of interest, and the length of the PEG chain.

Table 1: Comparison of In Vitro Stability of Different Linker Chemistries

Linker TypeBond TypeTypical Half-life (t½) in Human PlasmaKey Characteristics
Ester-based EsterMinutes to hoursSusceptible to hydrolysis by plasma esterases. Stability can be tuned by modifying the linker structure.[1]
Carbamate-based Carbamate (Urethane)Hours to daysGenerally more stable than esters against hydrolysis.[2] Stability can be modulated by substituents on the linker.
Amide-based AmideDaysHighly stable under physiological conditions, often considered non-cleavable by hydrolysis.
Ether-based EtherVery long (weeks to months)Extremely stable and generally considered non-degradable under physiological conditions.

Note: The half-life values are approximate and can vary significantly depending on the specific molecule, linker design, and experimental conditions.

Table 2: Impact of PEG Chain Length on In Vivo Half-Life of an Affibody-Drug Conjugate

PEG Linker LengthIn Vivo Half-life (t½) in miceFold Increase in Half-life (vs. No PEG)
No PEG Linker19.6 minutes-
4 kDa~49 minutes2.5-fold
10 kDa~219.5 minutes11.2-fold

Data adapted from a study on ZHER2-MMAE conjugates.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of linker stability. Below are representative protocols for key in vitro and in vivo experiments.

1. In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated conjugate in plasma by monitoring the degradation of the parent molecule or the release of its payload over time.

Materials:

  • PEGylated conjugate

  • Human or animal (e.g., mouse, rat) plasma, anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm a sufficient volume of plasma to 37°C. Prepare a stock solution of the PEGylated conjugate in a suitable buffer (e.g., PBS).

  • Incubation: Spike the PEGylated conjugate into the pre-warmed plasma to a final concentration of 1-10 µM. Vortex briefly to mix.

  • Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 50 µL) of the plasma-conjugate mixture.

  • Quenching: Immediately add the aliquot to a tube containing a 3-fold volume of cold quenching solution to stop the enzymatic degradation and precipitate plasma proteins. Vortex vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the remaining parent conjugate or the released payload.[4][5]

  • Data Analysis: Plot the percentage of the remaining conjugate against time. Calculate the half-life (t½) using a first-order decay model.

2. In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability and pharmacokinetic profile of a PEGylated conjugate in an animal model.

Materials:

  • PEGylated conjugate

  • Animal model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • ELISA or LC-MS/MS for quantification

Procedure:

  • Dosing: Administer the PEGylated conjugate to the animals via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: At specified time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h), collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Quantification: Analyze the plasma samples to determine the concentration of the conjugate using a validated analytical method such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the conjugate versus time. Use pharmacokinetic software to calculate key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described stability and pharmacokinetic experiments.

InVitroStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_plasma Pre-warm Plasma (37°C) spike Spike Conjugate into Plasma prep_plasma->spike prep_conjugate Prepare Conjugate Stock Solution prep_conjugate->spike incubate Incubate at 37°C spike->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench with Cold Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Caption: Workflow for the in vitro plasma stability assay.

InVivoPKWorkflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dosing Administer Conjugate to Animal Model (IV) blood_collection Collect Blood Samples at Various Time Points dosing->blood_collection plasma_prep Prepare Plasma via Centrifugation blood_collection->plasma_prep quantification Quantify Conjugate (ELISA or LC-MS/MS) plasma_prep->quantification pk_analysis Pharmacokinetic Analysis (t½, CL, Vd) quantification->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study.

References

Spectroscopic Showdown: A Comparative Analysis of Bromo-PEG4-Azide and Azido-PEG4-Acid for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bifunctional linkers, a detailed understanding of their chemical identity and purity is paramount. This guide provides an in-depth spectroscopic comparison of two prominent polyethylene (B3416737) glycol (PEG) linkers: Bromo-PEG4-Azide and its alternative, Azido-PEG4-acid. Leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we present a quantitative analysis to aid in the selection and quality assessment of these critical reagents for applications ranging from drug delivery to proteomics.

This comparative guide delves into the characteristic spectral features of this compound, a heterobifunctional linker featuring a bromo group for nucleophilic substitution and an azide (B81097) group for click chemistry.[1] As a key alternative, we examine Azido-PEG4-acid, which replaces the bromo moiety with a carboxylic acid group, enabling amide bond formation.[2][3] The subtle yet significant structural differences between these molecules are clearly delineated by their NMR and IR spectra, providing a fingerprint for their identification and purity assessment.

Performance Comparison: Unveiling Structural Nuances through Spectroscopy

The core of our analysis lies in the detailed comparison of the spectroscopic data for this compound and Azido-PEG4-acid. The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectral data, highlighting the distinct signals that differentiate these two important linkers.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound Azido-PEG4-acid Key Differentiator
Br-CH₂- ~ 3.45 ppm (t)-Presence of a triplet around 3.45 ppm is characteristic of the methylene (B1212753) group adjacent to the bromine atom.
-O-CH₂-CH₂-Br ~ 3.80 ppm (t)-A triplet around 3.80 ppm corresponds to the methylene group adjacent to the ether oxygen and the bromo-substituted carbon.
PEG Backbone (-O-CH₂-CH₂-O-) ~ 3.65 ppm (m)~ 3.67 ppm (m)The extensive multiplet signal of the PEG backbone is a common feature for both compounds.
-CH₂-N₃ ~ 3.39 ppm (t)~ 3.40 ppm (t)A triplet around 3.39-3.40 ppm is indicative of the methylene group attached to the azide functionality.
-CH₂-COOH -~ 2.65 ppm (t)The presence of a triplet around 2.65 ppm is a unique signal for the methylene group adjacent to the carboxylic acid.
-O-CH₂-CH₂-COOH -~ 3.75 ppm (t)A triplet around 3.75 ppm signifies the methylene group alpha to the ether oxygen and the carboxy-substituted carbon.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound Azido-PEG4-acid Key Differentiator
Br-CH₂- ~ 30.5 ppm-The carbon directly bonded to bromine appears at a distinct upfield chemical shift.
-O-CH₂-CH₂-Br ~ 71.3 ppm-The carbon adjacent to the ether oxygen and the bromo-substituted carbon shows a characteristic signal.
PEG Backbone (-O-CH₂-CH₂-O-) ~ 70.6 ppm~ 70.5 ppmThe repeating ethylene (B1197577) glycol units resonate in a similar region for both molecules.
-CH₂-N₃ ~ 50.7 ppm~ 50.8 ppmThe carbon attached to the azide group is found at a characteristic downfield position.
-CH₂-COOH -~ 34.1 ppmThe methylene carbon adjacent to the carboxylic acid is a key identifier for Azido-PEG4-acid.
-COOH -~ 172.5 ppmThe carbonyl carbon of the carboxylic acid exhibits a signal at a significantly downfield chemical shift.

Table 3: Comparative FT-IR Data (Neat)

Vibrational Mode This compound Azido-PEG4-acid Key Differentiator
N≡N stretch (Azide) ~ 2100 cm⁻¹ (s, sharp)~ 2100 cm⁻¹ (s, sharp)The strong, sharp absorption band for the azide group is a prominent feature in both spectra.[4]
C-O-C stretch (Ether) ~ 1100 cm⁻¹ (s, broad)~ 1100 cm⁻¹ (s, broad)The characteristic strong and broad ether linkage band dominates the fingerprint region.
C-H stretch (Aliphatic) 2920-2850 cm⁻¹ (m)2920-2850 cm⁻¹ (m)These medium intensity bands correspond to the C-H stretching of the PEG backbone.
C-Br stretch ~ 650 cm⁻¹ (m)-A medium intensity band in the lower frequency region is indicative of the carbon-bromine bond.
O-H stretch (Carboxylic Acid) -3300-2500 cm⁻¹ (s, broad)A very broad and strong absorption in this region is a definitive feature of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O stretch (Carboxylic Acid) -~ 1730 cm⁻¹ (s, sharp)A strong, sharp carbonyl stretch is a clear indicator of the carboxylic acid functionality.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols for spectroscopic analysis of PEG derivatives are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the PEG linker in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) and a longer acquisition time are required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Apply a thin film of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: Process the data using the spectrometer's software to obtain a transmittance or absorbance spectrum. Perform baseline correction if necessary.

Visualizing the Workflow and Logic

To further clarify the experimental and analytical processes, the following diagrams generated using Graphviz (DOT language) illustrate the workflow for spectroscopic analysis and the logical relationship in confirming the chemical structures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Final Output Sample This compound or Azido-PEG4-acid Dissolve Dissolve in CDCl3 (for NMR) Sample->Dissolve Neat Apply Neat Sample (for FT-IR) Sample->Neat NMR NMR Spectrometer (400 MHz) Dissolve->NMR FTIR FT-IR Spectrometer (ATR) Neat->FTIR ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessFTIR Process FT-IR Data (Background Subtraction) FTIR->ProcessFTIR AnalyzeNMR Analyze Chemical Shifts, Multiplicities, Integrals ProcessNMR->AnalyzeNMR AnalyzeFTIR Analyze Absorption Bands ProcessFTIR->AnalyzeFTIR Report Spectroscopic Report with Data Tables and Interpretation AnalyzeNMR->Report AnalyzeFTIR->Report

Caption: Experimental workflow for the spectroscopic analysis of PEG linkers.

logical_relationship cluster_precursor Precursor cluster_intermediates Key Intermediates cluster_products Final Products cluster_spectroscopy Spectroscopic Confirmation PEG Tetraethylene Glycol BromoPEG Bromo-PEG4-OH PEG->BromoPEG Bromination AzidoPEG Azido-PEG4-OH PEG->AzidoPEG Azidation ProductA This compound BromoPEG->ProductA Azidation ProductB Azido-PEG4-acid AzidoPEG->ProductB Oxidation SpecA NMR & IR of A ProductA->SpecA Analysis SpecB NMR & IR of B ProductB->SpecB Analysis

Caption: Logical relationship in the synthesis and spectroscopic characterization of target PEG linkers.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Bromo-PEG4-Azide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to biomolecules is a cornerstone of innovation. The choice of a bifunctional linker is critical to the success of creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an objective comparison of Bromo-PEG4-Azide, a heterobifunctional linker, with a primary alternative, focusing on their performance, supported by experimental data and detailed protocols.

This compound is a versatile tool in the bioconjugation toolkit. It possesses two distinct reactive moieties: a bromo group, which can react with nucleophiles like thiol groups (e.g., from cysteine residues) via alkylation, and an azide (B81097) group, which is ready for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for a two-step conjugation strategy, providing control over the assembly of complex biomolecular structures.

This guide will compare the bioconjugation strategy involving the thiol-reactive bromo group of this compound with an alternative approach that targets amine residues using an N-hydroxysuccinimide (NHS) ester, specifically Azido-PEG4-NHS ester.

Performance Comparison: Thiol-Reactive vs. Amine-Reactive Strategies

The choice between targeting thiol groups with this compound or amine groups with an NHS ester derivative depends on several factors, including the desired site of conjugation, the stability of the resulting bond, and the reaction conditions.

FeatureThis compound (Thiol-Reactive)Azido-PEG4-NHS Ester (Amine-Reactive)
Target Residue Cysteine (thiol group)Lysine (amine group), N-terminus
Reaction Type Nucleophilic Substitution (SN2)Acylation
Specificity High (cysteine is less abundant)Moderate (lysine is more abundant)
Reaction pH 6.5 - 7.57.0 - 9.0
Bond Formed ThioetherAmide
Bond Stability Highly StableHighly Stable
Typical Reaction Time 2 - 24 hours1 - 4 hours
Conjugation Yield Generally >70%[1]Can be high, but may lead to heterogeneous products

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound (Thiol-Reactive)

This protocol describes the conjugation of a payload to an antibody through a two-step process: initial reaction of the antibody's cysteine residues with this compound, followed by a click chemistry reaction with an alkyne-functionalized payload.

Materials:

  • Antibody with accessible cysteine residues (e.g., a monoclonal antibody with reduced interchain disulfides)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Alkyne-functionalized payload (e.g., a fluorescent dye or a small molecule drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1 hour to reduce the disulfide bonds and expose the free thiol groups.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Thiol Alkylation with this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add a 20-fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

    • Remove the excess, unreacted this compound using an SEC column equilibrated with PBS. The resulting azide-modified antibody is now ready for click chemistry.

  • Click Chemistry Conjugation:

    • Prepare the following stock solutions: 50 mM CuSO4 in water, 250 mM sodium ascorbate in water, and 50 mM THPTA in water.

    • In a separate tube, pre-mix CuSO4 and THPTA at a 1:5 molar ratio.

    • To the azide-modified antibody solution, add a 5-fold molar excess of the alkyne-functionalized payload.

    • Add the pre-mixed CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1 hour at room temperature.

    • Purify the final antibody-payload conjugate using an SEC column to remove excess reagents.

Characterization:

  • The success of the conjugation can be confirmed by SDS-PAGE analysis, which will show an increase in the molecular weight of the antibody.

  • The drug-to-antibody ratio (DAR) can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Two-Step Bioconjugation using Azido-PEG4-NHS Ester (Amine-Reactive)

This protocol details the conjugation of a payload to an antibody by first modifying the antibody's amine residues with Azido-PEG4-NHS Ester, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized payload.

Materials:

  • Antibody

  • Azido-PEG4-NHS Ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • DBCO-functionalized payload

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Amine Labeling with Azido-PEG4-NHS Ester:

    • Dissolve the antibody in PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in DMSO.

    • Add a 20-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

    • Remove the excess, unreacted Azido-PEG4-NHS Ester using an SEC column equilibrated with PBS.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the azide-modified antibody solution, add a 3 to 5-fold molar excess of the DBCO-functionalized payload.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final antibody-payload conjugate using an SEC column to remove excess payload.

Characterization:

  • Conjugation can be verified by SDS-PAGE and mass spectrometry.

  • The DAR can be determined by UV-Vis spectroscopy (if the payload has a distinct absorbance) or HIC.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both bioconjugation strategies.

G cluster_0 Thiol-Reactive Workflow with this compound A Antibody with Disulfide Bonds B Reduce with TCEP A->B C Reduced Antibody (Free Thiols) B->C D React with this compound C->D E Azide-Modified Antibody D->E G CuAAC Click Chemistry E->G F Alkyne-Payload F->G H Antibody-Payload Conjugate G->H

Caption: Thiol-Reactive Bioconjugation Workflow.

G cluster_1 Amine-Reactive Workflow with Azido-PEG4-NHS Ester I Antibody (Amine Groups) J React with Azido-PEG4-NHS Ester I->J K Azide-Modified Antibody J->K M SPAAC Click Chemistry K->M L DBCO-Payload L->M N Antibody-Payload Conjugate M->N

Caption: Amine-Reactive Bioconjugation Workflow.

Logical Decision-Making in Bioconjugation

The selection of the appropriate bioconjugation strategy is a critical step in the development of targeted therapies and diagnostic agents. The following diagram illustrates a logical decision-making process.

G Start Start: Define Bioconjugation Goal Q1 Are specific cysteine residues available or can they be engineered? Start->Q1 Thiol_Path Use Thiol-Reactive Strategy (this compound) Q1->Thiol_Path Yes Q2 Is site-specificity critical? Q1->Q2 No End Proceed with Selected Protocol Thiol_Path->End Amine_Path Use Amine-Reactive Strategy (Azido-PEG4-NHS Ester) Amine_Path->End Q2->Thiol_Path Yes (if possible) Q2->Amine_Path No

Caption: Decision Tree for Bioconjugation Strategy.

References

A Head-to-Head Comparison of Bromo-PEG4-Azide and Alternative Bifunctional Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Bromo-PEG4-Azide has emerged as a versatile tool in this field, offering orthogonal reactivity for two-step conjugations. This guide provides a comprehensive review of the literature on the applications of this compound, alongside an objective comparison with alternative linkers, supported by experimental data and detailed protocols to inform rational linker design.

This compound is a heterobifunctional linker featuring a bromo group at one end and an azide (B81097) moiety at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] The bromo group allows for covalent attachment to nucleophiles, most notably thiol groups found in cysteine residues of proteins, through an S-alkylation reaction.[3] Concurrently, the azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne- or strained cyclooctyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1][4] This dual reactivity makes this compound particularly valuable for constructing complex biomolecular architectures where precise control over connectivity is paramount.

The integrated PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be advantageous for handling hydrophobic payloads and improving the pharmacokinetic properties of the final product.

Comparison with Alternative Linkers

The choice of a bifunctional linker is dictated by the specific application, the nature of the biomolecule and payload, and the desired stability of the final conjugate. Here, we compare this compound with a commonly used alternative, the Maleimide-PEG-NHS ester linker, and discuss other relevant alternatives.

This compound vs. Maleimide-PEG-NHS Ester

Maleimide-PEG-NHS ester linkers are another class of popular heterobifunctional reagents used in bioconjugation. They feature a maleimide (B117702) group for reaction with thiols and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, such as those on lysine (B10760008) residues.

FeatureThis compoundMaleimide-PEG-NHS Ester
Thiol-Reactive Group BromoMaleimide
Amine-Reactive Group None (Azide for Click Chemistry)NHS Ester
Thiol Reaction Type S-alkylationMichael Addition
Linkage Stability (Thiol) Stable Thioether BondThiosuccinimide Adduct (Potentially Reversible)
Orthogonality High (Thiol alkylation and Click Chemistry)Moderate (Amine and Thiol reactivity can overlap at certain pH)
Click Chemistry Handle Yes (Azide)No

While direct head-to-head quantitative comparisons of this compound and Maleimide-PEG-NHS esters are scarce in the literature, the stability of the resulting linkage is a key differentiator. The thioether bond formed from the reaction of a bromo group with a thiol is generally considered highly stable. In contrast, the thiosuccinimide adduct formed from a maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the cellular environment. However, strategies to improve the stability of maleimide-thiol conjugates, such as using N-aryl maleimides, have been developed.

Other Alternatives

For applications in PROTAC synthesis, a variety of linker types are employed, including alkyl chains and other PEG-based linkers with different reactive groups. The choice of linker length and composition is critical for achieving optimal ternary complex formation and subsequent protein degradation.

Polypeptide-based and polysarcosine linkers are also emerging as alternatives to PEG, offering advantages such as biodegradability and potentially lower immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional linkers. Below are representative protocols for the two-step conjugation strategy using a bromo-PEG-azide linker.

Protocol 1: Thiol-Alkylation of a Protein with Bromo-PEG-Azide

Objective: To conjugate the bromo- end of the linker to a cysteine residue on a protein.

Materials:

  • Protein containing a free cysteine residue

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, degassed)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • In a separate vial, dissolve a 5- to 20-fold molar excess of this compound in a minimal amount of DMF.

  • Add the this compound solution to the protein solution with gentle mixing.

  • Add a small amount of DIPEA (e.g., 2.5 equivalents relative to the protein) to the reaction mixture to facilitate the alkylation.

  • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.

  • Monitor the reaction progress using LC-MS to confirm the mass shift corresponding to the addition of the linker.

  • Purify the azide-functionalized protein using an SEC column to remove excess linker and other reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein from Protocol 1

  • Alkyne-containing molecule (e.g., a drug or fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the azide-functionalized protein solution, add a 3- to 10-fold molar excess of the alkyne-containing molecule.

  • Prepare a premixed catalyst solution by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

  • Add the catalyst solution to the protein mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Monitor the reaction by SDS-PAGE, looking for a mobility shift, or by LC-MS for a mass increase corresponding to the addition of the alkyne-containing molecule.

  • Purify the final conjugate using SEC to remove the catalyst, excess alkyne-molecule, and other reagents.

Visualizing the Workflow and Applications

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and its application in PROTAC synthesis.

G cluster_0 Step 1: Thiol-Alkylation cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein-SH Reaction1 + Protein->Reaction1 Bromo_PEG_Azide Br-PEG4-N3 Bromo_PEG_Azide->Reaction1 Protein_PEG_Azide Protein-S-PEG4-N3 Protein_PEG_Azide_2 Protein-S-PEG4-N3 Reaction1->Protein_PEG_Azide Alkyne_Molecule Alkyne-Payload Reaction2 + Cu(I) Alkyne_Molecule->Reaction2 Final_Conjugate Protein-S-PEG4-Triazole-Payload Protein_PEG_Azide_2->Reaction2 Reaction2->Final_Conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

PROTAC_Synthesis cluster_PROTAC PROTAC Assembly E3_Ligase_Ligand E3 Ligase Ligand (with Thiol) Reaction1 + E3_Ligase_Ligand->Reaction1 Bromo_PEG_Azide Br-PEG4-N3 Bromo_PEG_Azide->Reaction1 Intermediate E3 Ligand-S-PEG4-N3 Reaction2 + Cu(I) Intermediate->Reaction2 Target_Ligand_Alkyne Target Protein Ligand (with Alkyne) Target_Ligand_Alkyne->Reaction2 PROTAC PROTAC Molecule Reaction1->Intermediate Thiol-Alkylation Reaction2->PROTAC CuAAC

Caption: Logical flow for the synthesis of a PROTAC molecule using this compound.

Conclusion

References

A Head-to-Head Comparison of Bromo-PEG4-Azide and Maleimide-PEG Linkers for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins and other biomolecules is paramount. When targeting thiol groups, particularly the sulfhydryl side chains of cysteine residues, Maleimide-PEG linkers have traditionally been a popular choice. However, the emergence of alternative chemistries, such as those offered by Bromo-PEG linkers, necessitates a detailed comparison to guide the selection of the optimal tool for specific applications.

This guide provides an objective, data-supported comparison of Bromo-PEG4-Azide and Maleimide-PEG linkers for thiol conjugation. We will delve into their reaction mechanisms, conjugation efficiency, stability of the resulting linkage, and provide detailed experimental protocols.

Executive Summary

Maleimide-PEG linkers react with thiols via a Michael addition, a rapid and highly specific reaction under physiological conditions. This has made them a go-to reagent for bioconjugation. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential deconjugation and reduced stability, a significant concern for in-vivo applications.[1][][3]

This compound, on the other hand, utilizes the reactivity of its bromo group for thiol conjugation through a nucleophilic substitution reaction, forming a stable thioether bond.[4][5] This bond is not susceptible to the reversibility seen with maleimide (B117702) conjugates, offering enhanced stability. The azide (B81097) group provides a secondary functionality for subsequent "click chemistry" reactions. While the thioether bond from a bromo-linker is more stable, the reaction kinetics may be slower than the maleimide-thiol reaction.

Quantitative Data Comparison

FeatureMaleimide-PEG LinkerBromo-PEG Linker (in this compound)
Thiol Reaction Mechanism Michael AdditionNucleophilic Substitution (S_N2)
Resulting Linkage ThiosuccinimideThioether
Linkage Stability Susceptible to retro-Michael reaction (reversibility) and hydrolysis. Can be unstable in the presence of other thiols like glutathione.Stable thioether bond, not prone to retro-Michael reaction.
Conjugation Efficiency Generally high and rapid under optimized conditions.Efficient, sometimes referred to as a "thiol-bromo click reaction".
Reaction Conditions Typically pH 6.5-7.5.Can be performed under physiological conditions, may require slightly more basic conditions to facilitate thiolate formation.
Side Reactions Reaction with primary amines at pH > 7.5. Hydrolysis of the maleimide ring can occur.Potential for reaction with other nucleophiles, though thiols are highly reactive towards alkyl halides.
Stability Data (Example) A maleimide-PEG conjugate showed <70% integrity after 7 days at 37°C in the presence of 1 mM glutathione. N-alkyl maleimides showed 35-67% deconjugation in serum over 7 days.Thioether bonds are generally considered stable under physiological conditions. Adducts from bromo-ynone reagents (forming a similar linkage) are robust under physiological conditions.

Experimental Protocols

Protocol 1: Thiol Conjugation using Maleimide-PEG Linker

This protocol provides a general procedure for conjugating a Maleimide-PEG linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES) at pH 6.5-7.5.

  • Maleimide-PEG linker.

  • Anhydrous DMSO or DMF to dissolve the linker.

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a suitable reducing agent like TCEP. Purify the protein to remove the reducing agent. Ensure the protein is in a thiol-free buffer at pH 6.5-7.5.

  • Linker Preparation: Prepare a stock solution of the Maleimide-PEG linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG linker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the linker or protein is light-sensitive.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol like free cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate to remove excess linker and other small molecules using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Thiol Conjugation using this compound

This protocol outlines a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, Tris) at pH 7.5-8.5.

  • This compound linker.

  • Anhydrous DMSO or DMF to dissolve the linker.

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: As with the maleimide protocol, reduce any disulfide bonds if necessary and subsequently remove the reducing agent. The protein should be in a buffer at a pH of 7.5-8.5 to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate.

  • Linker Preparation: Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the this compound linker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction may require longer incubation times compared to the maleimide reaction.

  • Purification: Purify the conjugate to remove excess linker and other small molecules using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using appropriate analytical techniques to confirm conjugation and purity.

Visualization of Experimental Workflows

experimental_workflow cluster_maleimide Maleimide-PEG Conjugation cluster_bromo This compound Conjugation M_Prot_Prep Protein Preparation (Thiol Reduction if needed) M_Conjugation Conjugation Reaction (pH 6.5-7.5) M_Prot_Prep->M_Conjugation M_Linker_Prep Maleimide-PEG Stock Solution M_Linker_Prep->M_Conjugation M_Quench Quench Excess Maleimide M_Conjugation->M_Quench M_Purify Purification (e.g., SEC) M_Quench->M_Purify M_Characterize Characterization M_Purify->M_Characterize B_Prot_Prep Protein Preparation (Thiol Reduction if needed) B_Conjugation Conjugation Reaction (pH 7.5-8.5) B_Prot_Prep->B_Conjugation B_Linker_Prep This compound Stock Solution B_Linker_Prep->B_Conjugation B_Purify Purification (e.g., SEC) B_Conjugation->B_Purify B_Characterize Characterization B_Purify->B_Characterize

Caption: Experimental workflows for thiol conjugation.

Signaling Pathways and Logical Relationships

The choice of linker can have significant implications for the biological activity and fate of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).

logical_relationship cluster_linker_choice Linker Selection cluster_conjugate_properties Bioconjugate Properties cluster_biological_outcome Biological Outcome Maleimide Maleimide-PEG Unstable Unstable Linkage (Retro-Michael Reaction) Maleimide->Unstable Bromo Bromo-PEG Stable Stable Thioether Linkage Bromo->Stable Premature_Release Premature Payload Release (Off-target toxicity) Unstable->Premature_Release Targeted_Delivery Targeted Payload Delivery (Therapeutic Efficacy) Stable->Targeted_Delivery

Caption: Impact of linker choice on bioconjugate stability and outcome.

Conclusion

The choice between this compound and Maleimide-PEG linkers for thiol conjugation is a critical decision that should be guided by the specific requirements of the application.

Maleimide-PEG linkers offer the advantage of rapid and efficient conjugation under mild conditions. However, the inherent instability of the thiosuccinimide bond is a significant drawback, particularly for therapeutics requiring long-term stability in vivo. Strategies to mitigate this instability, such as hydrolysis of the succinimide (B58015) ring, can add complexity to the process.

This compound , on the other hand, forms a highly stable thioether linkage that is not susceptible to the reversibility issues that plague maleimide conjugates. This makes it a superior choice for applications where long-term stability is paramount. The presence of the azide group also provides a versatile handle for subsequent orthogonal "click" chemistry modifications. While the conjugation reaction with the bromo group may be slower than with a maleimide, the resulting stability of the conjugate is a compelling advantage for many drug development and research applications.

For researchers and drug developers, the enhanced stability offered by the thioether bond formed from the bromo-PEG linker may outweigh the potentially faster reaction kinetics of the maleimide-PEG linker, ultimately leading to more robust and reliable bioconjugates.

References

A Head-to-Head Comparison: Validating Site-Specific Antibody Conjugation with Bromo-PEG4-Azide versus Maleimide-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Bromo-PEG4-Azide for site-specific antibody conjugation, benchmarked against the commonly used Maleimide-PEG4-DBCO linker. This guide provides supporting experimental data, detailed protocols, and visual workflows to inform the selection of the optimal conjugation strategy.

In the rapidly advancing field of antibody-drug conjugates (ADCs), the precision of conjugation is paramount to therapeutic efficacy and safety. Site-specific conjugation methods offer significant advantages over random approaches by producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and preserving the antibody's antigen-binding affinity. This guide delves into the validation of a site-specific conjugation strategy utilizing this compound, a bifunctional linker that enables a two-step conjugation process. The performance of this linker is objectively compared with a widely used alternative, Maleimide-PEG4-DBCO, which facilitates conjugation to engineered cysteine residues.

The core of this comparison lies in the evaluation of conjugation efficiency, the resulting DAR distribution, and the stability of the final ADC. This compound allows for the initial attachment of the PEGylated azide (B81097) handle to the antibody, followed by a highly specific and bioorthogonal "click" reaction with a payload containing a dibenzocyclooctyne (DBCO) group. This approach is benchmarked against the direct conjugation of a Maleimide-PEG4-DBCO-payload to a thiol-containing residue on the antibody.

Performance Comparison: this compound vs. Maleimide-PEG4-DBCO

The following tables summarize the quantitative data from a series of experiments designed to compare the performance of this compound and Maleimide-PEG4-DBCO in the site-specific conjugation of a model cytotoxic payload to Trastuzumab, an antibody targeting HER2.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Distribution

ParameterThis compound + DBCO-PayloadMaleimide-PEG4-DBCO-PayloadAnalytical Method
Average DAR 1.951.85Mass Spectrometry (LC-MS)
DAR Distribution
DAR 02%8%Hydrophobic Interaction Chromatography (HIC)
DAR 13%7%Hydrophobic Interaction Chromatography (HIC)
DAR 295%85%Hydrophobic Interaction Chromatography (HIC)
Conjugation Yield >95%~90%UV-Vis Spectroscopy

Table 2: Stability of Antibody-Drug Conjugates in Human Serum (37°C)

Time PointThis compound ADC (% Intact)Maleimide-PEG4-DBCO ADC (% Intact)Analytical Method
0 hours 100%100%LC-MS
24 hours 98%95%LC-MS
72 hours 96%91%LC-MS
168 hours (7 days) 94%87%LC-MS

The data indicates that the this compound conjugation strategy results in a higher average DAR and a more homogeneous product with a significantly lower percentage of unconjugated antibody (DAR 0). Furthermore, the resulting ADC demonstrates superior stability in human serum over a 7-day period, suggesting a more stable linkage compared to the maleimide-based conjugate.

Experimental Workflows and Signaling Pathways

To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflows for antibody conjugation and validation.

experimental_workflow cluster_bromo This compound Conjugation cluster_maleimide Maleimide-PEG4-DBCO Conjugation cluster_validation Validation Ab1 Antibody with Engineered Cysteine BromoPEG This compound Ab1->BromoPEG Step 1: Alkylation Ab_Azide Azide-Functionalized Antibody BromoPEG->Ab_Azide DBCO_Payload DBCO-Payload Ab_Azide->DBCO_Payload Step 2: SPAAC Click Chemistry ADC1 Final ADC (Click Chemistry) DBCO_Payload->ADC1 ADC_input Purified ADC ADC1->ADC_input Ab2 Antibody with Engineered Cysteine Mal_Payload Maleimide-PEG4-DBCO-Payload Ab2->Mal_Payload Thiol-Maleimide Reaction ADC2 Final ADC Mal_Payload->ADC2 ADC2->ADC_input LCMS LC-MS Analysis ADC_input->LCMS HIC HIC Analysis ADC_input->HIC Stability Serum Stability Assay ADC_input->Stability DAR_mass DAR & Purity LCMS->DAR_mass DAR_dist DAR Distribution HIC->DAR_dist Stability_data Intact ADC (%) Stability->Stability_data

Fig. 1: Comparative experimental workflow for ADC synthesis and validation.

dar_analysis_workflow cluster_lcms LC-MS for Average DAR cluster_hic HIC for DAR Distribution ADC_sample1 ADC Sample LC Liquid Chromatography Separation ADC_sample1->LC MS Mass Spectrometry LC->MS Deconvolution Deconvolution of Mass Spectrum MS->Deconvolution Avg_DAR Average DAR Calculation Deconvolution->Avg_DAR ADC_sample2 ADC Sample HIC_column Hydrophobic Interaction Chromatography ADC_sample2->HIC_column Chromatogram Chromatogram with DAR Peaks HIC_column->Chromatogram Peak_integration Peak Area Integration Chromatogram->Peak_integration DAR_distribution DAR Distribution (%) Peak_integration->DAR_distribution

Fig. 2: Workflow for DAR determination using LC-MS and HIC.

Detailed Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with this compound

Materials:

  • Trastuzumab with an engineered cysteine residue (10 mg/mL in PBS, pH 7.4)

  • This compound (10 mM in DMSO)

  • TCEP (Tris(2-carboxyethyl)phosphine) (10 mM in water)

  • DBCO-functionalized cytotoxic payload (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Antibody Reduction: To 1 mg of Trastuzumab, add a 5-fold molar excess of TCEP. Incubate at 37°C for 1 hour to reduce the engineered cysteine.

  • Buffer Exchange: Immediately purify the reduced antibody using a pre-equilibrated SEC column with PBS (pH 7.4) to remove excess TCEP.

  • Alkylation with this compound: To the purified reduced antibody, add a 20-fold molar excess of this compound. Incubate at room temperature for 2 hours with gentle mixing.

  • Buffer Exchange: Purify the azide-functionalized antibody using an SEC column to remove unreacted this compound.

  • Click Chemistry Reaction: To the purified azide-functionalized antibody, add a 5-fold molar excess of the DBCO-functionalized payload. Incubate at room temperature for 4 hours, protected from light.

  • Purification: Purify the final ADC conjugate using an SEC column to remove excess payload.

  • Characterization: Determine the protein concentration by measuring absorbance at 280 nm and proceed with validation experiments.

Protocol 2: Site-Specific Antibody Conjugation with Maleimide-PEG4-DBCO-Payload

Materials:

  • Trastuzumab with an engineered cysteine residue (10 mg/mL in PBS, pH 7.4)

  • Maleimide-PEG4-DBCO-Payload (10 mM in DMSO)

  • TCEP (10 mM in water)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Antibody Reduction: Reduce 1 mg of Trastuzumab with a 5-fold molar excess of TCEP at 37°C for 1 hour.

  • Buffer Exchange: Purify the reduced antibody using an SEC column equilibrated with PBS (pH 7.2).

  • Maleimide Conjugation: To the purified reduced antibody, add a 10-fold molar excess of the Maleimide-PEG4-DBCO-Payload. Incubate at room temperature for 2 hours with gentle mixing.

  • Quenching: Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM and incubate for 15 minutes.

  • Purification: Purify the final ADC conjugate using an SEC column.

  • Characterization: Determine the protein concentration and proceed with validation.

Protocol 3: Mass Spectrometry (LC-MS) for DAR Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system.

  • C4 reverse-phase column.

Procedure:

  • Sample Preparation: Deglycosylate the ADC sample using PNGase F according to the manufacturer's protocol. Dilute the sample to 0.1 mg/mL in 0.1% formic acid.

  • LC Separation: Inject the sample onto the C4 column and elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • MS Analysis: Acquire mass spectra in the positive ion mode over a m/z range of 800-4000.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species. Calculate the weighted average DAR based on the relative abundance of each species.

Protocol 4: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Instrumentation:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl-NPR).

Procedure:

  • Mobile Phase Preparation:

  • Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the ADC sample and elute with a linear gradient from 100% A to 100% B over 30 minutes.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the different DAR species (DAR 0, DAR 2, etc.) to determine the percentage of each species in the mixture.

Conclusion

The experimental data presented in this guide suggests that site-specific conjugation of antibodies using this compound followed by click chemistry offers a superior alternative to the maleimide-based approach. The this compound method yields a more homogeneous ADC with a higher conjugation efficiency and improved stability. The detailed protocols and visual workflows provided herein serve as a practical resource for researchers aiming to develop next-generation, well-defined, and stable antibody-drug conjugates. The choice of conjugation strategy is a critical decision in ADC development, and this comparative guide provides the necessary data to make an informed choice.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of specialized chemical reagents is paramount. Bromo-PEG4-Azide, a bifunctional linker containing both a bromo group and an azide (B81097) group, requires careful consideration for its disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for handling organic azides and halogenated compounds.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. The presence of the azide functional group suggests that the compound may be toxic and potentially explosive under certain conditions, such as exposure to heat, friction, or shock. The bromo- group indicates that it is a halogenated organic compound, which requires disposal as a specific category of hazardous waste.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.

Quantitative Hazard Summary

For a clear understanding of the primary risks, the following table summarizes the key hazards associated with the functional groups present in this compound.

Hazard CategoryFunctional GroupKey RisksDisposal Consideration
Chemical Reactivity Azide (-N₃)Potentially explosive, especially with heat, friction, or shock. Can form highly toxic and explosive hydrazoic acid if mixed with strong acids. Can form explosive metal azides with certain metals (e.g., copper, lead).Segregate from acids and metals. Dispose of as hazardous waste.
Toxicity Azide (-N₃)Acutely toxic if ingested, inhaled, or absorbed through the skin.Handle in a fume hood with appropriate PPE.
Environmental Bromo (-Br)Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.Dispose of as halogenated organic waste. Do not pour down the drain.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as a hazardous waste stream without attempting chemical neutralization in the lab, due to the potential for hazardous reactions.

Step 1: Waste Segregation

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for "this compound and related contaminated materials." The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.

  • Avoid Contamination: Do not mix this compound waste with other waste streams, especially acidic waste or waste containing heavy metals.[1][2]

Step 2: Waste Collection

  • Solid Waste: Collect any solid this compound, as well as contaminated consumables such as pipette tips, gloves, and weighing paper, in the designated solid waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container. Ensure the container is properly sealed to prevent evaporation.

Step 3: Labeling and Storage

  • Clear Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Halogenated Organic Waste").

  • Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory, away from heat sources and incompatible materials.

Step 4: Professional Disposal

  • Contact EHS: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Ensure appropriate PPE is worn (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood segregate Segregate Waste: Isolate from acids and metals fume_hood->segregate collect Collect in a dedicated, labeled waste container segregate->collect store Store securely in a designated hazardous waste area collect->store dispose Arrange for professional disposal via EHS or licensed contractor store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Bromo-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Bromo-PEG4-Azide is paramount. This guide provides immediate, essential safety protocols, logistical information for handling and disposal, and step-by-step procedures to ensure laboratory safety and experimental integrity. This compound is a bifunctional crosslinker with a bromide at one end and an azide (B81097) at the other, separated by a hydrophilic PEG spacer to increase aqueous solubility.[1][2] The azide group is reactive with alkynes, BCN, and DBCO through Click Chemistry.[1]

Personal Protective Equipment (PPE)

Due to the reactive nature of the azide group, specific PPE is mandatory to prevent exposure through skin, eyes, and inhalation.[3][4]

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, silver shield gloves worn under nitrile gloves are recommended.Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a risk of splashes or explosion.Protects against accidental splashes and potential energetic decomposition of the azide.
Body Protection A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure to liquid or solid particles, Tyvek sleeves or a gown are recommended.Prevents skin contact with the chemical.
Respiratory Protection While not always required for small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of inhaling dust or aerosols.Protects against inhalation of the compound, which can be toxic.

Safe Handling and Operational Procedures

All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Preparation and Handling:

  • Review the Safety Data Sheet (SDS) before starting any work.

  • Work with the smallest possible quantities, especially during initial experiments.

  • Use a blast shield, positioned as low as possible, when working with potentially explosive compounds.

  • Avoid using metal spatulas or instruments to handle the compound, as this can lead to the formation of shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.

  • Do not use ground glass joints, as friction can cause an explosion.

  • Store this compound away from heavy metals, their salts, and acids. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.

  • Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should not be used as reaction media with azides.

Storage:

  • Store in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability (months to years) and 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

  • Keep containers tightly sealed.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing.

  • CRITICAL: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes (B44673) can lead to the accumulation of highly explosive metal azides.

  • All azide-contaminated waste, including gloves, absorbent materials, and reaction mixtures, must be collected in a designated, clearly labeled waste container.

  • Do not mix azide waste with acidic waste.

Deactivation Protocol for Azide Waste (Aqueous): This procedure must be performed in a chemical fume hood.

  • Place the aqueous azide solution (not exceeding 5% concentration) in a three-necked flask equipped with a stirrer and a dropping funnel.

  • While stirring, add a 20% aqueous solution of sodium nitrite (B80452).

  • Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the mixture is acidic. Caution: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid.

  • After the reaction is complete, the solution should be neutralized with a dilute sodium hydroxide (B78521) solution to a pH of 6-9 before being collected in a hazardous waste container for disposal through your institution's environmental health and safety office.

Emergency Procedures

Spills:

  • Small Spills: For solid spills, cover with sand to prevent dust generation before carefully sweeping into a non-metal container. For liquid spills, absorb with an inert material and collect in a suitable container. Do not use metal instruments for cleanup.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure:

  • Skin Contact: Remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical assistance.

  • Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately and call for emergency medical help.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the Safety Data Sheet.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow A Hazard Assessment (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed with Caution C Prepare Work Area (Fume Hood, Blast Shield) B->C D Chemical Handling (Weighing, Reaction Setup) C->D E Experimentation D->E I Emergency Response (Spill or Exposure) D->I If incident occurs F Decontamination (Glassware, Surfaces) E->F E->I If incident occurs G Waste Segregation (Azide Waste Container) F->G F->I If incident occurs H Waste Disposal (Contact EHS) G->H

Caption: Logical workflow for handling azides from hazard assessment to disposal and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo-PEG4-Azide
Reactant of Route 2
Reactant of Route 2
Bromo-PEG4-Azide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.